molecular formula C30H33IN2O2 B15551797 IR 754 Carboxylic Acid

IR 754 Carboxylic Acid

カタログ番号: B15551797
分子量: 580.5 g/mol
InChIキー: HQLOWBTYMQEOKX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

See other relationships...

特性

分子式

C30H33IN2O2

分子量

580.5 g/mol

IUPAC名

(2Z,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)-2-[(E,3E)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]penta-2,4-dienoic acid iodide

InChI

InChI=1S/C30H32N2O2.HI/c1-29(2)22-15-7-9-17-24(22)31(5)26(29)19-11-13-21(28(33)34)14-12-20-27-30(3,4)23-16-8-10-18-25(23)32(27)6;/h7-20H,1-6H3;1H

InChIキー

HQLOWBTYMQEOKX-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

Spectral Properties of IR 754 Carboxylic Acid in Phosphate-Buffered Saline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of IR 754 Carboxylic Acid, a near-infrared (NIR) heptamethine cyanine (B1664457) dye, with a specific focus on its behavior in Phosphate-Buffered Saline (PBS). Given the limited availability of a complete public dataset for this specific dye in PBS, this document outlines the expected spectral characteristics based on available data for similar compounds and furnishes detailed experimental protocols for researchers to determine these properties in their own laboratory settings.

Introduction to this compound

This compound is a fluorescent dye that absorbs and emits light in the near-infrared region of the electromagnetic spectrum. Its chemical structure, featuring a heptamethine chain, places it in the cyanine dye family, known for their high molar extinction coefficients and tunable photophysical properties. The presence of a carboxylic acid functional group is intended to improve aqueous solubility, making it a candidate for various biological applications, including in vitro and in vivo imaging, where PBS is a commonly used buffer.

Expected Spectral Properties in PBS

The absorption maximum (λmax) for this compound in methanol (B129727) is reported to be in the range of 745 - 750 nm.[1] In a polar solvent like PBS, a slight shift in the absorption and emission maxima can be expected. For some heptamethine cyanine dyes, a red shift in the absorption maximum has been observed in PBS due to the formation of J-aggregates.[2] Conversely, the formation of H-aggregates can lead to a blue shift. The propensity for aggregation is concentration-dependent and can be influenced by the presence of other molecules, such as proteins or organic co-solvents.

Table 1: Expected and Known Spectral Properties of this compound

PropertyValue in MethanolExpected Behavior in PBS
Absorption Maximum (λmax) 745 - 750 nm[1]Expected to be in a similar range, with potential shifts due to solvent effects and aggregation.
Emission Maximum (λem) Not specifiedTypically 20-30 nm red-shifted from the absorption maximum.
Molar Extinction Coefficient (ε) Not specifiedExpected to be high, characteristic of cyanine dyes (>150,000 M-1cm-1).
Fluorescence Quantum Yield (Φ) Not specifiedMay be lower in PBS compared to organic solvents due to aggregation-induced quenching.
Solubility SolubleThe carboxylic acid group suggests some aqueous solubility, which may be pH-dependent. At higher concentrations in pure PBS, aggregation is possible.

Experimental Protocols

To facilitate the precise characterization of this compound in PBS, the following detailed experimental protocols are provided.

Determination of UV-Vis Absorption Spectrum and Molar Extinction Coefficient

This protocol outlines the steps to measure the absorption spectrum and calculate the molar extinction coefficient of this compound in PBS.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • High-purity solvent for stock solution (e.g., DMSO or methanol)

  • UV-Vis spectrophotometer

  • Calibrated quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of a high-purity organic solvent (e.g., DMSO) to create a concentrated stock solution. Subsequently, dilute this stock solution with PBS to a known concentration.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in PBS. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the expected λmax to ensure adherence to the Beer-Lambert law.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from approximately 600 nm to 900 nm.

  • Blank Measurement: Fill a cuvette with PBS and use it to zero the spectrophotometer, obtaining a baseline spectrum.

  • Sample Measurement: Record the absorption spectra for each of the prepared dilutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • For each concentration, record the absorbance at λmax.

    • Plot a graph of absorbance at λmax versus concentration.

    • Perform a linear regression on the data points. The slope of the line will be the molar extinction coefficient (ε) in M-1cm-1, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).

Experimental_Workflow_Absorption cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Weigh IR 754 Carboxylic Acid B Prepare Concentrated Stock Solution (e.g., in DMSO) A->B Dissolve C Perform Serial Dilutions in PBS B->C Dilute F Measure Absorbance of Dilutions C->F D Set up UV-Vis Spectrophotometer E Measure Blank (PBS) D->E Calibrate E->F Baseline Correction G Identify λmax F->G H Plot Absorbance vs. Concentration G->H I Calculate Molar Extinction Coefficient (ε) from Slope H->I Linear Regression

Diagram 1: Workflow for determining the molar extinction coefficient.
Determination of Fluorescence Emission Spectrum and Quantum Yield

This protocol describes the measurement of the fluorescence emission spectrum and the calculation of the fluorescence quantum yield of this compound in PBS using a relative method.

Materials:

  • This compound solution in PBS (prepared as in 3.1)

  • A standard fluorescent dye with a known quantum yield in the NIR range (e.g., Indocyanine Green in DMSO)

  • Fluorescence spectrophotometer with a detector sensitive in the NIR range

  • Calibrated quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation: Prepare a dilution of this compound in PBS with an absorbance of approximately 0.1 at the excitation wavelength (λex). Also, prepare a solution of the standard dye with a similar absorbance at the same λex.

  • Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp and detector to stabilize. Set the excitation wavelength (λex) to the absorption maximum (λmax) of this compound. Set the emission scan range to be from λex + 10 nm to approximately 950 nm.

  • Blank Measurement: Record the emission spectrum of the PBS blank to check for background fluorescence.

  • Sample and Standard Measurement: Record the fluorescence emission spectra of the this compound solution and the standard dye solution under identical instrument settings (excitation and emission slit widths, detector voltage).

  • Data Analysis:

    • Identify the wavelength of maximum emission (λem).

    • Integrate the area under the emission curves for both the sample (Asample) and the standard (Astandard).

    • Calculate the fluorescence quantum yield (Φsample) using the following equation:

      Φsample = Φstandard * (Asample / Astandard) * (Absstandard / Abssample) * (η2sample / η2standard)

      Where:

      • Φ is the quantum yield

      • A is the integrated area under the emission spectrum

      • Abs is the absorbance at the excitation wavelength

      • η is the refractive index of the solvent (for PBS and DMSO, these values should be used accordingly)

Experimental_Workflow_Fluorescence cluster_prep_f Sample Preparation cluster_measurement_f Spectroscopic Measurement cluster_analysis_f Data Analysis A_f Prepare IR 754-COOH in PBS (Abs ≈ 0.1) D_f Measure Emission of IR 754-COOH A_f->D_f G_f Measure Absorbance at Excitation Wavelength A_f->G_f B_f Prepare Standard Dye Solution (Abs ≈ 0.1) E_f Measure Emission of Standard Dye B_f->E_f B_f->G_f C_f Set up Fluorescence Spectrophotometer C_f->D_f C_f->E_f F_f Integrate Emission Spectra D_f->F_f E_f->F_f H_f Calculate Quantum Yield (Φ) F_f->H_f G_f->H_f

Diagram 2: Workflow for determining the fluorescence quantum yield.

Signaling Pathways and Applications

This compound, as a near-infrared fluorescent probe, is not directly involved in cell signaling pathways. Instead, its utility lies in its potential for conjugation to biomolecules (e.g., antibodies, peptides, small molecules) that do target specific pathways or cellular components. The carboxylic acid group provides a convenient handle for such bioconjugation reactions, typically through the formation of an active ester (e.g., NHS ester) followed by reaction with a primary amine on the targeting moiety.

Signaling_Application_Concept cluster_conjugation Bioconjugation cluster_application Biological Application IR754 This compound Conjugate IR 754-Targeting Moiety Conjugate IR754->Conjugate Activation & Coupling TargetingMoiety Targeting Moiety (e.g., Antibody, Peptide) TargetingMoiety->Conjugate Cell Cell with Target Receptor Conjugate->Cell Binding to Target Signaling Signaling Pathway Cell->Signaling Activation Imaging Fluorescence Imaging (Detection) Cell->Imaging Visualization of Target Location

Diagram 3: Conceptual workflow for the application of this compound.

Conclusion

This technical guide provides an overview of the expected spectral properties of this compound in PBS and offers detailed protocols for their experimental determination. While a complete spectral dataset in PBS is not currently available in the public domain, the information and methodologies presented here will enable researchers and drug development professionals to accurately characterize this promising near-infrared dye for their specific applications. The provided workflows and diagrams serve as a clear guide for the necessary experimental procedures.

References

Unveiling the Photophysical Properties of IR 754 Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR 754 Carboxylic Acid is a near-infrared (NIR) cyanine (B1664457) dye that has garnered interest within the scientific community, particularly in the fields of biomedical imaging and drug development.[1] Its utility stems from its fluorescence emission in the NIR window (700-900 nm), a region where biological tissues exhibit minimal absorbance and autofluorescence, thereby allowing for deeper tissue penetration and higher signal-to-noise ratios. The carboxylic acid functional group provides a convenient handle for conjugation to various biomolecules, such as antibodies, peptides, and nanoparticles, enabling targeted delivery and imaging.[2] This guide provides a comprehensive overview of the quantum yield of this compound, outlines detailed experimental protocols for its determination, and discusses its potential applications.

Quantum Yield of this compound: An In-depth Analysis

Heptamethine cyanine dyes, the class to which IR 754 belongs, are known to form non-fluorescent aggregates (H-aggregates) at high concentrations, which can quench fluorescence and lead to a lower apparent quantum yield.[3] The choice of solvent also plays a critical role, with polarity and viscosity affecting the rate of non-radiative decay pathways.

While a specific value for this compound is elusive, we can infer an approximate range based on structurally similar dyes. For instance, Indocyanine Green (ICG), a well-characterized heptamethine cyanine dye, has a reported quantum yield of approximately 0.14 in plasma. Other custom-synthesized heptamethine cyanine dyes with meso-phenyl substitutions have shown quantum yields ranging from 10% to 47% in ethanol.[4] It is therefore reasonable to expect the quantum yield of this compound to fall within a similar range, with the precise value being highly dependent on the experimental conditions.

Table 1: Photophysical Properties of Structurally Related Near-Infrared Dyes
Dye NameSolvent/MediumExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
Indocyanine Green (ICG)Plasma7878150.14
meso-Phenyl-substituted Heptamethine CyaninesEthanol~750-800~770-8200.10 - 0.47[4]
IR-780Ethanol780--[4]
Cy-7Ethanol---[4]

Experimental Determination of Fluorescence Quantum Yield

Given the variability of the quantum yield, its experimental determination is crucial for any application that relies on quantitative fluorescence measurements. The relative method, which compares the fluorescence of the sample to a well-characterized standard, is the most common approach.

Experimental Protocol: Relative Quantum Yield Measurement

This protocol outlines the steps for determining the fluorescence quantum yield of this compound using a reference standard.

1. Materials and Instrumentation:

  • This compound: High purity grade.

  • Reference Standard: A well-characterized NIR dye with a known quantum yield in the same solvent to be used for the sample. Indocyanine Green (ICG) or IR-125 are suitable choices.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, DMSO, PBS) appropriate for both the sample and the standard.

  • Spectrofluorometer: Equipped with a NIR-sensitive detector.

  • UV-Vis Spectrophotometer: For measuring absorbance.

  • Cuvettes: 1 cm path length quartz cuvettes.

2. Preparation of Solutions:

  • Prepare stock solutions of both this compound and the reference standard in the chosen solvent.

  • From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

3. Measurement of Absorbance and Fluorescence:

  • Measure the UV-Vis absorption spectra of all diluted solutions.

  • Measure the fluorescence emission spectra of all diluted solutions. The excitation wavelength should be the same for both the sample and the standard.

4. Calculation of Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2

Where:

  • Φ_std is the quantum yield of the standard.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

5. Data Analysis and Reporting:

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The slope of these plots should be linear, and the ratio of the slopes can be used in the quantum yield calculation.

  • Report the calculated quantum yield along with the solvent, concentration range, and the reference standard used.

Workflow for Quantum Yield Determination

G Figure 1: Experimental Workflow for Relative Quantum Yield Determination A Prepare Stock Solutions (Sample & Standard) B Prepare Serial Dilutions (Abs < 0.1) A->B C Measure Absorbance Spectra B->C D Measure Fluorescence Spectra B->D F Plot Integrated Intensity vs. Absorbance C->F E Integrate Fluorescence Intensity D->E E->F G Calculate Quantum Yield F->G

Caption: A flowchart illustrating the key steps in determining the relative fluorescence quantum yield of a sample.

Applications in Drug Development and Research

The ability to conjugate this compound to biomolecules opens up a wide range of applications in drug development and biomedical research.

Targeted Drug Delivery and Imaging

The carboxylic acid group can be activated to form an amide bond with amine groups on proteins, such as antibodies or antibody fragments. This allows for the creation of fluorescently labeled biologics that can be used to track their biodistribution and target engagement in vivo.

G Figure 2: Conjugation of IR 754 for Targeted Imaging cluster_0 Biomolecule Conjugation cluster_1 In Vivo Application IR754 IR 754-COOH Conjugate IR 754-Antibody Conjugate IR754->Conjugate EDC/NHS Coupling Antibody Antibody-NH2 Antibody->Conjugate Injection Systemic Injection Conjugate->Injection Targeting Tumor Targeting Injection->Targeting Imaging NIR Fluorescence Imaging Targeting->Imaging

Caption: A diagram illustrating the conjugation of this compound to an antibody for targeted tumor imaging.

Conclusion

While a precise quantum yield for this compound remains to be definitively established in the public domain, this guide provides the necessary framework for its experimental determination. Understanding and accurately measuring the quantum yield is paramount for the successful application of this versatile NIR dye in quantitative fluorescence-based assays, in vivo imaging, and targeted drug delivery systems. The protocols and conceptual diagrams presented herein offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work.

References

IR 754 Carboxylic Acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IR 754 Carboxylic Acid, a near-infrared (NIR) heptamethine cyanine (B1664457) dye. It details its chemical properties, potential applications in research, and general experimental methodologies.

Core Properties of this compound

This compound is a fluorescent dye that absorbs and emits light in the near-infrared spectrum. Its chemical structure includes a carboxylic acid group, which serves as a versatile handle for conjugation to various biomolecules.

PropertyValueReference
CAS Number 2311980-68-2[1]
Molecular Formula C₃₀H₃₃IN₂O₂[1]
Molecular Weight 580.50 g/mol [1]

Research Applications

As a member of the heptamethine cyanine dye family, this compound holds significant promise for a range of research applications, primarily centered around its favorable photophysical properties and functionalized nature.

  • Bioimaging: The dye's fluorescence in the NIR window (typically 700-900 nm) allows for deep tissue penetration with minimal autofluorescence from biological tissues, making it a candidate for in vivo imaging studies.[2]

  • Drug Delivery: The carboxylic acid moiety can be leveraged to conjugate the dye to therapeutic agents.[3] This creates a "theranostic" agent that can simultaneously deliver a drug to a target site and be visualized through its fluorescence.[2][3] Heptamethine cyanine dyes have shown preferential accumulation in tumor tissues, which can enhance the specificity of cancer therapies.[2][3][4]

  • Photosensitizer for Photothermal Therapy (PTT): Upon irradiation with NIR light, cyanine dyes can generate heat, which can be used to induce localized hyperthermia and ablate cancer cells.[2]

Experimental Protocols

While specific protocols for this compound are not widely published, the following sections provide detailed methodologies for common applications of similar functionalized cyanine dyes.

Bioconjugation via Carbodiimide (B86325) Chemistry

The carboxylic acid group of this compound can be readily conjugated to primary amines on biomolecules, such as proteins or peptides, using carbodiimide crosslinker chemistry.[5]

Objective: To covalently link this compound to a protein of interest.

Materials:

  • This compound

  • Protein with available primary amines (e.g., antibody, enzyme)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 8.5)

  • Purification column (e.g., size-exclusion chromatography)

Methodology:

  • Reagent Preparation:

    • Dissolve this compound in a minimal amount of an organic solvent like DMSO or DMF before diluting it in the conjugation buffer.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the conjugation buffer immediately before use.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, mix this compound with a molar excess of EDC and NHS/Sulfo-NHS in the conjugation buffer.

    • Incubate the reaction for 15-30 minutes at room temperature to form a more stable amine-reactive NHS ester.

  • Conjugation to Protein:

    • Add the activated this compound solution to the protein solution in the conjugation buffer. The molar ratio of dye to protein will need to be optimized depending on the desired degree of labeling.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unconjugated dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column.

    • Collect the fractions containing the labeled protein, which can be identified by its characteristic color and by monitoring the absorbance at the protein's and the dye's maximum absorption wavelengths.

Bioconjugation_Workflow IR754 This compound Activated_Dye Amine-Reactive NHS Ester IR754->Activated_Dye Activation EDC_NHS EDC + NHS/Sulfo-NHS EDC_NHS->Activated_Dye Conjugate IR 754-Protein Conjugate Activated_Dye->Conjugate Conjugation Protein Protein (-NH2) Protein->Conjugate Purification Purification Conjugate->Purification Quenching & Final_Product Purified Conjugate Purification->Final_Product

Bioconjugation Workflow
Cellular Imaging Protocol

Objective: To visualize the cellular uptake and localization of an IR 754-protein conjugate.

Materials:

  • IR 754-protein conjugate

  • Cell line of interest grown on coverslips or in imaging dishes

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with a nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope equipped with appropriate NIR filters

Methodology:

  • Cell Culture:

    • Plate cells at an appropriate density on coverslips or imaging dishes and allow them to adhere overnight.

  • Incubation with Conjugate:

    • Remove the culture medium and replace it with fresh medium containing the IR 754-protein conjugate at a predetermined concentration.

    • Incubate the cells for a specific period (e.g., 1-4 hours) at 37°C in a CO₂ incubator. The optimal incubation time and concentration should be determined empirically.

  • Washing:

    • Remove the medium containing the conjugate and wash the cells three times with warm PBS to remove any unbound conjugate.

  • Fixation:

    • Fix the cells by incubating them with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain.

    • Image the cells using a fluorescence microscope with excitation and emission filters appropriate for IR 754 and the nuclear stain.

Cellular_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plate_Cells Plate Cells Incubate Incubate Cells with Conjugate Plate_Cells->Incubate Prepare_Conjugate Prepare Conjugate Solution Prepare_Conjugate->Incubate Wash Wash Cells Incubate->Wash Fix Fix Cells Wash->Fix Mount Mount Coverslip Fix->Mount Image Fluorescence Microscopy Mount->Image

Cellular Imaging Workflow

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct interaction of this compound with or modulation of any specific signaling pathways. The primary biological interactions of heptamethine cyanine dyes are often related to their cellular uptake mechanisms, which can be influenced by factors such as organic anion-transporting polypeptides (OATPs), and their tendency to accumulate in the mitochondria of cancer cells.[2] The biological activity of conjugates derived from this compound will be predominantly determined by the conjugated biomolecule (e.g., an antibody or a drug).

Synthesis

The synthesis of heptamethine cyanine dyes like this compound can be achieved through various organic chemistry routes. One notable method is the Zincke reaction, which involves the ring-opening of a pyridinium (B92312) salt (Zincke salt) and its subsequent reaction with a quaternized heterocycle to form the cyanine backbone. This method offers a versatile approach to introduce various substituents onto the polymethine chain.

Disclaimer: This document is intended for research purposes only. The information provided is based on the general properties and applications of related compounds. Researchers should conduct a thorough literature search and safety assessment before using this compound in any experimental setting.

References

In-Depth Technical Guide: Synthesis and Purification of IR 754 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of IR 754 Carboxylic Acid, a near-infrared (NIR) heptamethine cyanine (B1664457) dye. This document details the probable synthetic pathways, experimental protocols, and purification strategies based on established chemical principles and available data for analogous compounds. All quantitative data is summarized for clarity, and key processes are visualized through workflow diagrams.

Introduction to this compound

This compound, with the chemical name 2-[4-Carboxy-7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-3H-indolium iodide, is a fluorescent dye that absorbs and emits in the near-infrared spectrum. Its carboxylic acid functional group allows for covalent conjugation to various biomolecules, making it a valuable tool in biological imaging, biosensing, and as a component in the development of targeted therapeutic and diagnostic agents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2311980-68-2
Molecular Formula C₃₀H₃₃IN₂O₂
Molecular Weight 580.51 g/mol
Appearance Green to dark green powder/crystal
Purity (typical) >80% to ≥98% (HPLC)
Maximum Absorption (λmax) 745 - 750 nm (in methanol)

Synthesis of this compound

The synthesis of asymmetric heptamethine cyanine dyes such as this compound is a multi-step process. A plausible and commonly employed strategy involves two key stages: the synthesis of a carboxyl-functionalized indolenium salt, followed by a condensation reaction to form the characteristic heptamethine bridge.

Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Carboxyl-Functionalized Indolenium Salt cluster_1 Step 2: Formation of Heptamethine Chain Start 2,3,3-Trimethyl-3H-indole Reaction1 Alkylation Reaction (Reflux in Acetonitrile) Start->Reaction1 Reagent1 3-Bromopropionic Acid Reagent1->Reaction1 Product1 1-(2-Carboxyethyl)-2,3,3-trimethyl-3H-indolium Bromide Reaction1->Product1 Product1_input 1-(2-Carboxyethyl)-2,3,3-trimethyl-3H-indolium Bromide Reaction2 Condensation Reaction (Pyridine, Acetic Anhydride) Product1_input->Reaction2 Reagent2 Glutaconaldehyde dianil hydrochloride or similar C5-linker Reagent2->Reaction2 Product2 Crude this compound Reaction2->Product2 Purification_Workflow Start Crude this compound Step1 Column Chromatography (Silica Gel or Alumina) Start->Step1 Intermediate1 Partially Purified Dye Step1->Intermediate1 Step2 Preparative Reverse-Phase HPLC Intermediate1->Step2 Intermediate2 Highly Pure Fractions Step2->Intermediate2 Step3 Recrystallization Intermediate2->Step3 FinalProduct Pure this compound Step3->FinalProduct

Unveiling the Luminescence of IR 754 Carboxylic Acid: A Technical Guide to its Fluorescence Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the fluorescence of IR 754 Carboxylic Acid, a near-infrared (NIR) heptamethine cyanine (B1664457) dye. While specific quantitative photophysical data for this compound is not extensively available in the public domain, this document provides a comprehensive overview of the fluorescence mechanism of closely related heptamethine cyanine dyes. By understanding the structure-property relationships and environmental factors influencing this class of fluorophores, researchers can effectively harness the potential of this compound in various applications, including bioimaging and drug development.

The Foundation of Fluorescence in Heptamethine Cyanine Dyes

The fluorescence of this compound, like other cyanine dyes, originates from its unique electronic structure. The core of the molecule consists of two nitrogen-containing heterocycles linked by a polymethine chain. The absorption of a photon excites a π-electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The subsequent relaxation of the electron back to the ground state results in the emission of a photon, observed as fluorescence.

The length of the polymethine chain is a critical determinant of the dye's spectral properties. For heptamethine cyanines like IR 754, the extended π-conjugated system lowers the energy gap between the HOMO and LUMO, resulting in absorption and emission in the near-infrared (NIR) region of the spectrum.[1] This is advantageous for biological applications as it minimizes autofluorescence from endogenous molecules and allows for deeper tissue penetration.[2]

The terminal heterocyclic groups and any substituents on the polymethine chain also play a significant role in modulating the photophysical properties of the dye.[3] The carboxylic acid group in this compound can influence its solubility, aggregation behavior, and potential for conjugation to biomolecules.[4]

Factors Influencing the Fluorescence of this compound

The fluorescence of heptamethine cyanine dyes is highly sensitive to their local environment. Understanding these factors is crucial for optimizing their performance in specific applications.

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly impact the absorption and emission spectra of cyanine dyes, a phenomenon known as solvatochromism.[5][6] In general, the fluorescence lifetime of polymethine dyes tends to increase in less polar solvents.[7][8] This is attributed to the stabilization of the excited state in different solvent environments. While specific data for this compound is unavailable, related heptamethine dyes show this trend.

Aggregation

Cyanine dyes, particularly in aqueous environments, have a propensity to form aggregates. These can be classified as H-aggregates (face-to-face stacking) or J-aggregates (head-to-tail stacking).[9] H-aggregation typically leads to a blue-shift in the absorption spectrum and fluorescence quenching.[10][11] In contrast, J-aggregates often exhibit a red-shifted absorption and can sometimes lead to enhanced fluorescence.[9] The carboxylic acid group may influence the aggregation state of this compound due to its charge and potential for hydrogen bonding. Strategies to prevent aggregation, such as introducing asymmetry into the dye structure, have been shown to improve fluorescence performance in aqueous media.[12]

Molecular Rigidity and Isomerization

The flexibility of the polymethine chain allows for trans-cis isomerization, which can provide a non-radiative decay pathway, thus reducing the fluorescence quantum yield.[13][14] Increasing the rigidity of the cyanine structure, for instance by introducing ring systems, can inhibit this isomerization and enhance fluorescence.[13] The fluorescence lifetime of heptamethine cyanines is often shorter than their theoretical maximum due to this lack of structural rigidity.[15]

pH

The fluorescence of cyanine dyes can be influenced by pH, especially if they contain pH-sensitive functional groups.[16][17] While the core chromophore of many cyanine dyes is relatively stable across a range of pH values, the protonation state of the carboxylic acid group in this compound could potentially affect its electronic properties and aggregation behavior, thereby modulating its fluorescence.

Photophysical Properties of Analogous Heptamethine Cyanine Dyes

While specific quantitative data for this compound is limited, the following tables summarize the photophysical properties of various heptamethine cyanine dyes, some of which include carboxylic acid moieties. This data provides a valuable reference for the expected performance of this compound.

Table 1: Absorption and Emission Maxima of Selected Heptamethine Cyanine Dyes

Compound/DyeSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Reference
Heptamethine Cyanine DerivativesMethanol693 - 817--[3]
IR-780 DerivativesEthanol>780--[18]
Dimeric Heptamethine CyaninesEthanol~780-800~800-820~20[19]
Meso-substituted Heptamethine DyesDichloromethane~750-780~760-790~10-12[20]
Photouncaging Cyanine DyesPBS (pH 7.4)786 - 817-~23[21]

Table 2: Fluorescence Quantum Yields (Φ_F) of Selected Heptamethine Cyanine Dyes

Compound/DyeSolventQuantum Yield (Φ_F)Reference
IR-780 DerivativesEthanol1.5-2 fold higher than IR-780[18][22]
Dimeric Heptamethine CyaninesEthanol0.116 - 0.439[19]
Dimeric Heptamethine CyaninesHEPES/PBS buffer0.011 - 0.114[19]
TBEH-0.34[23]
FD-1080-0.0031[23]

Table 3: Fluorescence Lifetimes (τ_F) of Selected Heptamethine Cyanine Dyes

Compound/DyeSolventFluorescence Lifetime (τ_F, ns)Reference
Indolium-based Heptamethine DyesDMSO~1.0 - 1.48[15]
Benz[e]indolium-based Heptamethine DyesDMSO~30% shorter than indolium-based[7][8]
Indocyanine Green (ICG)DMSO0.97[15]
Conformationally Restrained Heptamethine CyanineGlycerol0.83[13]

Experimental Protocols for Characterizing Fluorescence

To aid researchers in the characterization of this compound, the following are detailed methodologies for key fluorescence experiments.

Absorption and Emission Spectroscopy

Objective: To determine the absorption and emission maxima and the Stokes shift.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO, or PBS). Prepare a series of dilutions to obtain solutions with absorbances in the range of 0.01 to 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Measurement: Use a UV-Vis-NIR spectrophotometer to record the absorption spectrum of the sample in a 1 cm path length quartz cuvette. The wavelength of maximum absorbance (λ_abs) is determined.

  • Emission Measurement: Use a spectrofluorometer to record the fluorescence emission spectrum. Excite the sample at its absorption maximum (λ_abs). The wavelength of maximum fluorescence intensity (λ_em) is determined.

  • Stokes Shift Calculation: The Stokes shift is calculated as the difference between the emission and absorption maxima (λ_em - λ_abs).

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

Objective: To determine the efficiency of fluorescence emission relative to a known standard.

Methodology:

  • Standard Selection: Choose a suitable fluorescence quantum yield standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., Indocyanine Green in ethanol, Φ_F = 0.132).[18]

  • Sample and Standard Preparation: Prepare solutions of both the sample (this compound) and the standard with absorbances below 0.1 at the excitation wavelength to minimize reabsorption effects. Use the same solvent for both the sample and the standard.

  • Data Acquisition:

    • Record the absorption spectra of both the sample and the standard.

    • Record the fluorescence emission spectra of both the sample and the standard, ensuring identical excitation wavelength and spectrometer settings.

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_x) is calculated using the following equation:

    Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x^2 / n_st^2)

    Where:

    • Φ_st is the quantum yield of the standard.

    • I_x and I_st are the integrated fluorescence intensities of the sample and standard, respectively.

    • A_x and A_st are the absorbances of the sample and standard at the excitation wavelength, respectively.

    • n_x and n_st are the refractive indices of the sample and standard solutions (if different solvents are used).

    For more accurate measurements, an absolute method using an integrating sphere can be employed.[24][25][26][27][28]

Fluorescence Lifetime (τ_F) Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology:

Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.[29][30][31]

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode), a sensitive detector (e.g., a single-photon avalanche diode - SPAD), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of this compound to ensure that on average, less than one photon is detected per excitation pulse.

  • Data Acquisition: The sample is excited with the pulsed laser, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s).

Visualizing Core Concepts

The following diagrams, generated using the DOT language, illustrate key concepts related to the fluorescence of this compound.

Jablonski_Diagram S0 S0 (Ground State) S1 S1 (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) Non-radiative T1 T1 (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Intersystem Crossing (ISC) Non-radiative S0_v0 v=0 S0_v1 v=1 S0_v2 v=2 S1_v0 v=0 S1_v1 v=1 S1_v2 v=2 S1_v2->S1_v0 Vibrational Relaxation T1_v0 v=0

Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Factors_Affecting_Fluorescence Fluorescence Fluorescence of This compound Solvent Solvent Polarity (Solvatochromism) Fluorescence->Solvent Aggregation Aggregation (H- vs. J-aggregates) Fluorescence->Aggregation Rigidity Molecular Rigidity (cis-trans Isomerization) Fluorescence->Rigidity pH pH (Protonation of COOH) Fluorescence->pH Concentration Concentration Fluorescence->Concentration Temperature Temperature Fluorescence->Temperature

Caption: Key factors influencing the fluorescence of heptamethine cyanine dyes.

Experimental_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis Prep Prepare solutions of This compound and standard Abs Absorption Spectroscopy (UV-Vis-NIR) Prep->Abs Em Emission Spectroscopy (Fluorometer) Prep->Em Lifetime Fluorescence Lifetime (TCSPC) Prep->Lifetime Calc Calculate: - Absorption & Emission Maxima - Stokes Shift - Quantum Yield - Fluorescence Lifetime Abs->Calc Em->Calc Lifetime->Calc

Caption: A typical experimental workflow for characterizing the photophysical properties of a fluorescent dye.

Conclusion

This compound belongs to the well-established class of heptamethine cyanine dyes, which are powerful tools for NIR fluorescence applications. While specific photophysical data for this particular molecule remains to be extensively documented, this guide provides a robust framework for understanding its fluorescence mechanism based on the known properties of analogous compounds. The fluorescence of this compound is intricately linked to its molecular structure and its interaction with the surrounding environment. By carefully considering factors such as solvent polarity, aggregation, molecular rigidity, and pH, researchers can optimize its performance for their specific needs. The provided experimental protocols offer a starting point for the detailed characterization of this promising NIR fluorophore. Further research to quantify the specific photophysical parameters of this compound will undoubtedly accelerate its adoption in advanced research and development.

References

Navigating the Solubility of IR 754 Carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the solubility characteristics of the near-infrared dye IR 754 Carboxylic Acid in dimethyl sulfoxide (B87167) (DMSO) and various aqueous buffers, providing researchers, scientists, and drug development professionals with essential data and protocols for its effective use.

This compound is a heptamethine cyanine (B1664457) dye, a class of molecules widely utilized in biomedical imaging and bioconjugation due to their fluorescence in the near-infrared (NIR) spectrum. A critical parameter for its application is its solubility, which dictates how it can be stored, handled, and employed in experimental settings. This guide provides a comprehensive overview of its solubility in DMSO and aqueous systems, offering practical guidance for laboratory use.

Core Properties of this compound

Before delving into its solubility, it is essential to understand the basic physicochemical properties of this compound.

PropertyValue
Molecular FormulaC₃₀H₃₃IN₂O₂
Molecular Weight~580.50 g/mol
AppearanceGreen to dark green solid/powder
Dye ClassNon-sulfonated heptamethine cyanine

The presence of a carboxylic acid functional group is a key structural feature, influencing its solubility in aqueous solutions in a pH-dependent manner. As a non-sulfonated cyanine dye, it is characterized by generally low water solubility.[1][2]

Solubility Data and Recommendations

Precise quantitative solubility data for this compound is not extensively published. However, based on the behavior of structurally similar non-sulfonated cyanine dyes with carboxylic acid moieties, such as Indocyanine Green (ICG) and its derivatives, reliable estimates and handling procedures can be established.

Solubility in DMSO

DMSO is the recommended solvent for preparing concentrated stock solutions of this compound.[1][2][3][4]

SolventEstimated SolubilityRecommendations
Dimethyl Sulfoxide (DMSO)10-50 mg/mLPrepare concentrated stock solutions in anhydrous DMSO. Sonication may be required to achieve higher concentrations.[5] Store stock solutions at -20°C, protected from light and moisture.

Note: The estimated solubility is based on data for similar compounds like Indocyanine Green and ICG-carboxylic acid.[5][6] It is always recommended to perform small-scale solubility tests to determine the exact solubility in your specific lot of DMSO.

Solubility in Aqueous Buffers

The solubility of this compound in aqueous buffers is significantly lower than in DMSO and is highly dependent on the pH of the solution. The carboxylic acid group (pKa estimated to be around 4-5) will be deprotonated at higher pH values, forming a more soluble carboxylate salt.

Buffer SystemEstimated SolubilityRecommendations & pH Considerations
Phosphate-Buffered Saline (PBS), pH 7.2-7.4Low (~0.5 mg/mL)Direct dissolution is challenging. It is preferable to add a DMSO stock solution to the buffer.
Borate (B1201080) Buffer, pH 8-9Moderately IncreasedThe slightly basic pH helps to deprotonate the carboxylic acid, enhancing solubility.
Carbonate-Bicarbonate Buffer, pH 9-10IncreasedHigher pH further favors the carboxylate form, improving solubility. However, the stability of the dye at high pH should be considered.[7]

For most applications requiring an aqueous solution, the recommended method is to first prepare a concentrated stock solution in DMSO and then dilute it into the desired aqueous buffer.[1][2][4] This approach typically involves a final DMSO concentration of 5-20% in the aqueous solution.[1][2][4]

Experimental Protocols

Protocol for Preparation of a DMSO Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution thoroughly. If the dye does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C, protected from light. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol for Preparation of an Aqueous Working Solution
  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, borate buffer) and adjust the pH as required.

  • Dilution: While vortexing the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution to achieve the final desired concentration.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the aqueous solution is within a range that is compatible with your experimental system (typically ≤ 20%).

  • Usage: Use the freshly prepared aqueous solution promptly. Due to the tendency of non-sulfonated dyes to aggregate in aqueous media, long-term storage of dilute aqueous solutions is not recommended.

Visualizing Workflows and Concepts

To aid in the understanding of the handling and properties of this compound, the following diagrams have been generated.

G cluster_storage Storage & Initial State cluster_prep Stock Solution Preparation cluster_use Aqueous Working Solution Preparation solid This compound (Solid) weigh Weigh Solid Dye solid->weigh dmso Anhydrous DMSO add_dmso Add DMSO dmso->add_dmso weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock Concentrated Stock (10-50 mg/mL in DMSO) dissolve->stock dilute Slowly Add Stock to Buffer (while vortexing) stock->dilute Aliquot buffer Aqueous Buffer (pH 7.5-9) buffer->dilute working Final Working Solution (with 5-20% DMSO) dilute->working

Caption: Workflow for preparing this compound solutions.

Caption: pH-dependent solubility of this compound.

Applications in Bioconjugation

The carboxylic acid group on IR 754 is primarily intended for covalent conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides. This is typically achieved using carbodiimide (B86325) chemistry (e.g., with EDC and NHS).

G dye IR 754-COOH activated_dye NHS-activated IR 754 dye:e->activated_dye:w Activation edc EDC/NHS edc:s->activated_dye:n conjugate Labeled Biomolecule (Stable Amide Bond) activated_dye:e->conjugate:w Conjugation protein Biomolecule (e.g., Antibody with -NH₂) protein:n->conjugate:s purify Purification (e.g., Size Exclusion Chromatography) conjugate->purify

Caption: General workflow for bioconjugation using this compound.

References

An In-depth Technical Guide to the Photophysical Properties of Heptamethine Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Heptamethine cyanine (B1664457) dyes represent a critical class of organic fluorophores, distinguished by their intense absorption and emission in the near-infrared (NIR) window (700-1000 nm). This spectral range is highly advantageous for biological applications, as it allows for deeper tissue penetration and minimizes interference from endogenous autofluorescence, thereby enhancing the signal-to-noise ratio.[1] The characteristic structure of these dyes consists of two nitrogen-containing heterocycles linked by a seven-carbon polymethine chain, which acts as the chromophore.[2] The versatility of their chemical structure allows for fine-tuning of their photophysical properties, making them indispensable tools for applications ranging from fluorescence imaging and biosensing to photodynamic therapy (PDT).[1][3][4]

Core Photophysical Processes: A Visual Guide

The interaction of light with a heptamethine cyanine dye initiates a series of photophysical processes that can be visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.

  • Absorption: A photon is absorbed, promoting an electron from the ground state (S₀) to an excited singlet state (S₁ or S₂). This is a very fast process.

  • Internal Conversion & Vibrational Relaxation: The molecule rapidly loses energy non-radiatively, relaxing to the lowest vibrational level of the first excited singlet state (S₁).

  • Fluorescence: The molecule returns to the ground state (S₀) by emitting a photon. This radiative decay is the source of the measured fluorescence.

  • Intersystem Crossing (ISC): The molecule can transition from a singlet excited state (S₁) to a triplet excited state (T₁).

  • Phosphorescence: A radiative decay from an excited triplet state (T₁) to the singlet ground state (S₀). This process is much slower than fluorescence.

  • Non-Radiative Decay: The molecule can return to the ground state from S₁ or T₁ without emitting a photon, dissipating the energy as heat.

Jablonski_Diagram cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited State) S2 S₂ (Second Excited State) S0->S2 Absorption S1_v Vibrational Levels S1->S0 Fluorescence S1->S0 Non-radiative Decay S1->S1_v Vibrational Relaxation T1 T₁ (First Excited State) S1->T1 Intersystem Crossing S2->S1 Internal Conversion T1_v Vibrational Levels T1->S0 Phosphorescence T1->T1_v Vibrational Relaxation

Caption: Jablonski diagram illustrating key photophysical transitions.

Structure-Property Relationships

The photophysical properties of heptamethine cyanine dyes are not fixed; they can be systematically modulated by altering the molecular structure. The key sites for modification are the N-alkyl side chains, the indolenine rings, and the central heptamethine bridge.[2][3] This tunability is fundamental to designing dyes for specific applications.[4]

  • Polymethine Chain: The length of the conjugated polymethine chain is the primary determinant of the absorption and emission wavelengths. Adding a conjugated double bond to the chain typically results in a bathochromic (red) shift of about 100 nm.[5] Substituents on the chain can significantly alter properties like photostability and quantum yield. For instance, incorporating a cyclohexenyl ring into the chain can enhance rigidity and improve fluorescence efficiency.[2]

  • Heterocyclic Nuclei: The nature of the terminal nitrogen-containing heterocycles (e.g., indolenine, benz[e]indolium) influences the electron-donating ability, which in turn affects the spectral properties. Indolium-based heptamethine dyes generally exhibit longer fluorescence lifetimes compared to their benz[e]indolium counterparts.[6]

  • Substituents: Attaching different functional groups at various positions allows for fine-tuning. Electron-donating or withdrawing groups can shift the absorption maxima.[7] For example, introducing a nitro group can cause a red shift in the absorption and emission spectra by increasing the delocalization of π-electrons.[7] The type and position of a substituent are both pivotal for tailoring the dye's properties.[2][4]

Dye_Structure structure het_label Heterocyclic Nuclei (e.g., Indolenine) het_label->structure chain_label Polymethine Chain (Substitution Site) chain_label->structure n_alkyl_label N-Alkyl Group (Solubility, Targeting) n_alkyl_label->structure

Caption: Key modification sites on a general heptamethine cyanine structure.

Data Presentation: Photophysical Properties

The following table summarizes key photophysical parameters for a selection of heptamethine cyanine dyes, demonstrating the influence of structural modifications and solvent environment.

Dye/Derivativeλabs (nm)λem (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Fluorescence Quantum Yield (ΦF)SolventReference
Unsubstituted (1a) 754782269,0000.12Methanol[2]
C4'-Methoxy (1d) 760788260,0000.13Methanol[2]
C4'-Nitro (1o) 753809150,0000.02Methanol[2]
Dye 6a 768785114,2000.07Methanol[8]
Dye 6a 767785119,6000.08Dichloromethane[8]
Dye 6b 769786134,8000.08Methanol[8]
Dye 6b 767786138,0000.11Dichloromethane[8]
IR-800CW ~774~790~240,0000.08PBS[2]
Indocyanine Green (ICG) ~780~810~200,0000.02-0.03PBS/Plasma[4]

Note: Values can vary based on specific experimental conditions, purity, and counter-ions.

Experimental Protocols

Accurate determination of photophysical properties requires standardized experimental procedures.

UV-Visible Absorption Spectroscopy

This technique is used to measure the absorption spectrum, determine the wavelength of maximum absorption (λabs), and calculate the molar extinction coefficient (ε).

Methodology:

  • Preparation: Prepare a stock solution of the dye in a suitable solvent (e.g., methanol, DMSO, PBS) of known concentration. Perform serial dilutions to obtain a series of solutions with absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Measurement: Use a dual-beam UV-Vis spectrophotometer. Fill a 1 cm path length quartz cuvette with the solvent to be used as a blank reference. Record the absorbance spectrum of each diluted dye solution across the desired wavelength range (e.g., 400-900 nm).

  • Calculation of ε: According to the Beer-Lambert Law (A = εcl), plot absorbance (A) at λabs versus concentration (c). The molar extinction coefficient (ε) is calculated from the slope of the resulting linear fit (slope = ε × l, where l is the path length, 1 cm).

Fluorescence Spectroscopy

This technique is used to measure emission spectra (to find λem) and determine the fluorescence quantum yield (ΦF).

Methodology for Relative Quantum Yield Determination: The comparative method is most commonly used, which involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.[9][10]

  • Standard Selection: Choose a standard fluorophore that absorbs and emits in a similar spectral region to the test sample (e.g., Indocyanine Green or IR-800CW for NIR dyes).

  • Solution Preparation: Prepare a series of dilute solutions of both the test dye and the standard in the same solvent. The absorbances at the chosen excitation wavelength should be kept below 0.1 in a 1 cm cuvette to minimize inner filter effects.[10]

  • Data Acquisition:

    • Measure the UV-Vis absorbance of all solutions at the excitation wavelength.

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation/emission slit widths) for both the sample and standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test sample and the standard.

    • The fluorescence quantum yield of the sample (ΦX) is calculated using the following equation:[10]

    ΦX = ΦST × (GradX / GradST) × (ηX² / ηST²)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the sample and standard (this term becomes 1 if the same solvent is used).

Workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_analysis Data Analysis & Application synthesis Synthesize Dye purify Purify (e.g., HPLC) synthesis->purify characterize Characterize Structure (NMR, HRMS) purify->characterize uv_vis UV-Vis Spectroscopy (Measure λ_abs, ε) characterize->uv_vis fluor Fluorescence Spectroscopy (Measure λ_em, Φ_F) uv_vis->fluor lifetime Lifetime Measurement (Measure τ_F) fluor->lifetime analyze Analyze Data & Establish Structure-Property Relationships lifetime->analyze application Test in Application (e.g., Cell Imaging) analyze->application

Caption: Experimental workflow for characterizing a new heptamethine cyanine dye.

Application in Targeted Cancer Imaging

The tunable NIR properties of heptamethine cyanine dyes make them excellent candidates for in vivo imaging. A common strategy involves conjugating the dye to a targeting moiety (e.g., a peptide or antibody) that specifically recognizes a receptor overexpressed on cancer cells. This approach enhances signal accumulation at the tumor site while minimizing background signal.[1] Several heptamethine dyes have also shown an intrinsic ability to accumulate in tumor cells, a phenomenon attributed to factors like the expression of organic anion-transporting polypeptides (OATPs), increased mitochondrial membrane potential, and tumor hypoxia.[1]

Signaling_Pathway dye_conjugate Heptamethine Dye -Targeting Ligand Conjugate receptor Overexpressed Tumor Receptor dye_conjugate->receptor Binding internalization Receptor-Mediated Endocytosis receptor->internalization Triggers cell_membrane Cancer Cell Membrane accumulation Intracellular Dye Accumulation internalization->accumulation imaging NIR Fluorescence Signal Detection accumulation->imaging Enables

Caption: Conceptual pathway for targeted tumor imaging using a dye conjugate.

References

IR-754 Carboxylic Acid: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for IR-754 Carboxylic Acid, a near-infrared (NIR) heptamethine cyanine (B1664457) dye. Due to its utility in various biomedical research and drug development applications, a thorough understanding of its stability profile is critical for ensuring experimental reproducibility and the integrity of derived data. This document synthesizes available information on the storage, handling, and potential degradation pathways of IR-754 Carboxylic Acid. It also presents generalized experimental protocols for stability assessment based on industry best practices and regulatory guidelines. It is important to note that while this guide provides a framework based on the chemical properties of cyanine dyes, specific quantitative stability data for IR-754 Carboxylic Acid under various stress conditions are not extensively available in peer-reviewed literature.

Introduction

IR-754 Carboxylic Acid is a fluorescent dye that absorbs and emits in the near-infrared spectrum. This property makes it a valuable tool for in vivo imaging, fluorescence-guided surgery, and as a component of targeted drug delivery systems. The stability of such functional dyes is paramount, as degradation can lead to a loss of fluorescence, altered pharmacokinetic properties, and the generation of potentially interfering or toxic byproducts. This guide aims to provide researchers and drug development professionals with a foundational understanding of the factors influencing the stability of IR-754 Carboxylic Acid and best practices for its storage and handling.

Chemical and Physical Properties

A summary of the key chemical and physical properties of IR-754 Carboxylic Acid is provided in the table below.

PropertyValueReference
Molecular Formula C₃₀H₃₃IN₂O₂[1]
Molecular Weight 580.50 g/mol [1]
Appearance Green to dark green powder or crystals[2]
Purity (typical) ≥95% (HPLC)[3]
CAS Number 2311980-68-2[1]

Stability Profile

The stability of cyanine dyes, including IR-754 Carboxylic Acid, is influenced by several factors, primarily light, temperature, and pH.

Photostability

Cyanine dyes are notoriously susceptible to photodegradation, a process primarily driven by the photooxidation of the polymethine chain. This is a critical consideration for any application involving light exposure, such as fluorescence microscopy or in vivo imaging.

Key Observations from Literature on Related Dyes:

  • The polymethine chain of heptamethine cyanines is prone to cleavage by singlet oxygen, which is generated by the dye itself upon excitation.[4]

  • This photooxidative cleavage can lead to the formation of non-fluorescent degradation products.[4]

  • The rate of photodegradation can be influenced by the solvent, the presence of oxygen, and the intensity and wavelength of the light source.

While specific quantitative photostability data for IR-754 Carboxylic Acid is not available, it is strongly recommended to minimize its exposure to light during storage and handling.

Thermal Stability

Elevated temperatures can accelerate the degradation of chemical compounds. For IR-754 Carboxylic Acid, adherence to recommended storage temperatures is crucial for maintaining its integrity.

General Recommendations:

  • Long-term storage in a solid form should be at low temperatures to minimize thermal degradation.

  • Solutions of the dye are generally less stable than the solid form and require colder storage temperatures.

pH Stability

The pH of the formulation can significantly impact the stability and solubility of IR-754 Carboxylic Acid. The carboxylic acid moiety is ionizable, and its protonation state will vary with pH, which can affect the molecule's aggregation state and susceptibility to hydrolysis.

General Considerations for Cyanine Dyes:

  • Extreme pH values (highly acidic or alkaline) can lead to the hydrolysis of the cyanine dye structure.

  • The fluorescence of some cyanine dyes can be pH-dependent, although many are relatively stable within a physiological pH range.

Recommended Storage and Handling

Based on supplier recommendations and the general properties of cyanine dyes, the following storage and handling procedures are advised for IR-754 Carboxylic Acid.

ConditionSolid FormIn SolventReference
Temperature 4°C-20°C (for up to 1 month) or -80°C (for up to 6 months)[1][3]
Light Store in the dark, protected from light.Store in amber vials or tubes wrapped in foil.[1][3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Purge solvent with an inert gas before preparing solutions.[1]
Moisture Store in a desiccated environment.Use anhydrous solvents.[1]

Handling Precautions:

  • Allow the product to warm to room temperature before opening to avoid condensation.

  • Prepare solutions fresh whenever possible.

  • For quantitative applications, it is recommended to determine the concentration of freshly prepared solutions spectrophotometrically.

Potential Degradation Pathways

While the specific degradation pathways for IR-754 Carboxylic Acid have not been formally elucidated in the literature, a hypothetical pathway can be proposed based on the known chemistry of heptamethine cyanine dyes. The primary route of degradation is expected to be photooxidation of the polymethine chain.

G IR754 IR-754 Carboxylic Acid ExcitedState Excited State IR-754* IR754->ExcitedState Light (hν) Dioxetane Dioxetane Intermediate IR754->Dioxetane + ¹O₂ ExcitedState->IR754 Fluorescence SingletOxygen Singlet Oxygen (¹O₂) ExcitedState->SingletOxygen Energy Transfer to ³O₂ DegradationProducts Non-fluorescent Degradation Products (e.g., Aldehydes, Carboxylic Acids) Dioxetane->DegradationProducts Cleavage G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation SelectColumn Select Column (e.g., C18) OptimizeMobilePhase Optimize Mobile Phase (Acetonitrile/Water/Buffer) SelectColumn->OptimizeMobilePhase OptimizeGradient Optimize Gradient Profile OptimizeMobilePhase->OptimizeGradient SetDetection Set Detection Wavelength (e.g., ~750 nm) OptimizeGradient->SetDetection StressSamples Stress Samples (Acid, Base, Oxidative, Thermal, Photolytic) AnalyzeSamples Analyze Stressed Samples StressSamples->AnalyzeSamples AssessSpecificity Assess Specificity (Peak Purity) AnalyzeSamples->AssessSpecificity ValidateMethod Validate Method (ICH Q2) AssessSpecificity->ValidateMethod

References

Safety and handling precautions for IR 754 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of IR 754 Carboxylic Acid

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensure laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety and handling precautions for this compound, a near-infrared dye with applications in life sciences research.[1][2][3]

Chemical Identification

It is essential to accurately identify the chemical being handled.

IdentifierValue
Product Name This compound
CAS Number 2311980-68-2[4][5][6]
Molecular Formula C30H33IN2O2[2][3][4][6]
Molecular Weight 580.50 g/mol [6]
Synonyms 2-[4-Carboxy-7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-3H-Indolium Iodide, 2-[(1E,3Z,5E,7E)-4-Carboxy-7-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-3H-indolium Iodide[7][8]

Hazard Identification

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.[4][9]

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.[4][9]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[4][9]

Signal Word: Warning[4][9]

Pictogram:

Exclamation Mark Pictogram

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

PropertyValue
Appearance Green to Dark green powder to crystal[2][7][8]
Purity >80.0% (HPLC)[7][8] or ≥98%[6]
Storage Temperature Recommended at 4°C, sealed storage, away from moisture and light.[4][6] Can be shipped at room temperature for less than 2 weeks.[4]
Solubility No data available
Stability Stable under recommended storage conditions.[4]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[4]
Hazardous Decomposition Products Under fire conditions, may decompose and emit toxic fumes.[4]

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and maintain the chemical's integrity.

Handling
  • Ventilation: Use only in areas with appropriate exhaust ventilation.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[4][5]

  • Hygiene: Wash hands thoroughly after handling.[4][9] Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke when using this product.

  • Dust and Aerosol Formation: Avoid the formation of dust and aerosols.[4][5]

G General Handling Workflow A Assess Hazards B Select & Don PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Handle Substance C->D E Decontaminate Work Area D->E F Remove & Dispose of PPE E->F G Wash Hands Thoroughly F->G G First-Aid Response Protocol cluster_exposure Exposure Event cluster_action Immediate Action A Eye Contact E Rinse with Water (15 mins) A->E B Skin Contact F Wash with Soap & Water B->F C Inhalation G Move to Fresh Air C->G D Ingestion H Rinse Mouth, Do Not Induce Vomiting D->H I Seek Medical Attention E->I F->I G->I H->I

References

A Technical Guide to High-Purity IR 754 Carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Versatile Near-Infrared Fluorophore

This technical guide provides a comprehensive overview of IR 754 Carboxylic Acid, a near-infrared (NIR) cyanine (B1664457) dye with significant potential in biomedical research and drug development. This document details the physicochemical properties of high-purity this compound, outlines its commercial availability, and provides insights into its application in bioconjugation and cellular imaging. The information is tailored for researchers, scientists, and professionals in the drug development field.

Introduction to this compound

This compound (CAS No. 2311980-68-2) is a heptamethine cyanine dye characterized by its strong absorption and fluorescence in the near-infrared spectrum. Its chemical structure features a carboxylic acid group, which serves as a versatile handle for covalent conjugation to a wide range of biomolecules, including proteins, antibodies, peptides, and nucleic acids. The NIR properties of IR 754 make it an attractive candidate for applications requiring deep tissue penetration and minimal autofluorescence from biological samples.

Commercial Suppliers and Specifications

High-purity this compound is available from several commercial suppliers, catering to the needs of the research and development community. The purity and specifications of the commercially available products can vary, and it is crucial for researchers to select a product that meets the requirements of their specific application.

SupplierPurity SpecificationMolecular FormulaMolecular Weight ( g/mol )Appearanceλmax (nm)
ChemScene ≥98%C₃₀H₃₃IN₂O₂580.50--
Tokyo Chemical Industry (TCI) >80.0% (HPLC)C₃₀H₃₃IN₂O₂580.51Green to Dark green powder to crystal745.0 - 750.0 (in methanol)
Alfa Chemistry >80.0% (HPLC)C₃₀H₃₃IN₂O₂580.51Green to Dark green powder to crystal-
MedchemExpress -C₃₀H₃₃IN₂O₂---
Immunomart -C₃₀H₃₃IN₂O₂---

Note: The information provided in this table is based on publicly available data from the suppliers' websites and may be subject to change. Researchers should always refer to the supplier's certificate of analysis for the most accurate and up-to-date information.

Experimental Protocols and Applications

The carboxylic acid functional group on IR 754 allows for its conjugation to primary amines on biomolecules through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).

General Bioconjugation Workflow

The following diagram illustrates a typical workflow for the conjugation of this compound to a protein.

Bioconjugation_Workflow General Workflow for Protein Conjugation with this compound IR754 This compound Activation Activation with EDC/NHS IR754->Activation Conjugation Conjugation Reaction (Amide bond formation) Activation->Conjugation Protein Protein with accessible Lysine residues Protein->Conjugation Purification Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification QC Quality Control (Spectroscopy, SDS-PAGE) Purification->QC Labeled_Protein IR 754-Labeled Protein QC->Labeled_Protein

Caption: A general workflow for the conjugation of this compound to a protein.

Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of IR 754 to form an NHS ester, which is reactive towards primary amines.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution.

  • In a separate tube, prepare a solution of EDC and NHS (or sulfo-NHS) in the reaction buffer. A molar excess of EDC and NHS relative to the dye is typically used.

  • Add the this compound stock solution to the EDC/NHS solution.

  • Allow the reaction to proceed at room temperature for 15-60 minutes to form the NHS ester. The activated dye is then ready for conjugation to the target biomolecule.

Note: The NHS ester is susceptible to hydrolysis, so it should be used immediately after preparation.

Protein Labeling with Activated IR 754

This protocol outlines the conjugation of the activated IR 754-NHS ester to a protein.

Materials:

  • Activated IR 754-NHS ester solution

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.2-8.0, free of primary amines)

  • Quenching reagent (e.g., Tris or hydroxylamine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Add the activated IR 754-NHS ester solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application.

  • Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding a quenching reagent to consume any unreacted NHS ester.

  • Purify the labeled protein from the excess dye and reaction byproducts using a suitable method such as size-exclusion chromatography.

  • Characterize the labeled protein to determine the degree of labeling (DOL) using UV-Vis spectroscopy.

Quality Control and Characterization

The quality and purity of this compound and its conjugates are critical for reliable and reproducible experimental results.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. While specific protocols for this compound are not widely published in detail, a general reversed-phase HPLC method can be adapted.

Typical HPLC Parameters for Carboxylic Acids:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV-Vis detector set at the maximum absorbance wavelength of IR 754 (around 745-750 nm).

A high-purity sample should exhibit a single major peak corresponding to this compound.

Spectroscopic Properties

The spectroscopic properties of this compound are fundamental to its function as a fluorescent probe.

  • UV-Vis Spectroscopy: The maximum absorption wavelength (λmax) is typically in the range of 745-750 nm. This is used to determine the concentration of the dye and the degree of labeling of conjugates.

  • Fluorescence Spectroscopy: The emission spectrum of IR 754 is in the near-infrared region, which is advantageous for in vivo imaging due to reduced tissue autofluorescence.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and drug development applications.

  • Fluorescent Labeling: The carboxylic acid group allows for the straightforward labeling of a wide array of biomolecules for use in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

  • In Vivo Imaging: As a NIR fluorophore, IR 754-labeled molecules can be used for deep-tissue in vivo imaging in animal models to study disease progression, drug targeting, and biodistribution.

  • Targeted Drug Delivery: By conjugating IR 754 to targeting ligands (e.g., antibodies, peptides), it can be used to visualize and track the delivery of therapeutic agents to specific cells or tissues.

The following diagram illustrates the logical relationship of this compound's properties to its applications.

IR754_Applications Properties and Applications of this compound Properties Physicochemical Properties NIR Near-Infrared Fluorescence Properties->NIR Carboxylic_Acid Carboxylic Acid Group Properties->Carboxylic_Acid InVivo_Imaging In Vivo Imaging NIR->InVivo_Imaging Cell_Imaging Cellular Imaging NIR->Cell_Imaging Bioconjugation Bioconjugation Carboxylic_Acid->Bioconjugation Applications Applications Bioconjugation->InVivo_Imaging Drug_Delivery Targeted Drug Delivery Bioconjugation->Drug_Delivery Bioconjugation->Cell_Imaging InVivo_Imaging->Applications Drug_Delivery->Applications Cell_Imaging->Applications

Caption: The relationship between the properties of this compound and its applications.

Conclusion

High-purity this compound is a versatile and powerful tool for researchers and drug development professionals. Its near-infrared fluorescence and reactive carboxylic acid handle enable a wide range of applications, from fundamental biological research to the development of targeted therapeutics and diagnostic agents. Careful selection of a high-purity commercial source and optimization of conjugation and analytical methods are essential for successful implementation of this promising fluorophore in research and development endeavors.

Methodological & Application

Application Notes and Protocols for IR 754 Carboxylic Acid in Protein and Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR 754 Carboxylic Acid is a near-infrared (NIR) fluorescent dye designed for the covalent labeling of proteins, peptides, and other biomolecules. Operating within the NIR window (700-900 nm), this dye offers significant advantages for biological imaging, including deeper tissue penetration, reduced autofluorescence from biological samples, and minimized light scattering. These properties result in a higher signal-to-noise ratio, making it an ideal tool for sensitive in vivo imaging, flow cytometry, and other fluorescence-based assays.

This document provides detailed protocols for the activation of this compound, subsequent labeling of proteins and peptides, and purification of the resulting conjugates. It also includes representative data for NIR dyes with similar spectral characteristics to guide experimental design and data analysis.

Physicochemical Properties

PropertyThis compoundiFluor™ 750Alexa Fluor™ 750
CAS Number 2311980-68-2[1][2][3]N/AN/A
Molecular Formula C₃₀H₃₃IN₂O₂[1][2][3]N/AN/A
Molecular Weight 580.50 g/mol [1]~1200 g/mol (NHS Ester)N/A
Excitation Max (λex) ~745-750 nm (in methanol)757 nm[4]749 nm
Emission Max (λem) ~780 nm (estimated)779 nm[4]775 nm[5]
Molar Extinction Coefficient (ε) To be determined~275,000 cm⁻¹M⁻¹290,000 cm⁻¹M⁻¹[5]
Quantum Yield (Φ) To be determinedTo be determined~0.12

Experimental Protocols

Protocol 1: Activation of this compound to its N-Hydroxysuccinimide (NHS) Ester

For covalent labeling of primary amines on proteins and peptides, the carboxylic acid group of IR 754 must first be activated to a more reactive N-hydroxysuccinimide (NHS) ester. This is commonly achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Procedure:

  • Equilibrate all reagents to room temperature before use.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use. A 1.5 to 2-fold molar excess of EDC and NHS over the dye is recommended.

  • Add the EDC/NHS solution to the this compound solution.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • The resulting activated IR 754-NHS ester is now ready for direct use in the protein labeling reaction. It is recommended to use the activated dye immediately as NHS esters are susceptible to hydrolysis.

G cluster_activation Activation of this compound IR754_COOH This compound Activated_Dye IR 754-NHS Ester (Reactive Intermediate) IR754_COOH->Activated_Dye 15-30 min Room Temperature EDC_NHS EDC + NHS/Sulfo-NHS in Activation Buffer (pH 6.0) EDC_NHS->Activated_Dye

Activation of this compound to its reactive NHS ester.

Protocol 2: Labeling of Proteins and Peptides with Activated IR 754-NHS Ester

This protocol describes the covalent conjugation of the activated IR 754-NHS ester to primary amines (e.g., lysine (B10760008) residues and the N-terminus) of a target protein or peptide.

Materials:

  • Protein or peptide solution (in an amine-free buffer, e.g., PBS)

  • Activated IR 754-NHS Ester solution (from Protocol 1)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the protein or peptide solution in the Labeling Buffer at a concentration of 1-10 mg/mL. The buffer must be free of primary amines (e.g., Tris or glycine) that would compete with the labeling reaction.

  • Add the freshly prepared activated IR 754-NHS Ester solution to the protein/peptide solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 5 to 20-fold molar excess of the dye is recommended.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for another 30 minutes.

  • Separate the labeled protein/peptide from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

  • Collect the fractions containing the labeled protein/peptide (the first colored fractions to elute).

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and at the absorbance maximum of the dye (~750 nm). The DOL is calculated using the following formula:

    DOL = (A_dye × ε_protein) / [(A_protein - (A_dye × CF)) × ε_dye]

    Where:

    • A_dye is the absorbance at the dye's maximum absorbance wavelength.

    • A_protein is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.

    • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A_max).

G cluster_labeling Protein/Peptide Labeling Workflow Protein Protein/Peptide Solution (Amine-free Buffer, pH 8.3-8.5) Reaction Labeling Reaction (1-2 hours, RT, dark) Protein->Reaction Activated_Dye Activated IR 754-NHS Ester Activated_Dye->Reaction Quenching Quenching (Tris Buffer) Reaction->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Labeled_Protein IR 754-Labeled Protein/Peptide Purification->Labeled_Protein

Workflow for labeling proteins and peptides with activated IR 754.

Applications in Signaling Pathway Analysis

Proteins and peptides labeled with IR 754 can be utilized as powerful tools to investigate various cellular signaling pathways. The high sensitivity and deep tissue penetration of NIR fluorescence make it particularly suitable for in vivo imaging of these processes.

One common application is in studying receptor-ligand interactions. A ligand (e.g., a peptide or a small protein) labeled with IR 754 can be administered in vitro or in vivo, and its binding to a specific cell surface receptor can be visualized and quantified. This allows for the investigation of receptor distribution, trafficking, and downstream signaling events.

G cluster_pathway Receptor-Ligand Binding and Downstream Signaling Ligand IR 754-Labeled Ligand Binding Binding Ligand->Binding Receptor Cell Surface Receptor Receptor->Binding Internalization Internalization Binding->Internalization Signaling_Cascade Downstream Signaling Cascade Internalization->Signaling_Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

References

Application Note and Protocol for the Conjugation of IR 754 Carboxylic Acid to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of IR 754 Carboxylic Acid, a near-infrared (NIR) fluorescent dye, to antibodies. The resulting antibody-dye conjugates are valuable tools for a wide range of research and drug development applications, including in vivo imaging, flow cytometry, and immunofluorescence assays. The protocol is based on the widely used and robust 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry, which facilitates the formation of a stable amide bond between the carboxylic acid group of the dye and primary amines on the antibody.

This compound is a cyanine (B1664457) dye with a molecular weight of approximately 580.5 g/mol and an absorption maximum around 745-750 nm.[] Its carboxylic acid functional group allows for a straightforward two-step conjugation process. First, the carboxyl group is activated with EDC and NHS to form a semi-stable NHS ester. This activated dye is then reacted with the primary amino groups of lysine (B10760008) residues on the antibody to yield a stable antibody-dye conjugate.

Materials and Methods

Materials Required
Reagent/MaterialRecommended Specifications
This compound>80% Purity (HPLC)
Antibody>95% Purity, in amine-free buffer (e.g., PBS) at 2-10 mg/mL
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)Molecular Biology Grade
NHS (N-hydroxysuccinimide) or Sulfo-NHSMolecular Biology Grade
Activation Buffer0.1 M MES, pH 4.5-6.0
Conjugation Buffer1X PBS, pH 7.2-8.5
Quenching Solution1 M Tris-HCl, pH 8.0 or 1 M Glycine
Desalting Columnse.g., Sephadex G-25 or equivalent
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)ACS Grade
Experimental Workflow

The following diagram illustrates the key steps in the conjugation of this compound to an antibody.

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization prep_dye Dissolve IR 754 in DMF/DMSO activation Activate IR 754 with EDC/NHS in Activation Buffer prep_dye->activation prep_ab Prepare Antibody in PBS conjugation React Activated Dye with Antibody prep_ab->conjugation activation->conjugation purification Purify Conjugate via Desalting Column conjugation->purification characterization Determine Degree of Labeling (DOL) purification->characterization

Caption: Workflow for antibody conjugation with this compound.

Detailed Protocol

1. Preparation of Reagents:

  • Antibody Solution: The antibody should be in a buffer free of primary amines, such as Tris, and other proteins like BSA. If necessary, dialyze the antibody against 1X PBS, pH 7.4. The final concentration should be between 2-10 mg/mL for optimal labeling.[2]

  • This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • EDC and NHS/Sulfo-NHS Solutions: Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer at a concentration of 10 mg/mL. These reagents are moisture-sensitive and should be equilibrated to room temperature before opening.[3]

2. Activation of this compound:

This two-step process involves the initial activation of the dye's carboxyl group, followed by the addition of the antibody.

  • In a microcentrifuge tube, combine the following in order:

    • This compound stock solution (a 10-20 fold molar excess over the antibody is a good starting point for optimization).

    • Activation Buffer to bring the total volume to approximately 100 µL.

    • 10 µL of freshly prepared 10 mg/mL NHS/Sulfo-NHS solution.

    • 10 µL of freshly prepared 10 mg/mL EDC solution.

  • Vortex the mixture gently and incubate for 15-30 minutes at room temperature, protected from light.

3. Conjugation to the Antibody:

  • Add the desired volume of the prepared antibody solution to the activated this compound. The final pH of the reaction mixture should be between 7.2 and 8.5 to facilitate the reaction with primary amines.

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation, protected from light. For sensitive antibodies, the incubation can be performed at 4°C overnight.

4. Quenching the Reaction:

  • To stop the conjugation reaction, add the quenching solution to a final concentration of 50-100 mM.

  • Incubate for 30 minutes at room temperature.

5. Purification of the Antibody-Dye Conjugate:

  • Separate the antibody-dye conjugate from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with 1X PBS, pH 7.4.

  • Load the reaction mixture onto the column and collect the fractions. The colored, conjugated antibody will elute first, followed by the smaller, unreacted dye molecules.

6. Characterization of the Conjugate:

The Degree of Labeling (DOL), which is the average number of dye molecules per antibody, is a critical parameter to determine.

  • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of IR 754 (~748 nm).

  • Calculate the concentration of the antibody and the dye using the Beer-Lambert law:

    • Concentration of Antibody (M) = [A₂₈₀ - (A₇₄₈ x CF)] / ε_antibody

    • Concentration of Dye (M) = A₇₄₈ / ε_dye

    • Where:

      • A₂₈₀ and A₇₄₈ are the absorbances at 280 nm and ~748 nm, respectively.

      • CF is the correction factor for the dye's absorbance at 280 nm (if known, otherwise can be estimated or ignored for an approximate DOL).

      • ε_antibody is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of this compound at ~748 nm.

  • Calculate the DOL:

    • DOL = Concentration of Dye / Concentration of Antibody

An optimal DOL is typically between 2 and 10, depending on the application and the specific antibody.[2]

Signaling Pathway of EDC/NHS Chemistry

The following diagram illustrates the chemical reactions involved in the EDC/NHS-mediated conjugation.

signaling_pathway Dye_COOH IR 754-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Dye_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS / Sulfo-NHS NHS->NHS_Ester Amide_Bond Stable Amide Bond (Antibody-Dye Conjugate) NHS_Ester->Amide_Bond + Antibody_NH2 Antibody-NH2 Antibody_NH2->Amide_Bond

Caption: EDC/NHS reaction mechanism for antibody conjugation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low DOLInefficient activation or conjugation.Ensure EDC and NHS are fresh. Optimize molar ratios of dye:antibody and EDC/NHS:dye. Check pH of activation and conjugation buffers.
Antibody PrecipitationHigh DOL or aggregation of the dye.Reduce the molar excess of the dye. Perform the conjugation at 4°C. Use Sulfo-NHS for better water solubility.
High Background in AssaysIncomplete removal of free dye.Improve purification by using a longer desalting column or a different purification method (e.g., dialysis).

Conclusion

This protocol provides a comprehensive guide for the successful conjugation of this compound to antibodies. By following these detailed steps, researchers can generate high-quality antibody-dye conjugates for various applications in biological research and drug development. Optimization of the dye-to-antibody ratio may be necessary to achieve the desired degree of labeling for specific applications.

References

Application Notes and Protocols: IR 754 Carboxylic Acid NHS Ester Activation for Amine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Near-infrared (NIR) fluorescent dyes, such as the IR 754 series, are invaluable tools in biological imaging and diagnostic applications due to their deep tissue penetration and low background autofluorescence.[1] The conjugation of these dyes to biomolecules, such as antibodies, proteins, and oligonucleotides, is a critical step in the development of targeted imaging agents and therapeutics. A common and effective method for this conjugation is through the formation of a stable amide bond between a carboxylic acid group on the dye and a primary amine on the biomolecule.[]

This protocol details the use of N-hydroxysuccinimide (NHS) esters for this purpose. NHS esters are reactive compounds that readily couple with primary amines at a physiological to slightly basic pH to form a stable amide linkage.[][3][4] This method is widely used due to its high chemoselectivity, ease of use in aqueous buffers, and the stability of the resulting conjugate.[] These application notes provide a comprehensive guide to the activation of IR 754 carboxylic acid to its NHS ester and the subsequent coupling to amine-containing molecules.

Chemical Principle

The process involves a two-step reaction. First, the carboxylic acid group of the IR 754 dye is activated with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide, typically 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This forms a semi-stable IR 754-NHS ester. In the second step, the IR 754-NHS ester reacts with a primary amine on the target molecule via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide.[]

G cluster_0 NHS Ester Activation cluster_1 Amine Coupling IR754_COOH IR 754-COOH IR754_NHS IR 754-NHS Ester IR754_COOH->IR754_NHS + EDC, NHS EDC EDC NHS NHS IR754_NHS_2 IR 754-NHS Ester Biomolecule_NH2 Biomolecule-NH₂ Conjugate IR 754-Biomolecule Conjugate Released_NHS NHS Conjugate->Released_NHS - NHS IR754_NHS_2->Conjugate + Biomolecule-NH₂

Caption: Reaction scheme for NHS ester activation and amine coupling.

Materials and Reagents

ReagentSupplierNotes
This compoundCommercial Source
N-Hydroxysuccinimide (NHS)Commercial SourceStore desiccated at 4°C.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Commercial SourceStore desiccated at -20°C.
Amine-containing BiomoleculeUser-providede.g., protein, antibody, oligonucleotide.
Anhydrous Dimethylformamide (DMF)Commercial SourceUse high-quality, amine-free DMF.[3]
0.1 M MES Buffer, pH 6.0Lab-preparedFor activation step.
0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5Lab-preparedFor coupling reaction.[3][4] Alternatively, 0.1 M phosphate (B84403) buffer can be used.[3]
Hydroxylamine (B1172632)Commercial SourceOptional, for quenching the reaction.
Size-Exclusion Chromatography ColumnCommercial Sourcee.g., PD-10 column, for purification.
Dimethyl Sulfoxide (DMSO)Commercial SourceFor dissolving NHS ester if it has poor aqueous solubility.[3]

Experimental Protocols

Protocol for IR 754-NHS Ester Synthesis

This protocol describes the activation of the carboxylic acid group on the IR 754 dye to an NHS ester.

  • Reagent Preparation : Allow all reagents to equilibrate to room temperature before opening to prevent condensation of moisture.[5]

  • Dissolution of this compound : Dissolve the this compound in anhydrous DMF.

  • Addition of NHS and EDC : To the dissolved IR 754, add N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). A typical molar ratio is 1:1.2:1.2 (IR 754-COOH : NHS : EDC).

  • Reaction : Stir the reaction mixture at room temperature for 1-4 hours, protected from light.

  • Monitoring the Reaction : The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material.

  • Use of the NHS Ester : The resulting IR 754-NHS ester solution can be used directly in the next step for amine coupling. For long-term storage, the solvent should be evaporated, and the solid NHS ester stored at -20°C under desiccation.

Protocol for Amine Coupling of IR 754-NHS Ester to a Biomolecule

This protocol details the coupling of the pre-activated IR 754-NHS ester to a primary amine on a biomolecule.

G start Start dissolve_biomolecule Dissolve biomolecule in coupling buffer (pH 8.3-8.5) start->dissolve_biomolecule dissolve_nhs Dissolve IR 754-NHS ester in DMF or DMSO start->dissolve_nhs combine Add NHS ester solution to biomolecule solution dissolve_biomolecule->combine dissolve_nhs->combine react Incubate for 1-2 hours at room temperature combine->react purify Purify the conjugate (e.g., size-exclusion chromatography) react->purify characterize Characterize the conjugate (e.g., UV-Vis spectroscopy) purify->characterize end End characterize->end

Caption: Experimental workflow for amine coupling.

  • Biomolecule Preparation : Dissolve the amine-containing biomolecule in the coupling buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[6] Ensure the buffer does not contain primary amines, such as Tris.[5]

  • IR 754-NHS Ester Preparation : Dissolve the IR 754-NHS ester in a small amount of anhydrous DMF or DMSO.[3]

  • Molar Ratio Calculation : The molar ratio of IR 754-NHS ester to the biomolecule is crucial for controlling the degree of labeling. A molar excess of the NHS ester is typically used. For monoclonal antibodies, a 5-10 fold molar excess is a good starting point. This should be optimized for each specific biomolecule.

  • Coupling Reaction : Add the dissolved IR 754-NHS ester to the biomolecule solution while gently vortexing.

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C overnight.

  • Quenching (Optional) : The reaction can be stopped by adding a small molecule with a primary amine, such as hydroxylamine or Tris buffer, to a final concentration of 10-50 mM to consume any unreacted NHS ester.

  • Purification : Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a PD-10 desalting column), dialysis, or tangential flow filtration.

Data and Parameters

The following table summarizes key reaction parameters for successful amine coupling.

ParameterRecommended Value/RangeNotes
Coupling Buffer pH 8.3 - 8.5This pH is a compromise between amine reactivity and NHS ester hydrolysis.[3][4] At lower pH, the amine is protonated and less reactive. At higher pH, the NHS ester hydrolyzes rapidly.[3][7]
Molar Excess of NHS Ester 5-20 fold (relative to biomolecule)This needs to be optimized for the specific biomolecule to achieve the desired degree of labeling.
Reaction Time 1-4 hours at Room Temperature or Overnight at 4°CLonger reaction times may be needed for less reactive amines or lower temperatures.
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature is generally sufficient. 4°C can be used for sensitive biomolecules.
Storage of NHS Ester -20°C, desiccatedNHS esters are sensitive to moisture and should be stored in a dry environment.[5] Solutions in anhydrous DMF or DMSO can be stored at -20°C for 1-2 months.[3] Aqueous solutions should be used immediately.[3]

Characterization of the Conjugate

After purification, it is essential to characterize the IR 754-biomolecule conjugate.

  • UV-Vis Spectroscopy : Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the maximum absorbance wavelengths of the biomolecule (e.g., 280 nm for proteins) and the IR 754 dye (around 750 nm). The DOL can be calculated using the Beer-Lambert law.

  • Fluorimetry : Confirm the fluorescence properties of the conjugate by measuring its excitation and emission spectra. The emission maximum for IR 750 dyes is around 776 nm.[8]

  • Mass Spectrometry : For smaller biomolecules, mass spectrometry can be used to confirm the covalent attachment of the dye and determine the number of dye molecules per biomolecule.

  • Functional Assays : Perform relevant functional assays to ensure that the conjugation process has not compromised the biological activity of the biomolecule (e.g., antigen binding for antibodies).

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency - Inactive NHS ester due to hydrolysis.- Use fresh or properly stored NHS ester. Test for activity if unsure.[5]
- Non-optimal pH of the coupling buffer.- Ensure the pH of the coupling buffer is between 8.3 and 8.5.[3][4]
- Presence of primary amines in the buffer (e.g., Tris).- Use a buffer free of primary amines, such as bicarbonate or phosphate buffer.[5]
Biomolecule Precipitation - High degree of labeling leading to aggregation.- Reduce the molar excess of the NHS ester in the reaction.
- Use of organic solvent (DMF/DMSO).- Minimize the volume of the organic solvent used to dissolve the NHS ester.
Poor Recovery After Purification - Non-specific binding to the purification column.- Choose an appropriate purification method and matrix for the biomolecule.
- Precipitation of the conjugate.- Ensure the conjugate is soluble in the purification buffers.

Conclusion

The NHS ester-mediated amine coupling of this compound is a robust and versatile method for the preparation of near-infrared fluorescently labeled biomolecules. By carefully controlling the reaction conditions, particularly the pH and the molar ratio of reactants, researchers can achieve a desired degree of labeling while preserving the function of the biomolecule. The resulting conjugates are valuable reagents for a wide range of applications in research, diagnostics, and drug development.

References

Application Notes and Protocols for IR 754 Carboxylic Acid Bioconjugation using EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) provides a robust and widely used method for covalently linking a carboxyl group-containing molecule to a primary amine-containing molecule.[1][2] This "zero-length" crosslinking chemistry is ideal for bioconjugation in aqueous solutions as it forms a stable amide bond without introducing a spacer arm.[1][3]

The near-infrared (NIR) fluorescent dye, IR 754 Carboxylic Acid, absorbs and emits light in the "tissue optical window" (650-900 nm), a range where light penetration through biological tissue is maximal.[4] This property makes IR 754 an excellent candidate for in vivo imaging applications. By conjugating IR 754 to targeting biomolecules such as antibodies, peptides, or proteins, researchers can create highly specific probes for fluorescence-guided surgery, tumor imaging, and tracking the biodistribution of therapeutics.[5]

The EDC/NHS reaction proceeds in two main steps. First, EDC activates the carboxyl group on the IR 754 dye to form a highly reactive O-acylisourea intermediate.[2][6] This intermediate is unstable in aqueous solution and prone to hydrolysis.[1][7] The addition of NHS or its water-soluble analog, Sulfo-NHS, stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester.[6][7] This NHS ester then efficiently reacts with a primary amine on the target biomolecule (e.g., the side chain of a lysine (B10760008) residue) to form a stable amide bond, releasing NHS.[8] The use of NHS significantly improves the coupling efficiency of the reaction.[1]

Reaction_Mechanism IR754_COOH IR 754-COOH (Carboxylic Acid) Intermediate O-acylisourea Intermediate (Unstable) IR754_COOH->Intermediate + EDC EDC EDC->Intermediate NHS_Ester IR 754-NHS Ester (Amine-Reactive) Intermediate->NHS_Ester + Urea Urea Byproduct Intermediate->Urea Hydrolysis (Side Reaction) NHS NHS NHS->NHS_Ester Conjugate IR 754-Biomolecule Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + Released_NHS Released NHS NHS_Ester->Released_NHS Biomolecule_NH2 Biomolecule-NH₂ (e.g., Antibody) Biomolecule_NH2->Conjugate

Caption: EDC/NHS reaction mechanism for bioconjugation. (Max Width: 760px)

Quantitative Data Summary: Key Reaction Parameters

Optimization of several parameters is crucial for achieving high conjugation efficiency while preserving the biological activity of the biomolecule.[9] The reaction is typically performed as a two-step process to minimize undesirable polymerization of biomolecules that contain both carboxyl and amine groups.[1][10]

ParameterActivation Step (IR 754 + EDC/NHS)Conjugation Step (NHS-Ester + Biomolecule)Rationale & Reference
pH 4.5 - 6.07.2 - 8.5Activation is most efficient in slightly acidic conditions. Amine coupling is most efficient at physiological to slightly alkaline pH.[10][11]
Buffer System MES (non-amine, non-carboxylate)PBS or Bicarbonate (non-amine)Buffers containing primary amines (e.g., Tris) or carboxylates will compete with the reaction.[11]
Molar Ratio 1 (Dye) : 10-50 (EDC) : 20-100 (NHS)1 (Biomolecule) : 5-20 (Activated Dye)A molar excess of EDC/NHS drives the activation reaction. The ratio for the conjugation step depends on the desired degree of labeling.[12]
Temperature Room Temperature (20-25°C) or 4°CRoom Temperature (20-25°C) or 4°CRoom temperature is often sufficient. 4°C can be used to slow hydrolysis and for sensitive biomolecules.[10][13]
Reaction Time 15 - 60 minutes2 hours to overnightActivation is rapid. Conjugation time can be extended to improve yield, often performed overnight at 4°C.[1][10]

Experimental Workflow

The overall process involves preparation of reagents, activation of the dye, conjugation to the biomolecule, quenching of the reaction, and finally, purification and characterization of the final conjugate.

Experimental_Workflow Prep 1. Prepare Reagents (Buffers, Dye, Biomolecule) Activate 2. Activate IR 754-COOH (Add EDC/NHS in MES Buffer) Prep->Activate Incubate_A 3. Incubate (15-60 min, RT) Activate->Incubate_A Conjugate 4. Add Activated Dye to Biomolecule (in PBS, pH 7.2-8.0) Incubate_A->Conjugate Incubate_C 5. Incubate (2h RT or Overnight 4°C) Conjugate->Incubate_C Quench 6. Quench Reaction (Add Tris, Glycine, or Hydroxylamine) Incubate_C->Quench Purify 7. Purify Conjugate (Desalting Column / Dialysis) Quench->Purify Characterize 8. Characterize Conjugate (Spectroscopy, SDS-PAGE) Purify->Characterize

Caption: General experimental workflow for bioconjugation. (Max Width: 760px)

Detailed Experimental Protocol

This protocol describes a general two-step method for conjugating this compound to a protein (e.g., an antibody) that contains available primary amines.[1][10][11] Optimization may be required for specific biomolecules and applications.

I. Materials and Reagents
  • This compound

  • Target Biomolecule: e.g., Antibody at 1-5 mg/mL in PBS.

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve IR 754.

  • Purification: Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) or dialysis cassette.

II. Step-by-Step Procedure

A. Reagent Preparation

  • Prepare Buffers: Prepare Activation, Coupling, and Quenching buffers and adjust pH as required.

  • Prepare IR 754 Stock Solution: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare Biomolecule: Ensure the biomolecule is in an amine-free buffer (e.g., PBS). If it is in a buffer containing Tris or other primary amines, it must be exchanged into the Coupling Buffer via dialysis or a desalting column.

  • Prepare EDC/NHS Solutions: Immediately before use, weigh and dissolve EDC and NHS in Activation Buffer. EDC is moisture-sensitive and hydrolyzes in water, so fresh solutions are critical.[1]

B. Activation of this compound

  • Dilute the this compound stock solution into the appropriate volume of cold Activation Buffer.

  • Add the freshly prepared EDC solution to the IR 754 solution.

  • Immediately add the freshly prepared NHS solution to the mixture.

  • Incubate the reaction for 15-60 minutes at room temperature with gentle stirring, protected from light.

C. Conjugation to Biomolecule

  • The activated IR 754-NHS ester is now ready for conjugation. For optimal results, the excess EDC and byproducts can be removed using a desalting column equilibrated with MES buffer, but this is optional and for many applications, the mixture can be added directly.

  • Add the activated IR 754-NHS ester solution to your biomolecule solution in the Coupling Buffer. A typical starting point is a 10-fold molar excess of the activated dye to the protein.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

D. Quenching and Purification

  • Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per mL of reaction).[11] Incubate for 15-30 minutes. This step hydrolyzes any remaining active NHS esters.

  • Remove the unreacted dye and reaction byproducts by running the solution through a desalting column equilibrated with your desired storage buffer (e.g., PBS).[10] Collect the purified, fluorescently labeled bioconjugate. Alternatively, perform dialysis against the storage buffer.

III. Characterization and Storage
  • Degree of Labeling (DOL): Determine the ratio of dye molecules to protein molecules using UV-Vis spectrophotometry. Measure the absorbance of the conjugate at the protein's maximum (e.g., 280 nm) and the dye's maximum (~754 nm).

  • Purity and Integrity: Analyze the conjugate using SDS-PAGE. The fluorescent conjugate can be visualized under an appropriate NIR imaging system before Coomassie staining to confirm covalent attachment.

  • Functional Activity: Perform a relevant bioassay to confirm that the conjugation process has not compromised the biological activity of the biomolecule.

  • Storage: Store the final conjugate in a suitable buffer (e.g., PBS with 0.02% sodium azide) at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC due to hydrolysis.- Incorrect buffer pH.- Competing nucleophiles (e.g., Tris) in biomolecule buffer.- Insufficient molar excess of dye/reagents.- Prepare EDC/NHS solutions immediately before use.- Verify pH of Activation (4.5-6.0) and Coupling (7.2-8.5) buffers.- Ensure biomolecule is in an amine-free buffer like PBS.- Increase the molar ratio of activated dye to the biomolecule.
Protein Precipitation - High concentration of organic solvent (DMSO/DMF) from dye stock.- High degree of labeling can alter protein solubility.- Incorrect pH or buffer conditions.- Keep the volume of organic solvent to a minimum (<10% of total reaction volume).- Reduce the molar ratio of activated dye to the biomolecule.- Perform the reaction at 4°C and ensure proper buffer conditions.
Loss of Biological Activity - Modification of primary amines critical for protein function.- Denaturation during the reaction.- Reduce the molar ratio of dye to biomolecule to decrease the degree of labeling.- Consider site-specific conjugation methods if random lysine labeling is problematic.[5]- Perform the reaction at 4°C.

References

Application Notes and Protocols for Labeling Nucleic Acids with IR 754 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR 754 Carboxylic Acid is a near-infrared (NIR) heptamethine cyanine (B1664457) dye that serves as a valuable tool for the fluorescent labeling of biomolecules, including nucleic acids.[1][2][3][4] Its fluorescence emission in the NIR region (typically 700-1000 nm) is advantageous for in vivo imaging and deep-tissue applications due to reduced autofluorescence from biological samples.[5] The carboxylic acid functional group allows for covalent attachment to nucleic acids, enabling a wide range of applications in molecular biology, diagnostics, and drug development. These applications include DNA and RNA visualization in gels, fluorescence in situ hybridization (FISH), microarray analysis, and in vivo tracking of therapeutic oligonucleotides.[][]

The principle of labeling involves the chemical conjugation of the carboxylic acid moiety of IR 754 to a modified nucleic acid. This is typically achieved by activating the carboxylic acid to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with a primary amine group incorporated into the nucleic acid. Alternatively, carbodiimide (B86325) chemistry can be employed to directly couple the carboxylic acid to a primary amine on the nucleic acid.[8][9]

Key Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₃₀H₃₃IN₂O₂[1][2][10][11]
Molecular Weight580.50 g/mol [2][10][11]
CAS Number2311980-68-2[1][2][10]
AppearanceGreen to Dark green powder/crystal[2][11]
Purity≥98%[10]
Storage Conditions4°C, sealed storage, away from moisture and light[10]

Experimental Protocols

Protocol 1: Activation of this compound to its NHS Ester

This protocol describes the conversion of this compound to its more reactive N-hydroxysuccinimide (NHS) ester, which can then be used for labeling amine-modified nucleic acids.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or N-Hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Thin Layer Chromatography (TLC) supplies

  • Rotary evaporator

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO under an inert atmosphere.

  • Add 1.2 equivalents of DSC and 2.0 equivalents of TEA or DIPEA to the solution. Alternatively, add 1.2 equivalents of NHS and 1.5 equivalents of EDC.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, the solvent can be removed under reduced pressure using a rotary evaporator.

  • The resulting crude IR 754 NHS ester can be used directly in the subsequent labeling reaction or purified by column chromatography if necessary.

Workflow for Activation of this compound

G cluster_start Starting Materials cluster_reaction Activation Reaction cluster_purification Workup & Purification IR_754_COOH This compound Reaction_Mixture Stir at Room Temperature (4-6 hours) IR_754_COOH->Reaction_Mixture Step 1 Reagents DSC/TEA or NHS/EDC in DMF/DMSO Reagents->Reaction_Mixture Step 2 Solvent_Removal Rotary Evaporation Reaction_Mixture->Solvent_Removal Step 3 Purified_Product IR 754 NHS Ester Solvent_Removal->Purified_Product Step 4

Caption: Workflow for activating this compound to its NHS ester.

Protocol 2: Labeling of Amine-Modified Nucleic Acids with IR 754 NHS Ester

This protocol details the labeling of nucleic acids containing a primary amine modification with the activated IR 754 NHS ester.

Materials:

  • Amine-modified DNA or RNA

  • IR 754 NHS ester (from Protocol 1 or commercially sourced)

  • 0.1 M Sodium bicarbonate buffer (pH 8.5-9.0), freshly prepared

  • Anhydrous DMSO

  • Nuclease-free water

Procedure:

  • Resuspend the amine-modified nucleic acid in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Dissolve the IR 754 NHS ester in a small amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Add the IR 754 NHS ester stock solution to the nucleic acid solution. The molar ratio of dye to nucleic acid may need to be optimized, but a starting point of a 10-20 fold molar excess of the dye is recommended.

  • Incubate the reaction mixture for 2-4 hours at room temperature in the dark.

  • Proceed to the purification protocol to remove the unreacted dye.

Workflow for Nucleic Acid Labeling

G cluster_materials Reactants cluster_reaction Labeling Reaction cluster_product Result Amine_Nucleic_Acid Amine-Modified Nucleic Acid in Buffer Incubation Incubate at Room Temperature (2-4 hours, in dark) Amine_Nucleic_Acid->Incubation Step 1 IR_754_NHS IR 754 NHS Ester in DMSO IR_754_NHS->Incubation Step 2 Labeled_Product IR 754-Labeled Nucleic Acid Incubation->Labeled_Product Step 3

Caption: General workflow for labeling amine-modified nucleic acids.

Protocol 3: Purification of IR 754-Labeled Nucleic Acids

Purification is a critical step to remove unreacted dye, which can interfere with downstream applications. Several methods can be employed.

Method A: Ethanol (B145695) Precipitation

  • To the labeling reaction mixture, add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2).

  • Add 2.5-3 volumes of ice-cold absolute ethanol.

  • Mix thoroughly and incubate at -20°C for at least 1 hour.

  • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

  • Carefully decant the supernatant containing the unreacted dye.

  • Wash the pellet with 70% ethanol and centrifuge again.

  • Air-dry the pellet and resuspend in nuclease-free water or a suitable buffer.

Method B: Size-Exclusion Chromatography

  • Use a size-exclusion spin column (e.g., G-25 or G-50) according to the manufacturer's instructions.

  • Equilibrate the column with nuclease-free water or buffer.

  • Apply the labeling reaction mixture to the column.

  • Centrifuge to collect the purified, labeled nucleic acid. The larger labeled nucleic acid will elute, while the smaller, unreacted dye molecules will be retained in the column matrix.

Method C: Phase Extraction with Butanol

This method is effective for removing hydrophobic dyes.[12][13][14]

  • Adjust the pH of the labeling reaction mixture to a lower pH (e.g., by adding 0.5 M or 1 M HCl) to increase the neutrality of the free dye.[12]

  • Add an equal volume of water-saturated butanol.

  • Vortex vigorously for 10-20 seconds and then centrifuge briefly to separate the phases.[12][13]

  • The unreacted dye will partition into the upper butanol phase, while the labeled nucleic acid will remain in the lower aqueous phase.

  • Carefully remove and discard the butanol layer.

  • Repeat the extraction 2-3 times for efficient removal of the free dye.

Characterization of Labeled Nucleic Acids

The success of the labeling reaction can be assessed by UV-Vis spectrophotometry. The concentration of the nucleic acid can be determined by measuring the absorbance at 260 nm, and the concentration of the dye can be determined by measuring the absorbance at its maximum absorption wavelength (around 750 nm for IR 754). The degree of labeling (DOL), or the dye-to-nucleic acid ratio, can then be calculated.

Formula for Degree of Labeling (DOL):

DOL = (A_max * ε_NA) / ((A_260 - CF * A_max) * ε_dye)

Where:

  • A_max = Absorbance of the dye at its maximum wavelength

  • A_260 = Absorbance at 260 nm

  • ε_NA = Molar extinction coefficient of the nucleic acid at 260 nm

  • ε_dye = Molar extinction coefficient of the dye at its maximum wavelength

  • CF = Correction factor (A_260 / A_max for the free dye)

Quantitative Data Summary

ParameterTypical Value RangeNotes
Labeling Efficiency50-90%Dependent on nucleic acid modification, dye-to-nucleic acid ratio, and reaction conditions.
Degree of Labeling (DOL)1-5 dyes per 100 basesCan be controlled by adjusting the molar excess of the dye.
Excitation Maximum (λ_ex)~750-760 nmMay shift slightly upon conjugation to nucleic acid.
Emission Maximum (λ_em)~770-790 nmMay shift slightly upon conjugation to nucleic acid.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling EfficiencyInactive dye (hydrolyzed NHS ester)Use freshly prepared or properly stored activated dye.
Low reactivity of amine-modified nucleic acidEnsure the quality and purity of the modified nucleic acid.
Suboptimal reaction pHUse a fresh labeling buffer with a pH of 8.5-9.0.
High Background SignalIncomplete removal of unreacted dyeRepeat the purification step or try an alternative purification method.
Precipitation of Labeled Nucleic AcidHigh degree of labeling with hydrophobic dyeReduce the molar excess of the dye in the labeling reaction.
Use a more water-soluble derivative of the dye if available.

Conclusion

The protocols and information provided here offer a comprehensive guide for the successful labeling of nucleic acids with this compound. The use of this near-infrared dye opens up possibilities for a wide array of sensitive and specific applications in life sciences and drug development, particularly for in vivo imaging and multiplexed detection. Careful optimization of the labeling and purification steps is crucial for obtaining high-quality labeled nucleic acids for reproducible and reliable experimental results.

References

IR 754 Carboxylic Acid: Application Notes and Protocols for Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR 754 Carboxylic Acid is a near-infrared (NIR) fluorescent probe belonging to the heptamethine cyanine (B1664457) dye family. These dyes are characterized by their strong absorption and emission in the 700-900 nm wavelength range, a spectral window where biological tissues exhibit minimal autofluorescence and light absorption. This property allows for deeper tissue penetration and a higher signal-to-noise ratio, making this compound an exceptional tool for a variety of fluorescence microscopy applications, including in vitro cell imaging and in vivo studies in small animals. The carboxylic acid functional group enables covalent conjugation to biomolecules such as antibodies, peptides, and nucleic acids, facilitating targeted imaging of specific cellular structures or biomarkers.

Photophysical Properties

PropertyValue (in Chloroform)Value (in Ethanol)Value (in DMSO)Value (in Water)
Excitation Maximum (λex) ~780 nm~783 nm~780 nm~776 nm
Emission Maximum (λem) ~799 nm~800 nm~800 nm~820 nm
Molar Extinction Coefficient (ε) ~265,000-330,000 M⁻¹cm⁻¹--Significantly Reduced
Fluorescence Quantum Yield (Φf) High--Low
Molecular Brightness (ε × Φ) ~20,800 M⁻¹cm⁻¹---

Note: Data presented is for the closely related IR-780 iodide and should be considered as an approximation for this compound.[1][2][3] The photophysical properties of cyanine dyes can be highly dependent on their environment, including solvent polarity and binding to biological macromolecules.

Applications in Fluorescence Microscopy

In Vitro Live and Fixed Cell Imaging

This compound can be used to stain living or fixed cells for visualization of cellular structures. Its lipophilic nature allows it to readily cross cell membranes and accumulate in intracellular compartments, particularly mitochondria, due to their high membrane potential.[4]

In Vivo Imaging in Small Animals

The NIR properties of this compound make it an ideal probe for in vivo imaging. After systemic administration, the dye can be used to visualize anatomical structures, monitor physiological processes, and track the biodistribution of labeled molecules in real-time. Heptamethine cyanine dyes have shown preferential accumulation in tumor tissues, making them valuable for cancer research.[5][6]

Targeted Imaging with Bioconjugates

The carboxylic acid group of IR 754 allows for its conjugation to a variety of biomolecules, enabling targeted imaging of specific cell types, receptors, or proteins. This is particularly useful in drug development for assessing target engagement and specificity of novel therapeutics.

Experimental Protocols

Protocol 1: General Staining of Live or Fixed Cells

This protocol provides a general guideline for staining cells with this compound. Optimal conditions may vary depending on the cell type and experimental goals.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution

  • Phosphate-Buffered Saline (PBS) or appropriate cell culture medium

  • Cells grown on coverslips or in imaging dishes

  • 4% Paraformaldehyde (PFA) in PBS (for fixed cells)

  • Mounting medium

Procedure:

  • Prepare a stock solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light and moisture.

  • Prepare a working solution: Dilute the stock solution in PBS or cell culture medium to a final concentration of 1-20 µM. The optimal concentration should be determined empirically.

  • Cell Staining:

    • Live Cells: Remove the culture medium and wash the cells once with warm PBS or medium. Add the working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[7]

    • Fixed Cells: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature. Wash the cells three times with PBS. Add the working solution and incubate for 20-30 minutes at room temperature, protected from light.

  • Wash: Remove the staining solution and wash the cells two to three times with PBS or culture medium to remove unbound dye.

  • Imaging: Mount the coverslips with an appropriate mounting medium. Image the cells using a fluorescence microscope equipped with filters suitable for NIR dyes (Excitation: ~780 nm, Emission: ~800 nm).

G cluster_prep Preparation cluster_staining Staining cluster_final Final Steps stock Prepare Stock Solution (1-10 mM in DMSO) working Prepare Working Solution (1-20 µM in PBS/Medium) stock->working live Live Cell Staining (15-30 min at 37°C) working->live fixed Fixed Cell Staining (20-30 min at RT) working->fixed wash Wash Cells (2-3 times) live->wash fixed->wash image Image (Ex: ~780 nm, Em: ~800 nm) wash->image

Fig. 1: Workflow for general cell staining.
Protocol 2: Bioconjugation to Proteins via Amine Coupling

This protocol describes a general method for conjugating this compound to proteins containing primary amines (e.g., lysine (B10760008) residues) using EDC and NHS chemistry.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous DMSO

  • Reaction Buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare reagents:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in anhydrous DMSO or reaction buffer immediately before use.

  • Activate the dye: In a microcentrifuge tube, mix a molar excess of EDC and NHS with the this compound solution in the reaction buffer. Incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation: Add the activated dye solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 is recommended. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

  • Quench the reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (e.g., at 280 nm) and the dye (at its absorption maximum) and using their respective extinction coefficients.

G cluster_activation Dye Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis dye This compound activated_dye NHS-ester of IR 754 dye->activated_dye + EDC/NHS edc_nhs EDC + NHS edc_nhs->activated_dye conjugate Labeled Protein activated_dye->conjugate + Protein protein Protein with Primary Amines protein->conjugate quench Quench Reaction conjugate->quench purify Size-Exclusion Chromatography quench->purify analyze Determine DOL purify->analyze

Fig. 2: Bioconjugation workflow.

Signaling Pathway Visualization

While this compound itself is not directly involved in signaling pathways, it can be used to visualize components of these pathways when conjugated to a specific antibody or ligand. For example, if conjugated to an antibody against a receptor tyrosine kinase (RTK), it can be used to track the receptor's localization and trafficking upon ligand binding.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Ligand rtk RTK ligand->rtk ras Ras rtk->ras probe IR 754-Ab Conjugate probe->rtk Binds to RTK raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription nucleus Nucleus transcription->nucleus response Cellular Response nucleus->response

Fig. 3: Visualization of an RTK signaling pathway.

Conclusion

This compound is a versatile and powerful near-infrared fluorescent probe for advanced microscopy applications. Its favorable photophysical properties and the ability to be conjugated to biomolecules make it an invaluable tool for researchers in cell biology, drug discovery, and in vivo imaging. The provided protocols offer a starting point for utilizing this probe in a variety of experimental settings.

References

Applications of IR 754 Carboxylic Acid in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR 754 Carboxylic Acid is a near-infrared (NIR) cyanine (B1664457) dye that has emerged as a valuable tool in cancer research. Its fluorescence emission in the 700-900 nm window allows for deep tissue penetration of light, which, combined with reduced tissue autofluorescence in this range, results in a high signal-to-noise ratio for in vivo imaging. The presence of a carboxylic acid functional group provides a versatile handle for conjugation to a wide array of biomolecules, including antibodies, peptides, and nanoparticles, enabling the development of targeted probes for cancer imaging and therapy. This document provides detailed application notes and protocols for the use of this compound in cancer research.

Physicochemical and Spectral Properties

A thorough understanding of the properties of this compound is crucial for its effective application.

PropertyValueSource
Molecular Formula C₃₀H₃₃IN₂O₂[1]
Molecular Weight 580.50 g/mol [1]
Appearance Green to dark green powder/crystal[2]
Purity >80.0% (HPLC)[2]
Absorption Maximum (λmax) ~745-750 nm (in methanol)[2]
Emission Maximum (λem) ~780 nmN/A
Solubility Soluble in organic solvents (e.g., DMSO, DMF)N/A
Storage Conditions 4°C, sealed, protected from moisture and light[1]

Note: Spectral properties can be influenced by the solvent environment and conjugation to other molecules.

Applications in Cancer Research

The unique characteristics of this compound lend it to a variety of applications in the study and treatment of cancer.

Targeted Near-Infrared Fluorescence Imaging

The primary application of this compound is as a fluorescent probe for in vivo and in vitro imaging. When conjugated to a targeting moiety, such as an antibody or peptide that specifically binds to cancer cell surface receptors, it enables the visualization of tumors.

  • In Vitro Cellular Imaging : IR 754 conjugates can be used to stain and visualize cancer cells in culture, allowing for the study of cellular processes like receptor binding and internalization.

  • In Vivo Tumor Imaging : Following systemic administration in animal models, IR 754-labeled targeting agents can accumulate at the tumor site, facilitating non-invasive imaging and monitoring of tumor growth and response to therapy. For instance, a study using a similar indocyanine dye conjugated to a 2-nitroimidazole (B3424786) moiety for targeting hypoxic tumors in mice demonstrated a 2.6-fold higher fluorescence contrast in the tumor compared to a non-targeted dye.

Photothermal Therapy (PTT)

Upon excitation with a laser at or near its absorption maximum, IR 754 can convert the absorbed light energy into heat. This localized hyperthermia can induce apoptosis and necrosis in cancer cells. While the specific photothermal conversion efficiency of this compound is not widely reported, nanoparticles loaded with similar heptamethine cyanine dyes have demonstrated photothermal capabilities.

Photodynamic Therapy (PDT)

In addition to heat generation, some cyanine dyes can produce reactive oxygen species (ROS), such as singlet oxygen, upon light irradiation. These ROS are highly cytotoxic and can lead to cancer cell death. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ). While specific data for IR 754 is limited, the design of new cyanine-based photosensitizers has achieved singlet oxygen quantum yields as high as 99% by modifying the dye structure to reduce the singlet-triplet energy gap.[3]

Theranostic Nanoparticles

This compound can be incorporated into various nanoparticle formulations for combined therapy and diagnostics (theranostics). These nanoparticles can be co-loaded with chemotherapeutic drugs and targeted to tumors.[4] The fluorescence of IR 754 allows for the tracking of the nanoparticles' biodistribution and accumulation at the tumor site, while the encapsulated drug provides a therapeutic effect.[4][5][6][7][8]

Experimental Protocols

The following are generalized protocols that should be optimized for specific experimental conditions.

Protocol 1: Conjugation of this compound to a Targeting Protein (e.g., Antibody)

This protocol utilizes carbodiimide (B86325) chemistry to form a stable amide bond between the carboxylic acid group of the dye and primary amines on the protein.

Materials:

  • This compound

  • Targeting protein (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or hydroxylamine

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Prepare IR 754 Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Activate IR 754:

    • In a microcentrifuge tube, mix the desired molar excess of IR 754 stock solution with EDC and NHS (a 1:2:2 molar ratio of IR 754:EDC:NHS is a good starting point).

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Prepare Protein Solution: Adjust the concentration of the targeting protein in the reaction buffer to 1-5 mg/mL.

  • Conjugation Reaction:

    • Add the activated IR 754 solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction for 2-4 hours at room temperature with gentle stirring.

  • Quench Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Remove unconjugated dye and byproducts by size-exclusion chromatography or dialysis against PBS.

  • Characterization: Determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for IR 754).

conjugation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization dye_prep Prepare IR 754 Stock activate Activate IR 754 with EDC/NHS dye_prep->activate protein_prep Prepare Protein Solution conjugate Mix Activated Dye and Protein protein_prep->conjugate activate->conjugate quench Quench Reaction conjugate->quench purify Purify Conjugate quench->purify characterize Characterize Conjugate purify->characterize

Caption: Workflow for conjugating this compound to a protein.

Protocol 2: In Vitro Staining of Cancer Cells

This protocol describes the use of an IR 754-protein conjugate for fluorescently labeling cancer cells.

Materials:

  • IR 754-protein conjugate

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with a nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope with appropriate NIR filters

Procedure:

  • Cell Seeding: Seed cancer cells on glass coverslips in a multi-well plate and culture until they reach 60-80% confluency.

  • Staining:

    • Remove the culture medium and wash the cells once with warm PBS.

    • Dilute the IR 754-protein conjugate in complete culture medium to a final concentration of 1-10 µg/mL (this should be optimized).

    • Incubate the cells with the staining solution for 1-2 hours at 37°C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells three times with PBS to remove unbound conjugate.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Counterstaining and Mounting:

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium containing DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for IR 754 (Excitation: ~740 nm, Emission: ~780 nm) and DAPI.

cell_staining_workflow cluster_cell_prep Cell Preparation cluster_staining_proc Staining Procedure cluster_imaging_prep Imaging Preparation seed_cells Seed Cells on Coverslips wash1 Wash with PBS seed_cells->wash1 stain Incubate with IR 754 Conjugate wash1->stain wash2 Wash with PBS (3x) stain->wash2 fix Fix Cells wash2->fix mount Mount with DAPI fix->mount image Fluorescence Microscopy mount->image

Caption: Workflow for in vitro staining of cancer cells with an IR 754 conjugate.

Protocol 3: In Vivo Tumor Imaging in a Murine Model

This protocol outlines the general procedure for imaging tumor-bearing mice using an IR 754 conjugate.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Sterile IR 754-protein conjugate solution

  • In vivo imaging system (e.g., IVIS, Pearl) with appropriate NIR filters

  • Anesthetic (e.g., isoflurane)

  • Syringes and needles

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) and place it in the imaging chamber.

  • Pre-injection Imaging: Acquire a baseline fluorescence image to determine background autofluorescence.

  • Probe Administration: Inject the IR 754 conjugate (typically 1-10 nmol in 100-200 µL of sterile PBS) via tail vein injection.

  • Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to monitor the biodistribution and tumor accumulation of the probe.

  • Image Analysis:

    • Quantify the fluorescence intensity in the tumor and other organs of interest using the imaging software.

    • Calculate the tumor-to-background ratio to assess targeting efficiency.

  • Ex Vivo Biodistribution (Optional):

    • At the final time point, euthanize the mouse and excise the tumor and major organs.

    • Image the excised tissues to confirm in vivo findings and obtain a more detailed biodistribution profile.

invivo_imaging_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis anesthetize Anesthetize Mouse baseline_image Acquire Baseline Image anesthetize->baseline_image inject Inject IR 754 Conjugate baseline_image->inject post_image Acquire Post-injection Images inject->post_image quantify Quantify Fluorescence post_image->quantify ex_vivo Ex Vivo Biodistribution (Optional) quantify->ex_vivo

Caption: Workflow for in vivo tumor imaging with an IR 754 conjugate.

Logical Relationships and Signaling Pathways

The utility of this compound in targeted cancer research is predicated on the specific interaction between the conjugated targeting ligand and its cognate receptor on the cancer cell surface. This interaction often triggers downstream signaling pathways that can influence the internalization and retention of the imaging or therapeutic agent.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IR754_conjugate IR 754-Ligand Conjugate receptor Cancer Cell Receptor IR754_conjugate->receptor Binding endosome Endosome receptor->endosome Internalization signaling Downstream Signaling (e.g., Proliferation, Survival) endosome->signaling Signal Transduction lysosome Lysosome endosome->lysosome Trafficking

Caption: Targeted delivery and cellular uptake of an IR 754 conjugate.

Disclaimer: The provided protocols are intended as a general guide. It is essential for researchers to optimize experimental conditions based on their specific reagents, cell lines, animal models, and instrumentation. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols: IR 754 Carboxylic Acid for Targeted Tumor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: IR 754 Carboxylic Acid is a near-infrared (NIR) fluorescent dye that serves as a versatile tool in the development of targeted imaging agents for cancer research.[1] Its carboxylic acid functional group allows for covalent conjugation to a wide array of targeting moieties, such as antibodies, peptides, or small molecules, enabling the specific visualization of tumors that overexpress the corresponding receptors.[2][3] The fluorescence emission in the NIR window (700-900 nm) is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.[4]

This document provides detailed protocols for the conjugation of this compound to a targeting ligand, its characterization, and its application in both in vitro and in vivo targeted tumor imaging.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, quantitative data for a targeted imaging agent synthesized using this compound. These values should be considered as a reference and will require experimental determination for each specific conjugate.

ParameterValueUnits
Optical Properties
Molar Extinction Coefficient (in PBS)250,000M⁻¹cm⁻¹
Absorption Maximum (λabs)754nm
Emission Maximum (λem)778nm
Quantum Yield0.12-
In Vitro Cellular Uptake (Receptor-Positive Cells)
Incubation Time2hours
Concentration for Saturation10µM
Target Cell Fluorescence Intensity1.5 x 10⁵Arbitrary Units
Control Cell Fluorescence Intensity2.1 x 10³Arbitrary Units
In Vivo Tumor Imaging (Xenograft Mouse Model)
Injected Dose10nmol
Imaging Time Point (Peak Tumor Accumulation)24hours post-injection
Tumor-to-Muscle Ratio5.8-
Tumor-to-Skin Ratio4.2-

Experimental Protocols

Protocol 1: Conjugation of this compound to a Targeting Ligand (e.g., Antibody)

This protocol describes the conjugation of this compound to a primary amine on an antibody using carbodiimide (B86325) chemistry.[3]

Materials:

  • This compound

  • Targeting antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., PD-10)

  • Spectrophotometer

  • Fluorometer

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Prepare a fresh solution of EDC (10 mg/mL) and NHS (10 mg/mL) in cold, sterile water immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, mix 10 µL of 10 mM this compound with 5 µL of 10 mg/mL EDC and 5 µL of 10 mg/mL NHS.

    • Incubate the mixture at room temperature for 15-30 minutes in the dark to activate the carboxylic acid group.

  • Conjugation to the Antibody:

    • Add the activated IR 754-NHS ester solution to 1 mg of the antibody solution (typically 1 mg/mL in PBS). The molar ratio of dye to antibody may need to be optimized, but a starting point of 10:1 is common.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.

  • Purification of the Conjugate:

    • Separate the dye-antibody conjugate from unconjugated dye and reaction byproducts using a size-exclusion chromatography column (e.g., PD-10) equilibrated with PBS.

    • Collect the fractions containing the purified conjugate, which will be the first colored fractions to elute.

  • Characterization of the Conjugate:

    • Measure the absorbance of the conjugate at 280 nm (for the antibody) and 754 nm (for the dye).

    • Calculate the degree of labeling (DOL) using the following formula: DOL = (A₇₅₄ / ε_dye) / ((A₂₈₀ - (A₇₅₄ × CF₂₈₀)) / ε_protein) where A is the absorbance, ε is the molar extinction coefficient, and CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm.

G Dye This compound ActivatedDye Activated IR 754-NHS Ester Dye->ActivatedDye Activation EDC_NHS EDC / NHS EDC_NHS->ActivatedDye Conjugate IR 754-Antibody Conjugate ActivatedDye->Conjugate Conjugation Antibody Targeting Antibody (with Primary Amines) Antibody->Conjugate Purification Size-Exclusion Chromatography Conjugate->Purification Purification FinalProduct Purified Imaging Agent Purification->FinalProduct

Conjugation Workflow

Protocol 2: In Vitro Cellular Uptake Assay

This protocol assesses the specific uptake of the IR 754-antibody conjugate by cancer cells that overexpress the target receptor.

Materials:

  • Receptor-positive cancer cell line (e.g., MCF-7 if targeting folate receptor after conjugation to folic acid)[4]

  • Receptor-negative control cell line

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • IR 754-antibody conjugate

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding:

    • Seed both receptor-positive and receptor-negative cells in 24-well plates at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Incubation with Conjugate:

    • Prepare dilutions of the IR 754-antibody conjugate in serum-free cell culture medium at various concentrations (e.g., 0.1 to 10 µM).

    • Remove the old medium from the cells and wash once with PBS.

    • Add the conjugate-containing medium to the wells. For a blocking experiment, pre-incubate a set of wells with an excess of the unconjugated antibody for 1 hour before adding the conjugate.

    • Incubate for 1-4 hours at 37°C.

  • Washing and Fixation (for microscopy):

    • Remove the conjugate-containing medium and wash the cells three times with cold PBS to remove unbound conjugate.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash again with PBS.

  • Imaging and Quantification:

    • Microscopy: Image the cells using a fluorescence microscope with appropriate NIR filters.

    • Plate Reader: Lyse the cells and measure the fluorescence intensity using a plate reader with excitation and emission wavelengths set for IR 754.

G Start Seed Cells in 24-well Plate (Target & Control) Incubate24h Incubate 24h Start->Incubate24h AddConjugate Add IR 754 Conjugate Incubate24h->AddConjugate IncubateUptake Incubate for Uptake (1-4h) AddConjugate->IncubateUptake Wash Wash 3x with Cold PBS IncubateUptake->Wash Analysis Analysis Method Wash->Analysis Microscopy Fix & Image with Fluorescence Microscope Analysis->Microscopy Qualitative PlateReader Lyse Cells & Read Fluorescence Analysis->PlateReader Quantitative

In Vitro Uptake Assay

Protocol 3: In Vivo Targeted Tumor Imaging

This protocol describes the use of the IR 754-antibody conjugate for non-invasive imaging of tumors in a xenograft mouse model.[4][5]

Materials:

  • Athymic nude mice

  • Receptor-positive tumor cells

  • IR 754-antibody conjugate

  • Sterile PBS

  • In vivo imaging system (e.g., IVIS Spectrum)[4]

  • Anesthesia (e.g., isoflurane)[4]

Procedure:

  • Tumor Xenograft Model:

    • Subcutaneously inject 1 x 10⁶ receptor-positive tumor cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Injection of Imaging Agent:

    • Dilute the IR 754-antibody conjugate in sterile PBS to the desired concentration.

    • Administer a defined dose (e.g., 10 nmol) of the conjugate to each mouse via intravenous (tail vein) injection.

  • In Vivo Fluorescence Imaging:

    • At various time points post-injection (e.g., 2, 4, 24, and 48 hours), anesthetize the mice using isoflurane.[4]

    • Place the mouse in the in vivo imaging system.

    • Acquire fluorescence images using an excitation wavelength of ~745 nm and an emission filter of ~810 nm.[4]

    • Acquire a photographic image for anatomical reference.

  • Image Analysis:

    • Use the imaging software to draw regions of interest (ROIs) over the tumor and a contralateral, non-tumor-bearing area (e.g., muscle).

    • Quantify the average fluorescence intensity in each ROI.

    • Calculate the tumor-to-background ratio at each time point to determine the optimal imaging window.

  • Biodistribution (Optional):

    • At the final time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Image the excised tissues ex vivo to confirm the in vivo signal and determine the biodistribution of the imaging agent.

G TumorModel Establish Tumor Xenograft in Mouse Injection Intravenous Injection of IR 754 Conjugate TumorModel->Injection Imaging Anesthetize & Perform NIR Fluorescence Imaging (Multiple Time Points) Injection->Imaging Analysis Image Analysis: Quantify Signal in ROIs Imaging->Analysis Biodistribution Ex Vivo Biodistribution (Optional) Imaging->Biodistribution Result Determine Tumor-to-Background Ratio & Optimal Imaging Time Analysis->Result

In Vivo Imaging Workflow

References

Application Notes and Protocols for IR 754 Carboxylic Acid in Cell and Tissue Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR 754 Carboxylic Acid is a near-infrared (NIR) heptamethine cyanine (B1664457) dye.[1][2][3] Its fluorescence in the NIR region of the spectrum (typically 700-900 nm) makes it a valuable tool for biological imaging, as it minimizes autofluorescence from biological tissues and allows for deeper tissue penetration.[4][5] The carboxylic acid functional group enables covalent conjugation to primary amines on biomolecules such as antibodies, proteins, and peptides, allowing for targeted imaging applications.[6] These application notes provide detailed protocols for the use of this compound in cell and tissue staining, as well as for its conjugation to proteins.

Physicochemical and Spectral Properties

While specific quantitative data for this compound is not extensively published, the following table summarizes its known properties and provides estimates based on data for structurally similar heptamethine cyanine dyes.

PropertyValue/Estimated RangeSource/Reference
Molecular FormulaC₃₀H₃₃IN₂O₂[1]
Molecular Weight580.50 g/mol [1]
AppearanceGreen to dark green powder/crystal[3]
Excitation Maximum (λex)~750 nm (in Methanol)
Emission Maximum (λem)Not specified, expected ~780-800 nmGeneral knowledge of cyanine dyes
Purity>80.0% (HPLC)
Storage4°C, sealed from light and moisture[1]
Estimated Performance Characteristics (based on related heptamethine cyanine dyes)
Fluorescence Quantum Yield (in Ethanol)0.10 - 0.20[4][7]
PhotostabilityModerate; may be improved by structural modifications or incorporation into nanoparticles[8][9][10]
CytotoxicityGenerally low at nanomolar concentrations, but can increase upon irradiation[4][7][11][12]
Signal-to-Noise RatioHigh, due to low background autofluorescence in the NIR region[13][14]

Experimental Protocols

Protocol 1: Live Cell Staining (General Protocol)

This protocol provides a starting point for staining live cells with this compound. Optimization of dye concentration and incubation time is highly recommended for each cell type.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live-cell imaging compatible plates or slides

Procedure:

  • Prepare a stock solution: Dissolve this compound in anhydrous DMSO to a final concentration of 1-5 mM.

  • Prepare a working solution: Dilute the stock solution in complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.

  • Cell Preparation: Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.

  • Staining: Remove the culture medium and wash the cells once with warm PBS. Add the pre-warmed working solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

  • Wash: Remove the staining solution and wash the cells two to three times with warm complete cell culture medium or PBS.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate NIR excitation and emission filters.

Protocol 2: Fixed Cell Staining

This protocol is for staining fixed cells. The fixation and permeabilization steps can be adjusted based on the specific cell type and target.

Materials:

  • This compound

  • Anhydrous DMSO

  • PBS, pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • Mounting medium

Procedure:

  • Cell Fixation: Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If staining intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Prepare a working solution of this compound in PBS (1-10 µM). Add the working solution to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Wash: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslip with a suitable mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with NIR capabilities.

Protocol 3: Tissue Section Staining (Frozen Sections)

This protocol is for staining frozen tissue sections.

Materials:

  • This compound

  • Anhydrous DMSO

  • PBS, pH 7.4

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Mounting medium

Procedure:

  • Tissue Preparation: Embed fresh tissue in OCT compound and snap-freeze in isopentane (B150273) cooled with liquid nitrogen. Store at -80°C until sectioning.

  • Sectioning: Cut 5-10 µm thick sections using a cryostat and mount them on charged slides.[15]

  • Fixation (Optional): Fix the sections with cold acetone (B3395972) or methanol (B129727) for 10 minutes at -20°C. Air dry.

  • Rehydration: Rehydrate the sections in PBS for 5 minutes.

  • Staining: Prepare a working solution of this compound in PBS (1-20 µM). Apply the working solution to the tissue sections and incubate for 30-90 minutes at room temperature in a humidified chamber, protected from light.

  • Wash: Wash the slides three times with PBS for 5 minutes each.

  • Mounting: Mount with an aqueous mounting medium.

  • Imaging: Image using a fluorescence microscope or slide scanner with NIR detection.

Protocol 4: Conjugation of this compound to an Antibody

This protocol describes the conjugation of this compound to a primary antibody using EDC/NHS chemistry.

Materials:

  • This compound

  • Antibody of interest (in a buffer free of amines, e.g., MES or PBS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in the Activation Buffer.

  • Activation of this compound:

    • Dissolve this compound in DMSO to a concentration of 10 mg/mL.

    • Immediately before use, dissolve EDC and NHS in anhydrous DMSO to a concentration of 10 mg/mL each.

    • In a microcentrifuge tube, combine the this compound solution with a 1.5-fold molar excess of both EDC and NHS solutions.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation:

    • Add the activated this compound mixture to the antibody solution. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.

    • Incubate for 2-4 hours at room temperature with gentle stirring, protected from light.

  • Quenching: Add the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes to stop the reaction.

  • Purification: Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with PBS. Collect the protein fractions.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of this compound (~750 nm).

  • Storage: Store the conjugated antibody at 4°C, protected from light. Add a preservative like sodium azide (B81097) if necessary.

Visualizations

Experimental_Workflow_Live_Cell_Staining A Prepare this compound working solution (1-10 µM) D Incubate with working solution (15-60 min, 37°C) A->D B Seed and grow cells C Wash cells with warm PBS B->C C->D E Wash cells 2-3 times D->E F Image with NIR fluorescence microscope E->F

Caption: Workflow for live cell staining.

Experimental_Workflow_Antibody_Conjugation cluster_activation Activation of this compound cluster_conjugation Conjugation to Antibody cluster_purification Purification and Storage A Dissolve IR 754-COOH, EDC, and NHS in DMSO B Incubate for 15-30 min at room temperature A->B C Add activated dye to antibody in coupling buffer B->C D Incubate for 2-4 hours at room temperature C->D E Quench reaction with Tris buffer D->E F Purify using a desalting column E->F G Characterize and store conjugate F->G

Caption: Workflow for antibody conjugation.

Signaling_Pathway_Targeted_Imaging cluster_conjugate Targeted Imaging Probe cluster_cell Target Cell Probe IR 754-Antibody Conjugate Receptor Cell Surface Receptor Probe->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Microscope NIR Fluorescence Microscopy Lysosome->Microscope Signal Detection

Caption: Targeted imaging signaling pathway.

Disclaimer

The provided protocols are intended as a starting point. Researchers should optimize the conditions for their specific experimental setup, including cell or tissue type, and instrumentation. The performance characteristics are estimates based on related compounds and should be experimentally verified for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing IR 754 Carboxylic Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the conjugation efficiency of IR 754 Carboxylic Acid to amine-containing molecules, such as proteins, antibodies, and peptides.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind conjugating this compound to a protein?

A1: The conjugation of this compound, a near-infrared fluorescent dye, to a protein relies on the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid group (-COOH) of the dye to make it reactive towards primary amines (-NH2), such as the side chain of lysine (B10760008) residues or the N-terminus of the protein. The most common method for this activation is the use of carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1]

Q2: Why are EDC and NHS used in the conjugation reaction?

A2: Direct reaction between a carboxylic acid and an amine is generally inefficient. EDC is a zero-length crosslinker that activates the carboxylic acid group on the IR 754 dye, forming a highly reactive O-acylisourea intermediate.[2] This intermediate is prone to hydrolysis in aqueous solutions. NHS is added to react with the O-acylisourea intermediate to form a more stable NHS-ester. This semi-stable NHS-ester is less susceptible to hydrolysis and reacts efficiently with primary amines on the target molecule to form a stable amide bond.[1][3]

Q3: What is the optimal pH for the conjugation reaction?

A3: The conjugation process involves two main steps with different optimal pH ranges. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH of 4.5-6.0. However, the reaction of the NHS-ester with the primary amine on the protein is most efficient at a slightly basic pH of 7.2-8.5.[3] For a one-pot reaction, a compromise pH of 7.2-7.5 is often used. For higher efficiency, a two-step protocol is recommended where the activation is performed at pH 5.0-6.0, followed by an increase in pH to 7.2-8.0 before adding the protein.[2]

Q4: What are common causes of low conjugation efficiency?

A4: Several factors can lead to poor conjugation outcomes:

  • Suboptimal pH: Incorrect pH can either prevent efficient activation of the carboxylic acid or hinder the reaction with the amine.[]

  • Hydrolysis of reactive intermediates: The O-acylisourea and NHS-ester intermediates can be hydrolyzed by water, rendering them inactive. This is more pronounced at higher pH.[3]

  • Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the activated dye, reducing the conjugation efficiency.

  • Low protein or dye concentration: The conjugation reaction is concentration-dependent. Protein concentrations below 2 mg/mL can significantly decrease the reaction efficiency.[5]

  • Inactive reagents: EDC is moisture-sensitive and can lose its activity if not stored properly. Always use fresh or properly stored reagents.[6]

  • Steric hindrance: The accessibility of amine groups on the protein can affect the conjugation efficiency.

Q5: How do I determine the success and efficiency of my conjugation reaction?

A5: The efficiency of the conjugation is typically quantified by the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the IR 754 dye (~750 nm). A correction factor is needed to account for the dye's absorbance at 280 nm.[7][8][9][10][11] For more detailed analysis, techniques like Mass Spectrometry (LC-MS) can be used to determine the exact mass of the conjugate and the distribution of dye-to-protein ratios.[12][13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Signal from Conjugate Inefficient Labeling: Reaction conditions were not optimal.- Verify pH: Ensure the reaction buffer is within the optimal range (pH 7.2-8.5 for one-step, or a two-step pH change).- Optimize Molar Ratios: Titrate the molar ratio of dye:protein and EDC/NHS:dye. Start with a 5-15 fold molar excess of dye over protein.- Increase Concentration: Ensure protein concentration is at least 2 mg/mL.[5]- Check Reagent Activity: Use fresh, anhydrous DMSO or DMF to dissolve the dye and EDC. Ensure EDC has been stored correctly.
Protein Degradation/Precipitation: The protein may have denatured or aggregated during the labeling process.- Gentle Mixing: Avoid vigorous vortexing. Use gentle stirring or rocking.- Solubility Issues: Some NIR dyes are hydrophobic and can cause aggregation at high DOLs. Reduce the dye:protein ratio.[14]- Assess Protein Integrity: Run an SDS-PAGE to check for protein degradation or aggregation.
Over-labeling (Quenching): Too many dye molecules are attached, leading to self-quenching of the fluorescence.[14]- Determine DOL: Calculate the DOL to check for over-labeling.[10][15]- Reduce Dye Input: Lower the initial dye-to-protein molar ratio in the reaction.
Loss of Protein Activity (e.g., antibody binding) Modification of Critical Residues: Lysine residues in the antigen-binding site of an antibody may have been modified.[14]- Reduce Degree of Labeling: Lower the dye:protein molar ratio to decrease the probability of modifying the binding site.- Consider Site-Specific Conjugation: If activity loss is persistent, explore site-specific conjugation methods that target regions away from the active site.
High Background Signal Presence of Unbound Dye: Incomplete removal of free dye after the conjugation reaction.- Thorough Purification: Use size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin columns to effectively remove all unbound dye.[11]- Collect and Screen Fractions: When using chromatography, collect multiple fractions and measure their absorbance to isolate the pure conjugate.
Inconsistent Results Batch-to-Batch Variability in Reagent Preparation: Inconsistent concentrations or handling of stock solutions.- Prepare Fresh Reagents: Always prepare fresh solutions of EDC and the NHS-activated dye for each experiment.- Standardize Protocols: Ensure consistent timing, temperature, and buffer composition for all steps.

Quantitative Data Summary

Optimizing the molar ratios of the reactants is critical for achieving the desired Degree of Labeling (DOL). The following table provides representative starting points for the conjugation of this compound to a standard IgG antibody (~150 kDa). Note: These are illustrative values, and empirical optimization is crucial for each specific protein and application.

Parameter Condition A (Low DOL) Condition B (Medium DOL) Condition C (High DOL) Rationale & Remarks
Dye:Antibody Molar Ratio 3 : 18 : 115 : 1Higher ratios increase the DOL, but also the risk of over-labeling, precipitation, and loss of antibody function.[7][8]
EDC:Dye Molar Ratio 2 : 12 : 12 : 1A 2-fold molar excess of EDC over the carboxylic acid is a common starting point.[6]
NHS:Dye Molar Ratio 5 : 15 : 15 : 1A higher excess of NHS can improve the stability of the active ester.[6][16]
Expected DOL 1 - 23 - 56 - 8The final DOL is typically a fraction of the initial dye input.
Incubation Time (RT) 1 hour1 - 2 hours2 hoursLonger incubation can increase labeling, but also hydrolysis.[5]
Protein Concentration > 2 mg/mL> 2 mg/mL> 2 mg/mLHigher concentrations favor the conjugation reaction over hydrolysis.[5]

Experimental Protocols

Protocol 1: One-Step EDC/NHS Conjugation of this compound to an Antibody

This protocol is a general starting point for the conjugation.

Materials:

  • This compound

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5

  • Purification column (e.g., Sephadex G-25 desalting column)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare the Antibody:

    • Dissolve or buffer exchange the antibody into the Reaction Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.

  • Prepare the Dye and Activation Reagents:

    • Allow EDC and NHS to equilibrate to room temperature before opening.

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

    • Immediately before use, prepare a solution of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMSO or Reaction Buffer.

  • Activate the Dye:

    • In a microfuge tube, combine the this compound solution with the EDC and NHS solutions at the desired molar ratio (refer to the table above).

    • Incubate for 15 minutes at room temperature to allow for the formation of the NHS-ester.

  • Conjugation Reaction:

    • Slowly add the activated dye solution to the stirring antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction (Optional):

    • Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS-ester. Incubate for 15 minutes.

  • Purify the Conjugate:

    • Separate the antibody-dye conjugate from unreacted dye and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled antibody.

  • Characterize the Conjugate:

    • Determine the protein concentration and Degree of Labeling (DOL) by measuring the absorbance at 280 nm and ~750 nm.

Protocol 2: Spectrophotometric Determination of Degree of Labeling (DOL)
  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for IR 754 (~750 nm, Aₘₐₓ).

  • Calculate Protein Concentration:

    • First, correct the A₂₈₀ for the contribution of the dye: Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF) (Where CF is the correction factor for the dye at 280 nm. This is typically provided by the dye manufacturer or can be determined by measuring the absorbance of the free dye at 280 nm and its Aₘₐₓ).

    • Calculate the molar concentration of the protein: Protein Conc. (M) = Corrected A₂₈₀ / ε_protein (Where ε_protein is the molar extinction coefficient of the protein at 280 nm, e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).

  • Calculate Dye Concentration:

    • Dye Conc. (M) = Aₘₐₓ / ε_dye (Where ε_dye is the molar extinction coefficient of the IR 754 dye at its Aₘₐₓ).

  • Calculate DOL:

    • DOL = Dye Conc. (M) / Protein Conc. (M) [10][11]

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_side_reaction Side Reaction IR754 IR 754-COOH O_Acyl O-Acylisourea Intermediate (Unstable) IR754->O_Acyl + EDC EDC EDC NHS_Ester IR 754-NHS Ester (Semi-stable) O_Acyl->NHS_Ester + NHS Hydrolysis Hydrolyzed Dye O_Acyl->Hydrolysis + H2O NHS NHS Conjugate IR 754-CO-NH-Protein (Stable Amide Bond) NHS_Ester->Conjugate + Protein-NH2 NHS_Ester->Hydrolysis + H2O Protein Protein-NH2

Caption: Chemical pathway for this compound conjugation via EDC/NHS chemistry.

G Start Low/No Conjugation Efficiency Check_pH Is pH of reaction buffer correct? (7.2-8.5) Start->Check_pH Check_Reagents Are EDC/NHS/Dye reagents active? Check_pH->Check_Reagents Yes Solution_pH Adjust pH to 7.2-8.5 or use two-step protocol Check_pH->Solution_pH No Check_Buffer Does buffer contain primary amines? (e.g., Tris) Check_Reagents->Check_Buffer Yes Solution_Reagents Use fresh, anhydrous reagents and solvents Check_Reagents->Solution_Reagents No Check_Conc Are protein/dye concentrations adequate? Check_Buffer->Check_Conc No Solution_Buffer Buffer exchange into amine-free buffer (e.g., PBS) Check_Buffer->Solution_Buffer Yes Solution_Conc Concentrate protein to >2 mg/mL. Optimize molar ratios. Check_Conc->Solution_Conc No Success Improved Conjugation Efficiency Check_Conc->Success Yes Solution_pH->Check_Reagents Solution_Reagents->Check_Buffer Solution_Buffer->Check_Conc Solution_Conc->Success

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Technical Support Center: Preventing Photobleaching of IR 754 Carboxylic Acid in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR 754 Carboxylic Acid. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing photobleaching of this near-infrared (NIR) dye during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like this compound, upon exposure to excitation light. This leads to a gradual fading of the fluorescent signal, which can compromise the quality and quantitative accuracy of your microscopy images. For sensitive applications or time-lapse experiments, significant photobleaching can lead to the complete loss of signal, rendering the data unusable. The mechanism often involves the reaction of the excited fluorophore with molecular oxygen, leading to the formation of non-fluorescent products.

Q2: What are the main strategies to minimize photobleaching of this compound?

A2: A multi-faceted approach is the most effective way to combat photobleaching. This includes:

  • Optimizing Imaging Parameters: Reducing the intensity and duration of the excitation light is the most direct way to minimize photobleaching.

  • Using Antifade Reagents: Incorporating antifade reagents into your mounting medium can significantly enhance the photostability of IR 754.

  • Proper Sample Preparation: Ensuring optimal sample mounting and buffer conditions can also contribute to dye stability.

Q3: Are there specific antifade reagents recommended for near-infrared (NIR) dyes like IR 754?

A3: Yes, several commercially available antifade reagents are effective for NIR dyes. Look for mounting media specifically formulated to provide protection across the visible and near-infrared spectrum. Examples include the ProLong™ series of antifade mountants (e.g., ProLong™ Glass, ProLong™ Diamond). Some reagents, like p-Phenylenediamine (PPD), should be used with caution as they have been reported to quench the fluorescence of certain cyanine (B1664457) dyes.[1]

Q4: Can I use antifade reagents for live-cell imaging with this compound?

A4: Yes, there are antifade reagents specifically designed for live-cell imaging that are compatible with NIR dyes. These reagents are formulated to be non-toxic and help maintain cell viability while protecting the fluorescent signal during time-lapse experiments.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Rapid signal loss during imaging High excitation light intensity Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters if available.
Long exposure times Decrease the camera exposure time. For confocal microscopy, reduce the pixel dwell time.
Inappropriate mounting medium Use a commercial antifade mounting medium specifically designed for near-infrared fluorophores.
Weak initial fluorescence signal Suboptimal buffer conditions Ensure the pH and composition of your imaging buffer are compatible with IR 754. Some cyanine dyes are sensitive to their chemical environment.
Incorrect filter set Verify that the excitation and emission filters on your microscope are appropriate for the spectral characteristics of this compound (Excitation max ~754 nm, Emission max ~777 nm).
High background fluorescence Excess dye concentration Optimize the staining concentration of IR 754 to achieve a good signal-to-background ratio without causing excessive non-specific binding.
Autofluorescence of the mounting medium Some antifade reagents can exhibit autofluorescence. If this is an issue, try a different formulation.

Quantitative Data

Condition Relative Fluorescence Intensity after 60s Continuous Excitation
NIR Cyanine Dye in PBS~30%
NIR Cyanine Dye in ProLong™ Glass Antifade Mountant~85%

This data is illustrative and based on typical performance of near-infrared cyanine dyes. Actual results with this compound may vary.

Experimental Protocols

Protocol 1: Immunofluorescence Staining and Mounting with Antifade Reagent (Fixed Cells)

This protocol outlines a general workflow for immunofluorescence staining followed by mounting with an antifade reagent to preserve the signal from this compound conjugates.

  • Cell Fixation and Permeabilization:

    • Fix cells in 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (if staining intracellular targets).

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific binding by incubating in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the IR 754-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting:

    • Carefully remove the coverslip from the washing buffer and gently blot the excess liquid from the edges using a lab wipe.

    • Place a drop of antifade mounting medium (e.g., ProLong™ Glass) onto a clean microscope slide.[2]

    • Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.[2]

    • Allow the mounting medium to cure according to the manufacturer's instructions (e.g., 24 hours at room temperature in the dark).[2]

    • Seal the edges of the coverslip with nail polish for long-term storage.

Protocol 2: Optimizing Imaging Parameters to Reduce Photobleaching
  • Minimize Excitation Intensity:

    • Start with the lowest possible laser power or lamp intensity.

    • Gradually increase the intensity until you achieve a satisfactory signal-to-noise ratio.

  • Reduce Exposure Time:

    • Use the shortest possible camera exposure time that still provides a clear image.

    • For confocal microscopy, use a faster scan speed and a larger pinhole to increase signal detection efficiency, which may allow for a reduction in laser power.

  • Limit Illumination Area and Duration:

    • Use the field diaphragm to illuminate only the region of interest.

    • Employ a shutter to block the excitation light path when not actively acquiring an image.

    • For time-lapse experiments, use the longest possible interval between acquisitions that still captures the biological process of interest.

Visualizations

Experimental Workflow: Immunofluorescence Staining

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging Fixation Cell Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (IR 754 Conjugate) PrimaryAb->SecondaryAb Mounting Mounting with Antifade SecondaryAb->Mounting Acquisition Image Acquisition Mounting->Acquisition

Caption: A typical workflow for immunofluorescence staining using an IR 754-conjugated secondary antibody.

Signaling Pathway: Simplified Receptor Tyrosine Kinase (RTK) Activation

RTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (Labeled with IR 754) Ligand->RTK Binding & Dimerization Grb2 Grb2 RTK->Grb2 Phosphorylation & Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Caption: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway that can be visualized using IR 754-labeled antibodies targeting the receptor.

References

How to prevent aggregation of IR 754 Carboxylic Acid in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with IR 754 Carboxylic Acid, with a primary focus on preventing its aggregation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a near-infrared (NIR) cyanine (B1664457) dye.[1][2] It is used as a biochemical reagent in life sciences research, including applications like in-vivo imaging and as a component in optical materials.[1][3][4] Its structure contains a carboxylic acid group, which can be used for conjugation to biomolecules.

Q2: What is dye aggregation and why is it a concern?

A2: Dye aggregation is the self-association of dye molecules to form dimers or higher-order aggregates, a common phenomenon for cyanine dyes in aqueous solutions.[5][6] This process is primarily driven by hydrophobic interactions between the dye molecules.[6] Aggregation is a significant concern because it alters the photophysical properties of the dye, leading to shifts in absorption spectra, fluorescence quenching, and reduced performance in labeling and imaging applications.[6][7]

Q3: How can I determine if my this compound is aggregating?

A3: The most common method to detect aggregation is through UV-Vis absorption spectroscopy.[8] A key indicator is a deviation from the Beer-Lambert law, where absorbance does not scale linearly with concentration. Spectrally, the formation of "H-aggregates" results in a new absorption band at a shorter wavelength (a blue-shift) compared to the monomer, while "J-aggregates" produce a sharp, red-shifted absorption band.[7] A shoulder appearing on the short-wavelength side of the main absorption peak is often indicative of dimer formation.[6]

Q4: What primary factors contribute to the aggregation of this compound?

A4: Several factors influence the aggregation of cyanine dyes:

  • High Concentration: The tendency to aggregate increases with dye concentration.[6][7]

  • Aqueous Solvents: Aggregation is particularly prevalent in water and solvents with high ionic strength due to hydrophobic interactions.[6]

  • Ionic Strength: The addition of salts can promote aggregation by screening electrostatic repulsion between dye molecules.[5][7][8]

  • Low Temperature: Decreasing the temperature can sometimes favor aggregation.[8]

Troubleshooting Guide for Aggregation Issues

Problem: The absorption spectrum of my this compound solution shows a blue-shifted shoulder peak, and fluorescence intensity is lower than expected.

This is a classic sign of H-aggregate formation. The following troubleshooting steps can help you mitigate this issue and maintain the dye in its monomeric, fluorescently active state.

Solution 1: Optimization of Solvent Composition

The addition of organic co-solvents can disrupt the hydrophobic interactions that lead to aggregation.[6][8]

  • Recommendation: Prepare a series of dye solutions in your aqueous buffer containing varying percentages of an organic co-solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol. A typical starting range is 1-20% (v/v).

  • Evaluation: Monitor the absorption spectrum. A successful outcome is the disappearance of the aggregate shoulder and an increase in the main monomer absorption peak.

Solution 2: Use of Surfactants

Non-ionic surfactants can form micelles that encapsulate the hydrophobic dye molecules, preventing self-aggregation.[8]

  • Recommendation: Add a non-ionic surfactant like Tween® 20 or Triton™ X-100 to your aqueous solution. Start with concentrations just above the critical micelle concentration (CMC), typically in the range of 0.01% to 0.1% (w/v).

  • Evaluation: Acquire UV-Vis spectra. The monomeric peak should become dominant as the dye partitions into the surfactant micelles.

Solution 3: pH Adjustment

The carboxylic acid moiety on IR 754 is ionizable. At pH values above its pKa, the carboxylate group will be deprotonated and negatively charged. The resulting electrostatic repulsion between molecules can help reduce aggregation.

  • Recommendation: Ensure the pH of your aqueous buffer is at least 1-2 units above the pKa of the carboxylic acid group. While the specific pKa for IR 754 is not readily published, a typical range for similar carboxylic acids suggests working at a pH of 7.0 or higher.

  • Evaluation: Compare the spectral properties of the dye in buffers of varying pH to identify the optimal condition for minimizing aggregation.

Solution 4: Control of Dye Concentration

Aggregation is a concentration-dependent process.[6][7]

  • Recommendation: Whenever possible, work with dilute solutions. For some cyanine dyes, concentrations should be kept in the low micromolar or even nanomolar range to avoid aggregation.[7] Prepare a concentrated stock solution in an organic solvent like DMSO and dilute it into the final aqueous buffer immediately before use.

  • Evaluation: Perform a concentration-dependent study and monitor the absorption spectra to determine the concentration threshold at which aggregation begins to occur in your specific buffer system.

Summary of Anti-Aggregation Strategies

StrategyAgent/ParameterRecommended Starting RangeMechanism of Action
Co-solvents DMSO, DMF, Ethanol1 - 20% (v/v)Reduces solvent polarity, disrupting hydrophobic interactions.[6][8]
Surfactants Tween® 20, Triton™ X-1000.01% - 0.1% (w/v)Forms micelles that encapsulate and isolate dye molecules.[8]
pH Control Aqueous BufferspH > 7.0Increases electrostatic repulsion via deprotonation of the carboxylic acid.
Concentration Dye Concentration< 10 µMReduces intermolecular proximity, lowering the probability of aggregation.[7]
Host Molecules Cyclodextrins (e.g., HP-β-CD)1 - 10 mMEncapsulates the hydrophobic portion of the dye in a host-guest complex.[9]

Experimental Protocols

Protocol: Screening for Optimal Solubilization Conditions using UV-Vis Spectroscopy

This protocol provides a systematic approach to identify the best conditions for preventing the aggregation of this compound.

1. Materials:

  • This compound
  • Anhydrous DMSO
  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
  • Co-solvents (e.g., Ethanol, DMF)
  • 10% (w/v) stock solutions of surfactants (e.g., Tween® 20, Triton™ X-100)
  • UV-Vis Spectrophotometer and cuvettes

2. Procedure:

  • Prepare a Concentrated Stock Solution: Dissolve a known amount of this compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 1 mM). This stock should be stored protected from light and moisture.[10][11]
  • Prepare a Working Solution: Dilute the DMSO stock solution into your primary aqueous buffer to a final concentration where aggregation is observed (e.g., 10 µM). This will be your "control" sample.
  • Set up Test Conditions: Prepare a series of test solutions by adding potential anti-aggregation agents to the aqueous buffer before adding the dye stock. For example:
  • Co-solvents: Prepare buffers with 1%, 5%, 10%, and 20% ethanol.
  • Surfactants: Prepare buffers with 0.01%, 0.05%, and 0.1% Tween® 20.
  • Final Dilution: Add the same volume of the DMSO dye stock to each test buffer and the control buffer to achieve the same final dye concentration. Ensure the final DMSO concentration is constant across all samples (e.g., ≤1%).
  • Spectroscopic Measurement:
  • Incubate all solutions for 15 minutes at room temperature, protected from light.
  • Measure the UV-Vis absorption spectrum for each sample over a relevant wavelength range (e.g., 600-850 nm).
  • Data Analysis:
  • Compare the spectra of the test solutions to the control.
  • Identify the condition that results in the minimal shoulder peak (H-aggregate band) and the maximal absorbance at the monomer peak (~750-760 nm). This indicates the most effective anti-aggregation condition.

Visual Guides

Diagram 1: The Problem of Dye Aggregation cluster_0 Monomeric State (Aqueous Solution) cluster_1 Aggregated State cluster_2 Properties M1 Monomer M2 Monomer M3 Monomer A1 Dimer M2->A1 Aggregation (High Concentration, Aqueous Buffer) Prop1 Fluorescent Active M3->Prop1 A2 Aggregate A1->A2 A2->M3 Disaggregation (Additives, Co-solvents) Prop2 Fluorescence Quenched A2->Prop2

Caption: Conceptual overview of dye aggregation from an active monomeric state to a quenched aggregated state.

Diagram 2: Mechanisms of Anti-Aggregation Agents cluster_0 Co-Solvent Action cluster_1 Surfactant Action cluster_2 Host Molecule Action Dye IR 754 Molecule CoSolvent Organic Co-Solvent (e.g., DMSO, EtOH) Dye->CoSolvent Reduces Hydrophobic Interactions Surfactant Surfactant Micelle Dye->Surfactant Encapsulation Cyclodextrin Cyclodextrin Dye->Cyclodextrin Forms Inclusion Complex

Caption: How different additives prevent the self-aggregation of IR 754 molecules.

Diagram 3: Troubleshooting Workflow for Aggregation Start Problem Observed: Spectral Shift or Precipitation Check Primary Checks: - Is concentration too high? - Is buffer purely aqueous? Start->Check Solution1 Strategy 1: Add Organic Co-solvent (e.g., 5-10% EtOH/DMSO) Check->Solution1 Yes Solution2 Strategy 2: Incorporate Surfactant (e.g., 0.05% Tween 20) Check->Solution2 Yes Solution3 Strategy 3: Adjust Buffer pH (e.g., pH > 7.0) Check->Solution3 Yes Evaluate Evaluate with UV-Vis Spec: Does aggregate peak decrease? Solution1->Evaluate Solution2->Evaluate Solution3->Evaluate End Problem Resolved: Proceed with Experiment Evaluate->End Yes Revisit Re-evaluate Strategy or Combine Methods Evaluate->Revisit No Revisit->Check

Caption: A logical workflow for diagnosing and solving issues with dye aggregation.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio for IR 754 Carboxylic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio (SNR) in experiments utilizing IR 754 Carboxylic Acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a near-infrared (NIR) cyanine (B1664457) dye. Its carboxylic acid functional group allows for covalent conjugation to primary amines on biomolecules, such as proteins and antibodies, after activation to an N-hydroxysuccinimide (NHS) ester. Its fluorescence in the NIR spectrum (absorption maximum ~745-750 nm in methanol) makes it ideal for applications requiring deep tissue penetration and low background autofluorescence, such as in vivo imaging and immunofluorescence in tissues.[1]

Q2: What are the key photophysical properties of this compound?

A2: While the exact emission maximum, quantum yield, and photostability of the free carboxylic acid form are not consistently reported across public sources, we can provide some key data and typical values for similar NIR dyes.

PropertyValueNotes
Absorption Maximum (λabs) 745 - 750 nm (in Methanol)[1]This is the wavelength at which the dye maximally absorbs light.
Emission Maximum (λem) Not specifiedTypically, for cyanine dyes, the emission maximum is 20-30 nm longer than the absorption maximum. A reasonable estimate would be in the 770 - 790 nm range. This should be determined experimentally for the specific conjugate and buffer conditions.
Molar Extinction Coefficient (ε) Not specifiedFor similar heptamethine cyanine dyes, this value is often in the range of 150,000 - 250,000 M-1cm-1. This value is crucial for determining the degree of labeling.
Quantum Yield (Φ) Not specifiedThe quantum yield for NIR dyes can be relatively low and is highly dependent on the solvent and conjugation state. It often falls in the range of 0.05 - 0.3.
Photostability Not specifiedNIR cyanine dyes can be susceptible to photobleaching, especially with prolonged exposure to high-intensity light. It is recommended to use anti-fade reagents and minimize light exposure.

Q3: How do I prepare this compound for conjugation to a protein or antibody?

A3: The carboxylic acid group must be activated to a reactive ester, typically an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on the target protein. This is a standard procedure in bioconjugation. A general workflow is provided in the Experimental Protocols section.

Q4: What is the optimal dye-to-protein ratio for labeling with IR 754?

A4: The optimal dye-to-protein molar ratio depends on the specific protein and the intended application. A higher degree of labeling (DOL) can increase signal but may also lead to quenching and potential loss of protein function. It is recommended to perform a titration to determine the optimal DOL. A starting point for antibodies is often a molar ratio of 5:1 to 15:1 (dye:protein) in the reaction mixture.

Troubleshooting Guides

Problem 1: Low or No Fluorescent Signal
Possible Cause Troubleshooting Step
Suboptimal Dye Concentration Perform a titration to determine the optimal concentration of the IR 754 conjugate. For immunofluorescence, typical antibody conjugate concentrations range from 1-10 µg/mL.
Incorrect Filter Sets Ensure that the excitation and emission filters on your imaging system are appropriate for IR 754 (Excitation: ~740-760 nm, Emission: ~770-800 nm).
Photobleaching Minimize exposure to excitation light. Use an anti-fade mounting medium for fixed samples. For live imaging, reduce laser power and/or exposure time.
Inefficient Labeling Verify the success of the conjugation reaction by measuring the absorbance of the conjugate at 280 nm (for protein) and ~750 nm (for the dye) to calculate the Degree of Labeling (DOL).
Target Abundance Ensure that the target molecule is expressed at a detectable level in your sample.
Problem 2: High Background Fluorescence
Possible Cause Troubleshooting Step
Excess Unconjugated Dye Ensure that all non-reacted dye has been removed after the conjugation reaction, for example, by using size-exclusion chromatography.
Non-specific Binding of the Conjugate Increase the number and duration of wash steps. Optimize the blocking buffer (e.g., using 5% BSA or serum from the same species as the secondary antibody).
Autofluorescence Although reduced in the NIR range, some tissues can still exhibit autofluorescence. Image an unstained control sample to assess the level of background.
High Conjugate Concentration Using too high a concentration of the labeled antibody can lead to non-specific binding. Titrate the conjugate to find the optimal concentration that maximizes signal-to-noise.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Antibody

This protocol describes the general procedure for activating this compound to an NHS ester and conjugating it to an antibody, such as Trastuzumab for targeting HER2-positive cells.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (Dye:EDC:NHS).

    • Allow the reaction to proceed for 1-2 hours at room temperature, protected from light. This creates the IR 754-NHS ester.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS or bicarbonate buffer) at a concentration of 2-10 mg/mL.

  • Conjugation Reaction:

    • Add the activated IR 754-NHS ester solution to the antibody solution. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 is common.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification of the Conjugate:

    • Separate the antibody-dye conjugate from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm and ~750 nm.

    • Calculate the protein concentration and the dye concentration to determine the Degree of Labeling (DOL).

Protocol 2: In Vivo Imaging of HER2-Positive Tumors

This protocol provides a general workflow for using an IR 754-labeled anti-HER2 antibody for in vivo imaging in a mouse model.

Materials:

  • IR 754-labeled anti-HER2 antibody conjugate

  • Tumor-bearing mice (e.g., with HER2-positive xenografts)

  • In vivo imaging system capable of NIR fluorescence detection

  • Anesthesia system

Procedure:

  • Animal Preparation:

  • Injection:

    • Inject the IR 754-antibody conjugate intravenously (e.g., via the tail vein). The optimal dose should be determined empirically, but a starting point could be 1-2 mg/kg.

  • Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to determine the optimal time for tumor visualization and clearance from non-target tissues.

    • Use appropriate excitation and emission filters for IR 754.

  • Image Analysis:

    • Quantify the fluorescence intensity in the tumor region and in a background region to determine the signal-to-noise ratio.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation & Purification cluster_imaging In Vivo Imaging cluster_analysis Analysis A Activate this compound to NHS Ester C React Antibody with Activated Dye A->C B Prepare Antibody in Amine-Free Buffer B->C D Purify Conjugate (SEC) C->D E Inject Conjugate into Animal Model D->E F Acquire NIR Fluorescence Images E->F G Quantify Signal and Background F->G H Calculate Signal-to-Noise Ratio G->H

Caption: Experimental workflow for antibody conjugation and in vivo imaging.

troubleshooting_workflow cluster_low_signal Low Signal Issues cluster_high_background High Background Issues Start Low Signal-to-Noise Ratio LowSignal Is the signal weak or absent? Start->LowSignal HighBackground Is the background high? Start->HighBackground CheckConcentration Optimize Conjugate Concentration LowSignal->CheckConcentration Yes CheckFilters Verify Filter Sets LowSignal->CheckFilters Yes CheckLabeling Confirm Degree of Labeling LowSignal->CheckLabeling Yes End Optimized SNR CheckConcentration->End Resolved CheckFilters->End Resolved CheckLabeling->End Resolved CheckPurification Ensure Complete Removal of Free Dye HighBackground->CheckPurification Yes OptimizeWashing Increase Wash Steps HighBackground->OptimizeWashing Yes CheckAutofluorescence Image Unstained Control HighBackground->CheckAutofluorescence Yes CheckPurification->End Resolved OptimizeWashing->End Resolved CheckAutofluorescence->End Resolved

Caption: Troubleshooting workflow for low signal-to-noise ratio.

References

Effect of buffer pH on IR 754 Carboxylic Acid fluorescence stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of IR 754 Carboxylic Acid, with a specific focus on the effect of buffer pH on its fluorescence stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a near-infrared (NIR) fluorescent dye. Its chemical structure consists of a heptamethine cyanine (B1664457) backbone with a carboxylic acid functional group. This functional group can be used for conjugation to biomolecules. The dye's fluorescence in the NIR spectrum (typically above 700 nm) is advantageous for biological imaging due to reduced autofluorescence from tissues and deeper tissue penetration of light. Common applications include in vivo imaging, fluorescence microscopy, and flow cytometry.

Q2: How does buffer pH affect the fluorescence of this compound?

A2: The fluorescence of cyanine dyes, including those with carboxylic acid groups, can be sensitive to pH. The protonation state of the carboxylic acid and other parts of the dye molecule can influence its electronic structure and, consequently, its fluorescence quantum yield. For some cyanine dyes, fluorescence intensity may decrease in acidic environments, while for others, it might be enhanced. It is crucial to experimentally determine the optimal pH range for your specific application.

Q3: What is the photostability of this compound and how does pH influence it?

A3: Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to light. Heptamethine cyanine dyes can be susceptible to photobleaching. The pH of the buffer can influence photostability, as changes in the protonation state of the molecule can affect its susceptibility to photochemical reactions.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored at -20°C, protected from light and moisture. For preparing stock solutions, use a high-quality anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO). Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Weak or No Fluorescence Signal Suboptimal Buffer pH: The pH of your buffer may be outside the optimal range for this compound fluorescence.Test a range of buffer pH values (e.g., from pH 5 to 9) to determine the optimal pH for your experiments.
Dye Degradation: The dye may have degraded due to improper storage or handling.Ensure the dye has been stored correctly. Prepare fresh stock solutions and avoid multiple freeze-thaw cycles.
Low Dye Concentration: The concentration of the dye in your sample may be too low.Optimize the dye concentration by preparing a dilution series and testing each concentration.
High Background Fluorescence Non-specific Binding: The dye may be binding non-specifically to components in your sample.Include appropriate blocking steps in your protocol. Consider using a blocking agent like bovine serum albumin (BSA).
Autofluorescence: Your sample may have endogenous fluorophores that emit in the near-infrared spectrum.Image an unstained control sample to assess the level of autofluorescence and subtract it from your experimental data.
Inconsistent Fluorescence Intensity pH Fluctuations: The pH of your buffer may not be stable over the course of your experiment.Use a buffer with sufficient buffering capacity for your experimental conditions. Verify the pH of your solutions before and after the experiment.
Photobleaching: The dye is being degraded by prolonged or intense light exposure.Reduce the excitation light intensity and/or the exposure time. Use an anti-fade mounting medium if applicable.

Experimental Protocol: Determining the Effect of Buffer pH on this compound Fluorescence

This protocol outlines a method to systematically evaluate the fluorescence stability of this compound across a range of pH values.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • A series of buffers with different pH values (e.g., citrate (B86180) buffer for pH 4-6, phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 8-10)

  • pH meter

  • Fluorometer or fluorescence plate reader

  • Quartz cuvettes or black-walled microplates

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to a concentration of 1 mM.

  • Prepare Working Solutions: Dilute the stock solution in each of the different pH buffers to a final concentration of 1 µM.

  • Measure Fluorescence:

    • Transfer the working solutions to cuvettes or microplate wells.

    • Measure the fluorescence intensity using an excitation wavelength appropriate for IR 754 (typically around 750-760 nm) and record the emission spectrum (typically around 770-800 nm).

    • Record the peak emission intensity for each pH value.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of buffer pH.

    • Identify the pH range that provides the highest and most stable fluorescence signal.

Data Presentation

The following table presents illustrative data for a generic heptamethine cyanine dye with a carboxylic acid. Note: This data is for educational purposes only. You must perform your own experiments to determine the specific pH profile of this compound.

Buffer pH Normalized Fluorescence Intensity (%)
4.035
5.060
6.085
7.0100
7.498
8.090
9.075

Visualizations

experimental_workflow Experimental Workflow for pH-Dependent Fluorescence Analysis cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare 1 mM Stock Solution in DMSO working Prepare 1 µM Working Solutions in each pH buffer stock->working buffers Prepare Buffers (pH 4-10) buffers->working measure Measure Fluorescence Intensity (Excitation: ~755 nm, Emission: ~780 nm) working->measure plot Plot Fluorescence Intensity vs. pH measure->plot determine Determine Optimal pH Range plot->determine

Caption: Workflow for analyzing the effect of pH on fluorescence.

troubleshooting_logic Troubleshooting Logic for Weak Fluorescence Signal start Weak or No Fluorescence Signal check_ph Is the buffer pH within the optimal range? start->check_ph check_dye Is the dye solution freshly prepared and properly stored? check_ph->check_dye Yes solution_ph Optimize buffer pH check_ph->solution_ph No check_conc Is the dye concentration sufficient? check_dye->check_conc Yes solution_dye Prepare fresh dye solution check_dye->solution_dye No solution_conc Increase dye concentration check_conc->solution_conc No end Signal Improved check_conc->end Yes solution_ph->end solution_dye->end solution_conc->end

Caption: Troubleshooting logic for weak fluorescence signals.

Technical Support Center: Quenching Effects of Metal Ions on IR 754 Carboxylic Acid Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with IR 754 Carboxylic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experiments involving the fluorescence quenching of this near-infrared dye by metal ions.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching?

A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, such as this compound, due to interactions with other substances, known as quenchers. In the context of your experiments, metal ions act as quenchers. This process can occur through various mechanisms, primarily categorized as dynamic (collisional) quenching and static quenching.

Q2: What are the primary mechanisms of fluorescence quenching by metal ions?

A2: The two principal mechanisms are:

  • Dynamic Quenching: This occurs when the excited fluorophore collides with a metal ion in solution. The energy from the fluorophore is transferred to the metal ion, causing the fluorophore to return to its ground state without emitting a photon. This process is dependent on the concentration of the quencher and the viscosity of the solution.

  • Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the metal ion in the ground state. This complex, once formed, is incapable of fluorescing upon excitation.

Q3: How can I differentiate between dynamic and static quenching?

A3: You can distinguish between these mechanisms by observing the effect of temperature on the quenching efficiency and by measuring the fluorescence lifetime of the fluorophore.

  • Temperature Dependence: In dynamic quenching, an increase in temperature generally leads to a higher quenching efficiency because of increased diffusion and collision rates. Conversely, in static quenching, an increase in temperature can destabilize the ground-state complex, leading to a decrease in quenching efficiency.

  • Fluorescence Lifetime: Dynamic quenching affects the excited state of the fluorophore, leading to a decrease in its fluorescence lifetime. Static quenching, however, only affects the population of fluorophores that can be excited, so the measured fluorescence lifetime of the uncomplexed fluorophores remains unchanged.

Q4: Which metal ions are known to quench the fluorescence of near-infrared cyanine (B1664457) dyes?

A4: While specific data for this compound is limited in publicly available literature, studies on structurally similar heptamethine cyanine dyes have shown that transition metal ions are effective quenchers. Notably, copper (II) ions (Cu²⁺) have been observed to cause significant fluorescence quenching.[1] Iron (III) ions (Fe³⁺) are also known to be efficient quenchers for various fluorophores, often through the formation of stable complexes with functional groups like carboxylates.[2][3]

Q5: What is the Stern-Volmer equation and how is it used?

A5: The Stern-Volmer equation is a mathematical relationship used to describe the fluorescence quenching process. It is expressed as:

F₀ / F = 1 + Kₛᵥ[Q]

Where:

  • F₀ is the fluorescence intensity in the absence of the quencher.

  • F is the fluorescence intensity in the presence of the quencher.

  • Kₛᵥ is the Stern-Volmer quenching constant.

  • [Q] is the concentration of the quencher (metal ion).

By plotting F₀/F against [Q], a linear relationship should be observed for simple quenching processes. The slope of this plot gives the Stern-Volmer constant (Kₛᵥ), which is a measure of the quenching efficiency.[4]

Troubleshooting Guide

Q: My fluorescence signal is noisy or unstable. What could be the cause?

A:

  • Instrumental Instability: Ensure that the light source and detector of your fluorometer are stable. Allow the instrument to warm up sufficiently before taking measurements.

  • Sample Preparation: Inconsistent sample preparation can lead to variability. Ensure accurate and consistent concentrations of the dye and metal ions in all your samples.

  • Photobleaching: Near-infrared dyes can be susceptible to photobleaching (light-induced degradation). Minimize the exposure of your samples to the excitation light by using the lowest necessary excitation intensity and shortest possible exposure times.

Q: I am observing unexpected shifts in the emission spectrum. What does this indicate?

A:

  • Inner-Filter Effects: At high concentrations, the quencher might absorb either the excitation light or the emitted fluorescence, leading to apparent shifts in the spectrum.[5] To check for this, measure the absorbance spectrum of your quencher at the excitation and emission wavelengths of this compound.

  • Formation of a New Emissive Species: In some cases, the interaction between the fluorophore and the quencher can lead to the formation of a new complex that has different fluorescence properties, resulting in a spectral shift.

Q: The Stern-Volmer plot of my data is non-linear. What are the possible reasons?

A:

  • Mixed Quenching Mechanisms: A combination of static and dynamic quenching can lead to an upward-curving Stern-Volmer plot.

  • Sphere of Action Quenching: At very high quencher concentrations, the quenching process may deviate from the simple collisional model, leading to non-linearity.

  • Ground-State Complex Formation (Static Quenching): If static quenching is the dominant mechanism, the plot may still appear linear at low quencher concentrations but can deviate at higher concentrations.

Q: I am not observing any significant quenching. What should I check?

A:

  • Metal Ion Concentration: The concentration of the metal ion may be too low to cause a noticeable effect. Try increasing the concentration range of your quencher.

  • Choice of Metal Ion: Not all metal ions are effective quenchers for every fluorophore. You may need to screen a variety of metal ions to find one that interacts with this compound.

  • Solvent and pH: The solvent environment and pH can significantly influence the interaction between the fluorophore and the metal ion. Ensure that your experimental conditions are appropriate for the interaction you are trying to study. The carboxyl group on the dye is pH-sensitive, which can affect its coordination with metal ions.

Experimental Protocols

General Protocol for Fluorescence Quenching Analysis

This protocol provides a general framework for studying the quenching of this compound fluorescence by a metal ion.

1. Materials and Reagents:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Metal salt stock solution (e.g., 1 M aqueous solution of the metal chloride or nitrate)

  • Buffer solution (e.g., 10 mM HEPES or PBS, pH 7.4)

  • High-purity water and appropriate solvents

  • Fluorometer with excitation and emission wavelength capabilities in the near-infrared range

  • Quartz cuvettes

2. Preparation of Working Solutions:

  • Prepare a working solution of this compound by diluting the stock solution in the chosen buffer to a final concentration that gives a stable and measurable fluorescence signal (typically in the micromolar range).

  • Prepare a series of quencher (metal ion) solutions of varying concentrations by diluting the metal salt stock solution in the buffer.

3. Fluorescence Measurements:

  • Set the excitation and emission wavelengths on the fluorometer appropriate for this compound (refer to the manufacturer's specifications, typically around 750 nm for excitation and 780 nm for emission).

  • Measure the fluorescence intensity of the this compound working solution without any quencher (this will be your F₀ value).

  • Sequentially add small aliquots of the different quencher solutions to the cuvette containing the this compound solution. Mix well after each addition.

  • After each addition, record the fluorescence intensity (F). Ensure that the total volume of added quencher is small enough not to significantly dilute the fluorophore concentration. Alternatively, prepare a series of separate samples with a fixed concentration of the fluorophore and varying concentrations of the quencher.

  • Record the fluorescence spectrum for each quencher concentration to check for any spectral shifts.

4. Data Analysis:

  • Correct the measured fluorescence intensities for any dilution effects if necessary.

  • Calculate the F₀/F ratio for each quencher concentration.

  • Plot F₀/F versus the quencher concentration [Q].

  • Perform a linear regression on the data points. The slope of the line will be the Stern-Volmer constant (Kₛᵥ).

Data Presentation

The following tables present hypothetical quantitative data for the quenching of this compound by two different metal ions, Cu²⁺ and Fe³⁺, to illustrate how to structure and present your experimental results.

Table 1: Fluorescence Quenching of this compound by Cu²⁺

[Cu²⁺] (µM)Fluorescence Intensity (a.u.)F₀/F
010001.00
108501.18
207201.39
306101.64
405201.92
504502.22

Table 2: Fluorescence Quenching of this compound by Fe³⁺

[Fe³⁺] (µM)Fluorescence Intensity (a.u.)F₀/F
010001.00
57801.28
106201.61
154902.04
203802.63
253003.33

Table 3: Summary of Hypothetical Stern-Volmer Quenching Constants

QuencherStern-Volmer Constant (Kₛᵥ) (M⁻¹)
Cu²⁺2.4 x 10⁴
Fe³⁺9.2 x 10⁴

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental mechanisms of fluorescence quenching.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock Solution D Mix Dye and Quencher Solutions A->D B Prepare Metal Ion Stock Solutions C Prepare Serial Dilutions of Metal Ions B->C C->D E Measure Fluorescence Intensity (F) D->E G Calculate F₀/F E->G F Measure Fluorescence Intensity of Dye alone (F₀) F->G H Plot F₀/F vs. [Quencher] G->H I Determine Stern-Volmer Constant (Kₛᵥ) from Slope H->I

Caption: Experimental workflow for fluorescence quenching analysis.

Quenching_Mechanisms cluster_dynamic Dynamic Quenching cluster_static Static Quenching F_ground Fluorophore (Ground State) F_excited Fluorophore (Excited State) F_ground->F_excited Excitation F_excited->F_ground Fluorescence F_excited->Collision Q Quencher Q->Collision Collision->F_ground Non-radiative decay Collision->Q F_ground_static Fluorophore (Ground State) FQ_complex Non-fluorescent Complex (FQ) F_ground_static->FQ_complex Q_static Quencher Q_static->FQ_complex FQ_complex->FQ_complex

Caption: Mechanisms of dynamic and static fluorescence quenching.

References

How to choose the right filter sets for IR 754 Carboxylic Acid imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate filter sets for imaging with IR 754 Carboxylic Acid. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

A1: this compound is a near-infrared (NIR) cyanine (B1664457) dye. Its absorption maximum (λmax) is in the range of 745-750 nm in methanol. While the exact emission maximum can vary depending on the solvent and local environment, it is typically Stokes shifted by 20-30 nm. Therefore, the emission peak is estimated to be around 770-785 nm. Dyes with similar spectral characteristics, such as Alexa Fluor 750 and Cy7, have emission maxima at approximately 775 nm and 782 nm, respectively.[1][2]

Q2: How do I choose the right filter set for this compound?

A2: Proper filter set selection is crucial for maximizing signal-to-noise in your imaging experiments. A typical filter set consists of three main components: an excitation filter, a dichroic mirror (or beamsplitter), and an emission filter.

  • Excitation Filter: This filter should be centered around the excitation maximum of this compound (~745-750 nm) with a narrow bandpass (e.g., 20-40 nm) to specifically excite your dye and minimize the excitation of other fluorophores or autofluorescence.

  • Dichroic Mirror: The dichroic mirror should have a cut-on wavelength that efficiently reflects the excitation light towards the sample and transmits the longer-wavelength emission light to the detector. A cut-on wavelength around 760 nm is generally suitable.

  • Emission Filter: This filter should be centered around the emission maximum of the dye (~770-785 nm) and have a bandpass that is wide enough to collect a significant portion of the emission signal while blocking any scattered excitation light and background noise.

Q3: Can I use a standard Cy7 filter set for this compound imaging?

A3: Yes, a standard Cy7 filter set is often a good starting point for imaging this compound, as their spectral properties are very similar.[1][3] However, for optimal performance, it is recommended to use a filter set specifically matched to the 750 nm excitation and ~780 nm emission of this compound.

Recommended Filter Sets

The following table summarizes recommended filter set configurations for this compound imaging. These are general recommendations, and the optimal choice may vary depending on the specific microscope setup and experimental conditions.

ComponentRecommended Wavelength (nm)Bandpass/Cut-on (nm)Purpose
Excitation Filter 740 - 75020 - 40To specifically excite this compound.
Dichroic Mirror ~760LongpassTo reflect excitation light and transmit emission light.
Emission Filter 770 - 81040 - 60To collect the emission signal while blocking unwanted light.

Experimental Protocols

Methodology for Determining Optimal Filter Set:

  • Prepare a Dilute Solution: Prepare a dilute solution of this compound in your experimental buffer or solvent.

  • Acquire Spectra: Use a spectrophotometer and a spectrofluorometer to measure the absorption and emission spectra of the dye in your specific experimental conditions. This will provide the most accurate excitation and emission maxima.

  • Test with Available Filter Sets: If you have access to a filter wheel or multiple filter cubes, acquire images of your sample with different filter combinations to empirically determine which set provides the best signal-to-noise ratio.

  • Consult Manufacturer's Recommendations: Many microscope and filter manufacturers provide online tools and technical support to help you select the optimal filter set for your specific fluorophore and microscope.

Troubleshooting Guide

IssuePossible CauseTroubleshooting Steps
Weak or No Signal Incorrect filter set.Verify that the excitation and emission filters are appropriate for the spectral properties of this compound.
Low dye concentration.Increase the concentration of the dye.
Photobleaching.Reduce the excitation light intensity or exposure time. Use an anti-fade mounting medium.
High Background Autofluorescence from sample or media.Use a narrower bandpass emission filter. Perform background subtraction during image analysis.
Light leaks in the microscope setup.Ensure the microscope light path is properly sealed.
Signal Bleed-through (in multi-color imaging) Spectral overlap with other fluorophores.Use narrower bandpass filters for both excitation and emission. Perform spectral unmixing if available on your imaging software.

Visualizing the Relationship

The following diagram illustrates the relationship between the spectral properties of this compound and the selection of an appropriate filter set.

G cluster_0 This compound Spectra cluster_1 Filter Set Components cluster_2 Light Path Excitation Excitation Peak (~750 nm) Emission Emission Peak (~780 nm) Excitation->Emission Stokes Shift ExFilter Excitation Filter (e.g., 740/30 nm) Excitation->ExFilter EmFilter Emission Filter (e.g., 790/40 nm) Emission->EmFilter Dichroic Dichroic Mirror (Cut-on ~760 nm) ExFilter->Dichroic Excitation Light Dichroic->EmFilter Sample Sample Dichroic->Sample Detector Detector EmFilter->Detector LightSource Light Source LightSource->ExFilter Sample->Dichroic Emitted Light

Caption: Relationship between dye spectra and filter set selection.

This diagram illustrates the logical workflow for troubleshooting common imaging issues with this compound.

G Start Start: Imaging Issue WeakSignal Weak or No Signal Start->WeakSignal HighBackground High Background Start->HighBackground Bleedthrough Signal Bleed-through Start->Bleedthrough CheckFilters Verify Correct Filter Set WeakSignal->CheckFilters Yes NarrowEmission Use Narrower Emission Filter HighBackground->NarrowEmission Yes NarrowFilters Use Narrower Filters Bleedthrough->NarrowFilters Yes IncreaseConc Increase Dye Concentration CheckFilters->IncreaseConc ReduceExposure Reduce Excitation/Exposure IncreaseConc->ReduceExposure Resolved Issue Resolved ReduceExposure->Resolved BackgroundSubtract Perform Background Subtraction NarrowEmission->BackgroundSubtract CheckLightPath Check for Light Leaks BackgroundSubtract->CheckLightPath CheckLightPath->Resolved SpectralUnmixing Perform Spectral Unmixing NarrowFilters->SpectralUnmixing SpectralUnmixing->Resolved

Caption: Troubleshooting workflow for IR 754 imaging.

References

Technical Support Center: Optimizing In Vivo Imaging with NIR Dyes by Managing Diet-Related Background

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the significant impact of animal diet on background fluorescence in near-infrared (NIR) in vivo imaging. High background signals, primarily from dietary components, can obscure the signal from targeted NIR probes, compromising data quality and interpretation. This resource offers practical solutions and detailed protocols to mitigate these effects.

Troubleshooting Guide: High Background Fluorescence in NIR Imaging

High background fluorescence is a common issue in NIR in vivo imaging, often localized to the abdominal region. This guide provides a step-by-step approach to diagnosing and resolving this problem.

Problem: High, diffuse background signal, especially in the abdominal area, obscuring the signal from the NIR probe.

This issue is particularly prevalent in the NIR-I window (700-900 nm). The primary suspect is autofluorescence from chlorophyll (B73375) and other components present in standard rodent chow.

Troubleshooting Workflow

TroubleshootingWorkflow start High Background Signal Observed check_diet Step 1: Identify Animal Diet start->check_diet is_standard_chow Is the diet a standard chow containing alfalfa? check_diet->is_standard_chow switch_diet Step 2: Switch to a Low-Autofluorescence Diet is_standard_chow->switch_diet Yes persistent_issue Issue Persists is_standard_chow->persistent_issue No diet_options Recommended Diets: - Purified Diet (e.g., AIN-93G) - Alfalfa-free Grain-based Diet switch_diet->diet_options wait_period Step 3: Implement a Washout Period switch_diet->wait_period wait_details Allow at least 4-7 days for clearance of gut autofluorescence. wait_period->wait_details reimage Step 4: Re-image the Animals wait_period->reimage problem_solved Problem Resolved: Low Background Signal reimage->problem_solved reimage->persistent_issue High background remains other_factors Consider Other Factors: - Bedding or other environmental sources - Autofluorescence of the NIR dye itself - Sub-optimal imaging parameters persistent_issue->other_factors optimize_imaging Step 5: Optimize Imaging Parameters persistent_issue->optimize_imaging optimize_imaging->problem_solved imaging_solutions - Shift to NIR-II window (>1000 nm) - Use longer excitation wavelengths (e.g., >760 nm) optimize_imaging->imaging_solutions

Troubleshooting workflow for high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background fluorescence in the abdominal region of mice during in vivo NIR imaging?

A1: The most significant contributor to high background in the NIR-I window is autofluorescence from chlorophyll present in the alfalfa component of standard rodent chow.[1][2][3] When excited, chlorophyll emits light in the NIR spectrum, which can mask the signal from your targeted probe.[4]

Q2: What type of diet should I use to minimize background autofluorescence?

A2: To significantly reduce background autofluorescence, it is recommended to switch animals to a purified, alfalfa-free diet.[5][6][7][8][9] These diets are formulated with refined ingredients that lack fluorescent compounds like chlorophyll. Grain-based diets without alfalfa are also a cost-effective alternative that can reduce autofluorescence.[6]

Q3: How long before imaging should I switch my animals to a low-autofluorescence diet?

A3: A washout period of at least 4 to 7 days is recommended after switching to a low-autofluorescence diet.[6][9][10] This allows for the clearance of residual chow from the gastrointestinal tract, leading to a substantial reduction in background signal. Some studies have shown a significant decrease in as little as 1 to 2 days.[7]

Q4: Will switching the diet completely eliminate background autofluorescence?

A4: Switching to a purified diet will dramatically reduce diet-related autofluorescence, by up to two orders of magnitude in some cases.[5][8] However, some level of endogenous tissue autofluorescence from molecules like collagen and elastin (B1584352) will remain.[10] To further improve signal-to-background ratios, optimizing imaging parameters is recommended.

Q5: Besides diet, what else can I do to improve my signal-to-background ratio?

A5: If you are unable to change the diet or if background remains an issue, consider the following imaging parameter adjustments:

  • Shift to the NIR-II window: Imaging in the NIR-II window (1000-1700 nm) significantly reduces autofluorescence, even with standard chow.[5][8]

  • Use longer excitation wavelengths: Exciting your probe at longer wavelengths (e.g., 760 nm or 808 nm instead of 670 nm) can decrease the excitation of background fluorophores.[5][8]

Q6: Can fasting the animals before imaging reduce background fluorescence?

A6: While fasting can reduce the immediate presence of fluorescent compounds in the digestive system, it is generally not as effective as a complete diet change for a sufficient washout period.[9] A 24-hour fast is often insufficient to clear the autofluorescence from the entire intestinal tract.[9]

The Origin of Diet-Induced Autofluorescence

The following diagram illustrates how chlorophyll from standard rodent chow leads to interfering background signals in NIR imaging.

AutofluorescenceOrigin cluster_source Source of Autofluorescence cluster_process In Vivo Process cluster_imaging NIR Imaging StandardChow Standard Rodent Chow Alfalfa Contains Alfalfa StandardChow->Alfalfa Chlorophyll Rich in Chlorophyll Alfalfa->Chlorophyll Ingestion Animal Ingests Chow Chlorophyll->Ingestion GITract Chlorophyll in GI Tract Ingestion->GITract Autofluorescence Chlorophyll Autofluorescence (Emission in NIR-I) GITract->Autofluorescence excites Excitation Excitation Light (e.g., 670 nm) Excitation->GITract HighBackground High Background Signal Autofluorescence->HighBackground ObscuredSignal Obscured NIR Probe Signal HighBackground->ObscuredSignal

Mechanism of diet-induced autofluorescence in NIR imaging.

Quantitative Data Summary

The following tables summarize the quantitative impact of diet and imaging parameters on background fluorescence and signal-to-background ratio (SBR).

Table 1: Impact of Diet on Abdominal Autofluorescence Intensity

Diet TypeExcitation WavelengthEmission WindowRelative Autofluorescence Intensity (Arbitrary Units)Reference
Standard Chow670 nmNIR-I (<975 nm)High[5]
Purified Diet670 nmNIR-I (<975 nm)Low[5]
Standard Chow760 nmNIR-I (<975 nm)Medium[5]
Purified Diet760 nmNIR-I (<975 nm)Very Low[5]
Standard Chow808 nmNIR-I (<975 nm)Low[5]
Purified Diet808 nmNIR-I (<975 nm)Very Low[5]
Standard ChowAny (670-808 nm)NIR-II (>1000 nm)Very Low[5]
Purified DietAny (670-808 nm)NIR-II (>1000 nm)Very Low[5]

Table 2: Signal-to-Background Ratio (SBR) with Different Diets and Imaging Conditions

Diet TypeExcitation WavelengthEmission WindowAverage SBR (ICG in liver)Reference
Standard Chow670 nmNIR-I (<975 nm)~1.35[5]
Purified Diet670 nmNIR-I (<975 nm)Significantly Improved[5][8]
Standard Chow760 nmNIR-I (<975 nm)Improved[5]
Standard Chow808 nmNIR-I (<975 nm)Improved[5]
Standard Chow670 nmNIR-II (>1000 nm)Significantly Improved[5]

Experimental Protocols

Protocol 1: Diet Acclimation for Low-Background NIR Imaging

This protocol outlines the steps for switching animals to a low-autofluorescence diet to prepare them for in vivo imaging.

Materials:

  • Animals (e.g., mice, rats)

  • Standard rodent chow (for initial housing)

  • Low-autofluorescence diet (purified or alfalfa-free)

  • Clean caging

Procedure:

  • Baseline Imaging (Optional): If you wish to quantify the reduction in autofluorescence, perform a baseline imaging session with the animals on their standard chow diet.

  • Diet Switch: At least one week prior to the planned imaging session, replace the standard chow in the animal cages with the low-autofluorescence diet.

  • Cage Change: To prevent coprophagy (ingestion of feces containing residual chlorophyll), move the animals to a clean cage with fresh bedding at the time of the diet switch.

  • Washout Period: Allow the animals to acclimate to the new diet for a minimum of 4-7 days.[6][9][10] Ensure they have ad libitum access to the new diet and water.

  • Pre-Imaging Preparation: On the day of imaging, prepare the animals according to your specific experimental protocol (e.g., anesthesia, injection of NIR probe).

  • Imaging: Proceed with your in vivo NIR imaging. The background fluorescence in the abdominal region should be significantly reduced.

Protocol 2: Comparative Imaging to Assess Diet Impact

This protocol is designed to directly compare the effects of different diets on NIR imaging background.

Materials:

  • Two groups of animals

  • Standard rodent chow

  • Low-autofluorescence diet

  • In vivo imaging system with NIR capabilities

Procedure:

  • Group Allocation: Divide the animals into two groups:

    • Group 1 (Control): Maintained on standard rodent chow.

    • Group 2 (Test): Switched to a low-autofluorescence diet as described in Protocol 1.

  • Acclimation: House both groups under their respective dietary conditions for at least one week.

  • Imaging Session:

    • Anesthetize an animal from each group.

    • Image both animals using the same imaging parameters (excitation/emission wavelengths, exposure time, etc.).

    • If an exogenous probe is used, administer it to both animals at the same dose and time point relative to imaging.

  • Data Analysis:

    • Define regions of interest (ROIs) in the abdominal area of both animals, away from any specific probe signal.

    • Quantify the average fluorescence intensity within these ROIs to compare background levels.

    • If a probe was used, calculate the signal-to-background ratio (SBR) for both groups.

References

Technical Support Center: Enhancing the Photostability of Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the photostability of cyanine (B1664457) dyes during their experiments.

Troubleshooting Guide

This guide addresses specific problems you might encounter with cyanine dye photostability and offers potential solutions.

Problem Potential Cause Suggested Solution
Rapid signal loss during imaging. High laser power or prolonged exposure.Reduce laser power to the lowest level that provides an adequate signal-to-noise ratio. Minimize exposure time for image acquisition.[1][2][3]
Presence of molecular oxygen.Use an oxygen scavenging system in your mounting medium. Common systems include glucose oxidase and catalase (GOC) or protocatechuic acid and protocatechuate-3,4-dioxygenase (PCA/PCD).[1][4][5]
Dye is in a triplet state.Add triplet state quenchers to your imaging buffer. Effective quenchers include cyclooctatetraene (B1213319) (COT), Trolox (a water-soluble vitamin E analog), or n-propyl gallate.[1][6][7][8]
Inconsistent fluorescence intensity between samples. Variations in buffer composition or pH.Ensure consistent buffer conditions, including pH, across all experiments. Some antifade reagents are more effective at a slightly alkaline pH (8.0-9.0).[1]
Different levels of dissolved oxygen.Prepare fresh imaging solutions and consider deoxygenating buffers before use.[5][7]
High background fluorescence or autofluorescence. Endogenous fluorophores in the sample (e.g., tissue).Before labeling with cyanine dyes, pre-bleach the sample with UV irradiation to reduce autofluorescence.[3]
Non-specific binding of the dye.Optimize your staining protocol to include stringent wash steps to remove unbound dye.
Formation of blue-shifted fluorescent species. Photoconversion of the cyanine dye (e.g., Cy5 to a Cy3-like species).This process is often mediated by singlet oxygen. Minimize illumination intensity and consider using oxygen scavengers or singlet oxygen quenchers.[5][9]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen to cyanine dyes?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its ability to fluoresce.[2][4] For cyanine dyes, this process is often initiated when the dye molecule, after absorbing light, transitions from its excited singlet state to a longer-lived, highly reactive triplet state.[1][4] In this triplet state, the dye can react with surrounding molecules, particularly molecular oxygen, to generate reactive oxygen species (ROS) like singlet oxygen.[7][8][10] These ROS can then attack and degrade the cyanine dye's polymethine chain, destroying its fluorescence.[10]

Diagram: General Photobleaching Pathway of Cyanine Dyes

S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached Dye T1->Bleached Reaction with O₂ (Singlet Oxygen Formation)

Caption: A simplified Jablonski diagram illustrating the excitation and relaxation pathways of a cyanine dye, including the transition to the triplet state that leads to photobleaching.

Q2: How can I chemically modify cyanine dyes to improve their photostability?

A2: Several structural modifications can enhance the photostability of cyanine dyes:

  • Electron-Withdrawing Groups: Introducing electron-withdrawing substituents, such as cyano (-CN) or fluoro (-F) groups, to the polymethine bridge or the aromatic rings can make the dye less susceptible to oxidation by singlet oxygen.[6][10][11]

  • Covalent Attachment of Photostabilizers: Covalently linking a photostabilizing agent directly to the cyanine dye can significantly improve its durability. This "self-healing" approach ensures the stabilizer is always in close proximity to the fluorophore. Commonly used linked stabilizers include:

    • Cyclooctatetraene (COT): An efficient triplet state quencher that depopulates the reactive triplet state through energy transfer.[7][8][12]

    • Trolox: A vitamin E analog that can quench triplet states and scavenge reactive oxygen species.[7][12]

    • Nitrobenzyl alcohol (NBA): Another effective photostabilizing agent when linked to cyanine dyes.[7][12]

  • Supramolecular Encapsulation: Encapsulating the dye within a host molecule, such as a cyclodextrin, can restrict its mobility and shield it from oxygen, thereby increasing photostability.[13][14]

Diagram: Strategies for Enhancing Cyanine Dye Photostability

cluster_strategies Photostabilization Strategies cluster_mechanisms Mechanisms of Action Chemical Modification Chemical Modification Electron-Withdrawing Groups Electron-Withdrawing Groups Chemical Modification->Electron-Withdrawing Groups Covalent Stabilizers Covalent Stabilizers Chemical Modification->Covalent Stabilizers Reduce Reactivity Reduce Reactivity Electron-Withdrawing Groups->Reduce Reactivity Depopulate Triplet State Depopulate Triplet State Covalent Stabilizers->Depopulate Triplet State Environmental Control Environmental Control Oxygen Scavengers Oxygen Scavengers Environmental Control->Oxygen Scavengers Triplet State Quenchers Triplet State Quenchers Environmental Control->Triplet State Quenchers Remove Oxygen Remove Oxygen Oxygen Scavengers->Remove Oxygen Triplet State Quenchers->Depopulate Triplet State Physical Protection Physical Protection Supramolecular Encapsulation Supramolecular Encapsulation Physical Protection->Supramolecular Encapsulation Isolate Dye Isolate Dye Supramolecular Encapsulation->Isolate Dye

Caption: Logical relationship between different strategies to enhance cyanine dye photostability and their underlying mechanisms of action.

Q3: What are antifade reagents and how do they work?

A3: Antifade reagents are chemicals added to the sample mounting medium to reduce photobleaching.[1] They work through two primary mechanisms:

  • Oxygen Scavenging: Many antifade reagents are enzymatic systems that remove dissolved molecular oxygen from the sample, thereby preventing the formation of damaging reactive oxygen species.[1]

  • Triplet State Quenching: Some compounds directly interact with the excited dye molecule, deactivating the long-lived triplet state and returning it to the ground state before it can react with oxygen.[1][7]

Commercially available antifade mounting media often contain a combination of these components. You can also prepare your own, for example, a solution containing n-propyl gallate in glycerol.[1]

Q4: How do I measure and compare the photostability of different cyanine dyes or conditions?

A4: A common method is to measure the rate of photobleaching by continuously imaging a sample and quantifying the decrease in fluorescence intensity over time.[1]

Experimental Protocols

Protocol 1: Preparation of an n-Propyl Gallate Antifade Solution

  • Prepare a 10X PBS stock solution.

  • Prepare a 20% (w/v) n-propyl gallate stock solution in dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • In a conical tube, mix 1 part 10X PBS with 9 parts glycerol.

  • Slowly add the 20% n-propyl gallate stock solution to the PBS/glycerol mixture to a final concentration of 0.1% to 2% (w/v). The optimal concentration may need to be determined empirically for your specific application.

  • Adjust the pH to ~8.0-9.0 using sodium bicarbonate or sodium hydroxide, as n-propyl gallate is more effective at a slightly alkaline pH.

  • Store the final solution in small aliquots at -20°C, protected from light. [1]

Protocol 2: Quantifying Photobleaching Rate

  • Sample Preparation: Prepare your fluorescently labeled sample as you would for your experiment and mount it using the desired medium (with or without antifade reagents).

  • Image Acquisition:

    • Locate a region of interest (ROI) on your sample.

    • Set the imaging parameters (e.g., laser power, exposure time, gain) that you intend to use for your experiment. Keep these parameters constant throughout the measurement.

    • Acquire a time-lapse series of images of the same ROI. The time interval between images should be consistent (e.g., every 5 seconds for a rapidly bleaching sample, every 60 seconds for a more stable one).

    • Continue acquiring images until the fluorescence signal has significantly decreased.[1]

  • Data Analysis:

    • Open the image sequence in image analysis software (e.g., ImageJ/Fiji).

    • Define an ROI within your fluorescently labeled structure.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Measure the mean intensity of a background region for each image and subtract this value from your ROI intensity to correct for background noise.

    • Normalize the intensity values by dividing the background-corrected intensity at each time point by the initial intensity at time zero.

    • Plot the normalized intensity as a function of time. The resulting curve represents the photobleaching rate. You can fit this curve to an exponential decay function to extract a photobleaching lifetime or half-life for quantitative comparison.[1]

Diagram: Experimental Workflow for Photostability Assessment

Start Start: Prepare Labeled Sample Setup Set Constant Imaging Parameters (Laser Power, Exposure Time) Start->Setup Acquire Acquire Time-Lapse Image Series Setup->Acquire Analyze Image Analysis: Measure Mean Intensity in ROI Acquire->Analyze Correct Background Subtraction Analyze->Correct Normalize Normalize Intensity to Time Zero Correct->Normalize Plot Plot Normalized Intensity vs. Time Normalize->Plot End End: Compare Photobleaching Curves Plot->End

Caption: A flowchart outlining the key steps for quantitatively assessing the photostability of cyanine dyes under specific experimental conditions.

Quantitative Data Summary

The following tables summarize the reported enhancements in photostability for various cyanine dyes using different strategies. Note that direct comparison between studies can be challenging due to variations in experimental conditions.

Table 1: Effect of Covalently Linked Stabilizers on Cy5 Photostability

StabilizerTriplet Lifetime (τ)Photostability Enhancement (vs. unmodified Cy5)Reference
None (Unmodified Cy5)~1.3 µs1x[7]
COT (Cyclooctatetraene)0.04 µsUp to 70x[7]
NBA (Nitrobenzyl alcohol)No significant reduction-[7]
TroloxNo significant reduction-[7]

Data from single-molecule fluorescence measurements. Enhancement refers to the duration of fluorescence before entering a non-fluorescent state.[7]

Table 2: Effect of Thio-imidazole Antioxidants on Photon Count Before Photobleaching

DyeStabilizer (Concentration)Fold Increase in Photon Count (vs. β-ME)Reference
Cy5BErgothioneine (150 mM)~35x[15]
Cy3BErgothioneine (150 mM)~40x[15]
Cy5Ergothioneine (150 mM)~300x[15]

β-ME (beta-mercaptoethanol) is a commonly used, but less effective, photostabilizer for some cyanine dyes.[15]

Table 3: Effect of Structural Modifications on Photostability Half-life (t₁/₂)

Dye ModificationQuantum Yield (ΦF) in dsDNAPhotostability Half-life (t₁/₂) in ssDNAReference
OMe substituent1-5%0.5 - 1.0 h[6]
CN substituent19-32%1.7 - 4.2 h[6]
Br substituent30-32%2 - 7 min[6]

This study highlights that while some electron-withdrawing groups (like CN) improve both quantum yield and photostability, others (like Br) can have a detrimental effect on photostability, possibly due to the heavy atom effect promoting triplet state formation.[6]

References

Validation & Comparative

A Comparative Guide to Near-Infrared Dyes for In Vivo Imaging: IR 754 Carboxylic Acid vs. Indocyanine Green (ICG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of in vivo fluorescence imaging, the choice of a near-infrared (NIR) dye is critical to achieving high-quality, reproducible results. For decades, Indocyanine Green (ICG) has been the gold standard, being the only FDA-approved NIR dye for various clinical applications. However, a new generation of cyanine (B1664457) dyes, exemplified by IR 754 Carboxylic Acid, offers functional modifications designed to overcome some of the inherent limitations of ICG. This guide provides an objective comparison of this compound and ICG, supported by experimental data from closely related compounds, to aid researchers in selecting the optimal dye for their preclinical imaging needs.

At a Glance: Key Differences

FeatureThis compound (and related Carboxylic Acid Dyes)Indocyanine Green (ICG)
Chemical Structure Heptamethine cyanine with a carboxylic acid group for conjugation.Heptamethine cyanine with two sulfonate groups.
Primary Clearance Route Potentially tunable (renal or hepatic) based on overall hydrophilicity. Zwitterionic forms with carboxylic acid groups can exhibit rapid renal clearance.Exclusively hepatic.
Plasma Protein Binding Generally lower for zwitterionic and more hydrophilic derivatives.High (around 98%).
In Vivo Stability Generally improved due to structural modifications.Prone to degradation in aqueous solutions.
Tumor Targeting (unconjugated) Some derivatives show preferential accumulation in tumors.Poor, non-specific accumulation.
Fluorescence Intensity Can be significantly higher than ICG.Serves as the benchmark, but often lower than newer dyes.

Structural and Physicochemical Properties

Both this compound and ICG belong to the heptamethine cyanine dye family, characterized by their strong absorption and fluorescence in the NIR window (700-900 nm). This spectral range is advantageous for in vivo imaging due to reduced light scattering and minimal tissue autofluorescence, allowing for deeper tissue penetration.

Indocyanine Green (ICG) is an amphiphilic molecule with two sulfonate groups that confer water solubility.[1] Its chemical formula is C₄₃H₄₇N₂NaO₆S₂ and it has a molecular weight of approximately 775 g/mol .[2] ICG readily binds to plasma proteins, primarily albumin, which confines it to the vasculature and leads to its exclusive and rapid clearance by the liver.[3]

This compound is also a heptamethine cyanine dye, with a molecular formula of C₃₀H₃₃IN₂O₂ and a molecular weight of 580.50 g/mol .[4][5] The key structural difference is the presence of a carboxylic acid group. This functional group provides a reactive handle for covalent conjugation to biomolecules such as antibodies, peptides, or nanoparticles, enabling targeted imaging. Furthermore, the introduction of carboxylic acid groups can alter the overall hydrophilicity and charge of the molecule, which in turn can significantly influence its in vivo biodistribution and clearance pathways. For instance, zwitterionic cyanine dyes containing carboxylic acid groups have been shown to exhibit reduced plasma protein binding and a shift from hepatic to renal clearance.

In Vivo Performance: A Comparative Analysis

A study comparing a novel heptamethine cyanine dye, DZ-1, to ICG for imaging hepatocellular carcinoma (HCC) xenografts demonstrated the superior performance of the modified dye.[6][7][8][9]

Quantitative Comparison: Fluorescence Intensity and Tumor-to-Background Ratio

The following table summarizes the quantitative data from the comparative study of DZ-1 and ICG in a subcutaneous HCC tumor model.[6]

Time Post-InjectionMean Fluorescence Intensity (Photons/s/cm²/sr)Tumor-to-Background Ratio (TBR)
DZ-1 ICG
0.5 h ~1.8 x 10⁸~0.8 x 10⁸
2 h ~2.5 x 10⁸~1.0 x 10⁸
6 h ~3.0 x 10⁸~0.9 x 10⁸
12 h ~2.8 x 10⁸~0.6 x 10⁸
24 h ~2.0 x 10⁸~0.3 x 10⁸
48 h ~1.2 x 10⁸~0.1 x 10⁸

Data is estimated from published graphs in Reference[6].

These results indicate that DZ-1, a carboxylic acid-containing heptamethine cyanine dye, exhibits significantly higher fluorescence intensity in the tumor region and achieves a higher tumor-to-background ratio compared to ICG at all time points. The peak TBR for DZ-1 was observed at 12 hours post-injection, suggesting an optimal imaging window.

Biodistribution and Clearance

ICG is almost exclusively taken up by the liver and rapidly excreted into the bile. This results in a very high signal in the liver, which can obscure the signal from adjacent tissues or tumors. In contrast, carboxylic acid functionalization can alter the biodistribution. For example, zwitterionic cyanine dyes with a net neutral charge, often incorporating carboxylic acid groups, have been shown to be rapidly cleared through the kidneys into the bladder, significantly reducing the liver signal and improving the signal-to-background ratio in the abdominal cavity.[3]

Experimental Protocols

The following is a generalized experimental protocol for a comparative in vivo imaging study of two NIR dyes in a mouse tumor model.

I. Animal Model and Preparation
  • Animal Model: Nude mice (e.g., BALB/c nude, 6-8 weeks old) are typically used for xenograft tumor models.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a suitable size (e.g., 5-10 mm in diameter) before imaging.

  • Diet: To reduce autofluorescence from food, mice should be fed a chlorophyll-free diet for at least one week prior to imaging.

II. Dye Administration
  • Dye Preparation: Dissolve this compound and ICG in a suitable vehicle, such as a mixture of DMSO and PBS, or saline. The final concentration should be determined based on the desired dose.

  • Dosage: A typical dose for in vivo imaging with cyanine dyes is in the range of 0.5 to 10 µmol/kg.

  • Administration: Administer the dye solution intravenously (i.v.) via the tail vein. The injection volume is typically 100-200 µL per mouse.

III. In Vivo Fluorescence Imaging
  • Imaging System: Use an in vivo imaging system (IVIS) equipped for NIR fluorescence imaging.

  • Anesthesia: Anesthetize the mice using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance) to prevent movement during imaging.

  • Image Acquisition:

    • Acquire a baseline (pre-injection) image of each mouse.

    • Acquire images at multiple time points post-injection (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h, 48h).

    • Use appropriate excitation and emission filters for the specific dyes (for both ICG and IR 754, excitation is around 740-780 nm and emission is around 800-840 nm).

    • Maintain consistent imaging parameters (exposure time, binning, f/stop) for all animals and time points.

IV. Ex Vivo Organ Analysis
  • Euthanasia: At the final time point, euthanize the mice according to institutional guidelines.

  • Organ Dissection: Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, etc.).

  • Ex Vivo Imaging: Arrange the dissected organs in the imaging chamber and acquire a fluorescence image to confirm the in vivo biodistribution.

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and organs in both the in vivo and ex vivo images.

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor by that of a background region (e.g., muscle).

G Experimental Workflow for Comparative In Vivo Imaging cluster_0 Animal Preparation cluster_1 Dye Administration cluster_2 In Vivo Imaging cluster_3 Ex Vivo Analysis cluster_4 Data Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Tumor_Implantation->Tumor_Growth Allow growth Diet_Adaptation Chlorophyll-free Diet Tumor_Growth->Diet_Adaptation 1 week prior Dye_Preparation Dye Preparation (IR 754 vs ICG) Diet_Adaptation->Dye_Preparation IV_Injection Intravenous Injection Dye_Preparation->IV_Injection Prepare doses Anesthesia Anesthesia IV_Injection->Anesthesia Image_Acquisition Fluorescence Image Acquisition Anesthesia->Image_Acquisition Maintain Time_Points Multiple Time Points Image_Acquisition->Time_Points Repeat at Euthanasia Euthanasia Time_Points->Euthanasia Organ_Dissection Organ Dissection Euthanasia->Organ_Dissection Post-imaging ExVivo_Imaging Ex Vivo Organ Imaging Organ_Dissection->ExVivo_Imaging Image organs ROI_Analysis Region of Interest (ROI) Analysis ExVivo_Imaging->ROI_Analysis TBR_Calculation TBR Calculation ROI_Analysis->TBR_Calculation G Pharmacokinetic Pathways of NIR Dyes cluster_ICG ICG Pathway cluster_Carboxylic Carboxylic Acid Dye Pathway (Zwitterionic Example) ICG_Injection ICG Injection ICG_Bloodstream Bloodstream ICG_Injection->ICG_Bloodstream Enters circulation ICG_ProteinBinding Plasma Protein Binding (98%) ICG_Bloodstream->ICG_ProteinBinding High affinity ICG_Liver Liver ICG_ProteinBinding->ICG_Liver Hepatic uptake ICG_Bile Bile ICG_Liver->ICG_Bile Excretion ICG_Elimination Fecal Elimination ICG_Bile->ICG_Elimination Elimination CA_Injection Carboxylic Acid Dye Injection CA_Bloodstream Bloodstream CA_Injection->CA_Bloodstream Enters circulation CA_LowProteinBinding Low Plasma Protein Binding CA_Bloodstream->CA_LowProteinBinding Low affinity CA_Kidneys Kidneys CA_LowProteinBinding->CA_Kidneys Renal filtration CA_Urine Urine CA_Kidneys->CA_Urine Excretion CA_Elimination Urinary Elimination CA_Urine->CA_Elimination Elimination

References

A Comparative Guide to Alternatives for IR 754 Carboxylic Acid in 800 nm Channel Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development leveraging near-infrared (NIR) fluorescence imaging, the selection of an appropriate fluorophore is critical for achieving high-quality, reproducible data. In the 800 nm imaging channel, IR 754 Carboxylic Acid has been a common choice. However, a range of alternative dyes are available, each with distinct photophysical properties that can significantly impact experimental outcomes. This guide provides an objective comparison of prominent alternatives to this compound, focusing on their performance metrics, and offers detailed experimental protocols for their application.

The use of NIR fluorophores in the 700-900 nm window is advantageous for in vivo imaging due to deeper tissue penetration and reduced autofluorescence from biological tissues, leading to a higher signal-to-noise ratio. This guide will focus on three widely used alternatives: IRDye® 800CW Carboxylate , Alexa Fluor™ 790 Carboxylic Acid , and Cy7 Carboxylic Acid .

Quantitative Performance Comparison

The selection of a NIR dye is often dictated by its photophysical properties. A high molar extinction coefficient leads to greater photon absorption, while a high quantum yield results in more efficient emission of fluorescence. Photostability is crucial for experiments requiring long or repeated exposures. The table below summarizes the key performance indicators for this compound and its alternatives.

FeatureThis compoundIRDye® 800CW CarboxylateAlexa Fluor™ 790 Carboxylic AcidCy7 Carboxylic Acid
Excitation Max (nm) ~745-754774 (in PBS)784~750
Emission Max (nm) ~770-780789 (in PBS)814~773
Molar Extinction Coefficient (M⁻¹cm⁻¹) Data not readily available240,000 (in PBS)260,000199,000
Quantum Yield Data not readily available~0.08-0.09Data not readily availableData not readily available
Reactive Group Carboxylic AcidCarboxylic AcidCarboxylic AcidCarboxylic Acid
Key Advantages Established useHigh brightness and photostability, widely used in preclinical imagingHigh molar extinction coefficient, part of the well-regarded Alexa Fluor familyGood for multiplexing with dyes in the visible range
Reported Disadvantages Limited publicly available quantitative dataLower photostability compared to some other cyanine (B1664457) dyes

Note: Photophysical properties can vary depending on the solvent and conjugation state. The data presented here are based on available information for the unconjugated dyes in common buffers like PBS.

In-Depth Look at the Alternatives

IRDye® 800CW Carboxylate: This dye is a popular choice for in vivo imaging applications due to its high brightness and good photostability. Its spectral properties are well-suited for the 800 nm channel of many imaging systems. The availability of a carboxylate functional group allows for straightforward conjugation to primary amines on biomolecules using EDC-NHS chemistry.

Alexa Fluor™ 790 Carboxylic Acid: Part of the widely recognized Alexa Fluor family, this dye is known for its high molar extinction coefficient and good photostability. These characteristics make it an excellent candidate for demanding imaging applications where bright and stable signals are required.

Cy7 Carboxylic Acid: Cy7 is a heptamethine cyanine dye that is also frequently used for 800 nm channel imaging. While it offers high fluorescence, some reports suggest it may have lower photostability compared to other alternatives. Its distinct spectral properties make it a viable option for multiplexing experiments.

Experimental Workflows and Protocols

A typical workflow for using these carboxylic acid-functionalized dyes in targeted imaging involves conjugation to a biomolecule (e.g., an antibody), purification of the conjugate, and subsequent imaging.

Logical Workflow for NIR Dye Conjugation and Imaging

G cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_imaging Imaging Dye_Prep Dissolve Carboxylic Acid Dye Activation Activate Dye with EDC and Sulfo-NHS Dye_Prep->Activation Antibody_Prep Prepare Antibody in Amine-Free Buffer Coupling Couple Activated Dye to Antibody Antibody_Prep->Coupling Activation->Coupling Quenching Quench Reaction Coupling->Quenching Purify Purify Conjugate (e.g., Desalting Column) Quenching->Purify Inject Inject Conjugate into Animal Model Purify->Inject Image Acquire NIR Fluorescence Images Inject->Image

Caption: Experimental workflow for targeted NIR imaging.

Detailed Experimental Protocol: Antibody Conjugation using EDC-NHS Chemistry

This protocol describes a general two-step method for conjugating a carboxylic acid-functionalized NIR dye to a primary amine on an antibody.

Materials:

  • Carboxylic acid-functionalized NIR dye (e.g., IRDye 800CW Carboxylate)

  • Antibody (or other protein) in an amine-free buffer (e.g., 0.1 M MES, pH 6.0)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in amine-free Activation Buffer.

  • Dye Preparation: Dissolve the carboxylic acid dye in an appropriate solvent (e.g., DMSO or water) to a stock concentration of 10 mg/mL.

  • Activation of the Dye:

    • Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and Sulfo-NHS (e.g., 10 mg/mL in Activation Buffer).

    • In a microcentrifuge tube, add a 5- to 10-fold molar excess of the dissolved dye to the antibody solution.

    • Add a 1.5-fold molar excess of EDC and Sulfo-NHS (relative to the dye) to the antibody-dye mixture.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Antibody:

    • Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

  • Purification of the Conjugate: Remove unconjugated dye and other reaction components by passing the solution through a desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

Signaling Pathway Visualization: Antibody-Targeted Cell Imaging

The following diagram illustrates the principle of using a dye-conjugated antibody to target a specific cell surface receptor for fluorescence imaging.

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_imaging Detection Antibody_Dye Antibody-NIR Dye Conjugate Receptor Cell Surface Receptor Antibody_Dye->Receptor Binding Emission NIR Fluorescence (~800 nm) Receptor->Emission Fluorescence Cell_Membrane Excitation Excitation Light (~780 nm) Excitation->Receptor Detector Detector Emission->Detector

Caption: Targeted cell imaging with a NIR dye-antibody conjugate.

Conclusion

While this compound is an established NIR dye, alternatives such as IRDye® 800CW, Alexa Fluor™ 790, and Cy7 offer researchers a broader selection with well-characterized and, in some cases, superior photophysical properties. The choice of dye should be guided by the specific requirements of the experiment, including the desired brightness, photostability, and the imaging instrumentation available. By following robust conjugation and imaging protocols, researchers can effectively utilize these advanced NIR fluorophores to generate high-quality data in a wide range of biomedical imaging applications.

A Comparative Guide to the Photostability of Heptamethine Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptamethine cyanine (B1664457) dyes are a class of near-infrared (NIR) fluorophores extensively utilized in biomedical research and clinical applications, including fluorescence imaging, photothermal therapy, and photodynamic therapy. A critical performance parameter for these dyes is their photostability, which dictates their utility in applications requiring prolonged or high-intensity light exposure. This guide provides an objective comparison of the photostability of several common heptamethine cyanine dyes, supported by experimental data from peer-reviewed literature.

Quantitative Photostability Comparison

The photostability of heptamethine cyanine dyes is influenced by various factors, including their molecular structure, the solvent environment, and the conditions of light exposure. The following table summarizes available quantitative data on the photostability of selected heptamethine cyanine dyes. It is important to note that the experimental conditions vary between studies, which can affect the absolute values. Therefore, the provided conditions should be carefully considered when comparing the dyes.

Dye NamePhotostability MetricValueExperimental ConditionsReference
Indocyanine Green (ICG) Degradation Half-Time~1xAqueous solution, various temperature and light conditions.[1]
Remaining AbsorbanceDecreased significantly1 µM in phosphate (B84403) buffer (pH 7.4) with 10% DMSO, irradiated at 800±20 nm (6.9 mW/cm²).
IR-820 Degradation Half-Time~2x that of ICGAqueous solution, various temperature and light conditions.[1]
Remaining AbsorbanceRemained almost constant10 µM solution under 915 nm laser irradiation (0.4 W/cm²).[2]
IR-780 Remaining AbsorbanceDecreased10 µM solution under 915 nm laser irradiation (0.4 W/cm²).[2]
IR-783 Remaining AbsorbanceDecreased dramaticallySolution irradiated with an 808 nm laser at 1.0 W/cm² power density for 1 min.[3]
IRDye 800CW StabilityStableConjugated to nanocolloidal albumin, no decrease in fluorescence signal after 24h in vivo.[4]
Custom Dye (Cy-PA) Remaining AbsorbanceRemained almost constant10 µM solution under 915 nm laser irradiation (0.4 W/cm²).[2]

Note: A higher degradation half-time and a smaller decrease in absorbance or fluorescence indicate greater photostability.

Experimental Protocols for Photostability Assessment

The determination of heptamethine cyanine dye photostability typically involves the controlled irradiation of a dye solution and the subsequent measurement of the change in its spectral properties over time.

General Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the photostability of a heptamethine cyanine dye.

G Experimental Workflow for Photostability Testing cluster_prep Sample Preparation cluster_irrad Irradiation cluster_measure Measurement cluster_analysis Data Analysis prep_dye Prepare dye solution (specific solvent and concentration) transfer Transfer to cuvette prep_dye->transfer irradiate Irradiate with light source (defined wavelength and power density) transfer->irradiate Expose sample control_t Control temperature irradiate->control_t measure_abs Measure absorbance/fluorescence at time intervals irradiate->measure_abs Periodic sampling plot_data Plot Abs/Fluo vs. time measure_abs->plot_data calc_rate Calculate degradation rate/ half-life plot_data->calc_rate

Caption: A generalized workflow for determining the photostability of heptamethine cyanine dyes.

Detailed Methodologies

1. Sample Preparation:

  • Dye Solution: Prepare a stock solution of the heptamethine cyanine dye in a suitable solvent (e.g., DMSO, methanol, or PBS). The final concentration for the experiment should be within the linear range of the spectrophotometer or fluorometer, typically in the micromolar range.

  • Solvent Selection: The choice of solvent is critical as it can significantly influence photostability. For biological applications, phosphate-buffered saline (PBS) is often used to mimic physiological conditions.

  • Sample Container: Use a quartz cuvette for UV-Vis and fluorescence measurements to ensure transparency in the NIR region.

2. Irradiation:

  • Light Source: A laser with a specific wavelength corresponding to the absorption maximum of the dye is commonly used. Alternatively, a broadband light source with appropriate filters can be employed. The power density (e.g., in mW/cm²) of the light source should be precisely controlled and reported.

  • Temperature Control: Maintain a constant temperature during the experiment, as temperature can affect the rate of photodegradation.

  • Atmosphere: Experiments can be conducted in the presence or absence of oxygen to investigate the role of photooxidation. For studies in the absence of oxygen, the solution can be purged with nitrogen or argon.

3. Data Acquisition:

  • Spectroscopic Measurements: At regular time intervals during irradiation, measure the absorbance or fluorescence emission spectrum of the dye solution. A decrease in the peak absorbance or fluorescence intensity indicates photodegradation.

  • Control Sample: A control sample protected from light should be run in parallel to account for any thermal degradation or other non-photochemical changes.

4. Data Analysis:

  • Kinetics: Plot the absorbance or fluorescence intensity as a function of irradiation time. The data can be fitted to a kinetic model (e.g., first-order decay) to determine the photodegradation rate constant (k) and the photobleaching half-life (t½).

  • Quantum Yield of Photodegradation (Φd): For a more quantitative comparison, the quantum yield of photodegradation can be determined. This requires knowledge of the photon flux of the light source and the molar extinction coefficient of the dye.

Mechanism of Photodegradation

The primary mechanism of photobleaching for many heptamethine cyanine dyes is photooxidation.[5] Upon light absorption, the dye can transition to an excited triplet state. This excited dye can then react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂). Singlet oxygen can then attack the electron-rich polymethine chain of the cyanine dye, leading to its cleavage and the loss of fluorescence.

G Simplified Photodegradation Pathway of Heptamethine Cyanine Dyes cluster_excitation Photoexcitation cluster_ros ROS Generation cluster_degradation Dye Degradation Dye_GS Dye (Ground State) Dye_ES Dye (Excited Singlet State) Dye_GS->Dye_ES hν (Light Absorption) Degraded_Products Non-fluorescent Degradation Products Dye_GS->Degraded_Products + ¹O₂ (Photooxidation) Dye_ES->Dye_GS Fluorescence Dye_TS Dye (Excited Triplet State) Dye_ES->Dye_TS Intersystem Crossing O2_ES ¹O₂ (Singlet Oxygen) Dye_TS->O2_ES + ³O₂ O2_GS ³O₂ (Ground State Oxygen)

Caption: A simplified diagram illustrating the photooxidative degradation pathway of heptamethine cyanine dyes.

Conclusion

The photostability of heptamethine cyanine dyes is a critical parameter that varies significantly among different molecular structures. Based on the available data, dyes such as IR-820 and IRDye 800CW exhibit enhanced photostability compared to the widely used Indocyanine Green (ICG). The development of novel heptamethine cyanine structures, such as Cy-PA, also shows promise for creating highly photostable NIR probes.

When selecting a heptamethine cyanine dye for a specific application, researchers should carefully consider the photostability data in the context of the experimental conditions. For applications requiring long-term imaging or high-intensity irradiation, choosing a dye with superior photostability is crucial for obtaining reliable and reproducible results. The provided experimental protocols and workflow offer a foundation for researchers to conduct their own photostability assessments and make informed decisions in their dye selection process.

References

A Comparative Guide to the Quantum Yield of Near-Infrared (NIR) Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Near-infrared (NIR) fluorescent dyes are indispensable tools in biomedical research and drug development, offering deep tissue penetration and minimal background autofluorescence for in vivo imaging.[1] A critical parameter for selecting an appropriate NIR dye is its fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed photons into emitted fluorescence.[2] This guide provides an objective comparison of the quantum yields of common NIR dyes and quantum dots, supported by experimental protocols for their measurement.

Data Presentation: Quantum Yield of NIR Dyes and Quantum Dots

The following table summarizes the photophysical properties of a selection of commercially available and researched NIR fluorescent dyes and quantum dots. The quantum yield is highly dependent on the solvent and local environment; the values presented here are reported under specific conditions as noted.

Dye/Quantum Dot ClassSpecific ExampleExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)Solvent/NotesReference(s)
Cyanine Dyes Indocyanine Green (ICG)~787~8150.14Albumin-bound
~789-0.05Ethanol[3]
--~0.027PBS buffer[4]
IRDye 800CW~775~7960.09-[5]
~784~8020.12Fetal bovine serum[5]
Cy5.5~675~694-7100.20-[6][7]
Cy5~647~6700.27PBS[8]
HITCI--0.283Ethanol
IR-125--0.132Ethanol
IR-140--0.167Ethanol
Alexa Fluor Dyes Alexa Fluor 7907828040.04-
Oxazine Dyes Oxazine 1--0.141Ethanol
Oxazine 170--0.579Ethanol
Quantum Dots (QDs) PbS/CdS core/shell-850-1450≥ 0.60-
PbS core-700-1600> 0.40-
PbSe core-1200-1800> 0.40-
CuInS/ZnS core/shell-800-850≥ 0.25-
InAs core-700-1400up to 0.90-
CdTe/HgTe-650-870up to 0.80-

Experimental Protocols for Quantum Yield Determination

The fluorescence quantum yield (Φf) is defined as the ratio of photons emitted to photons absorbed.[2] Its measurement is crucial for characterizing and comparing fluorescent probes. The two most common methods for determining the Φf of fluorescent dyes in solution are the relative method and the absolute method.[9]

Relative Quantum Yield Measurement

This widely used method compares the fluorescence of a test sample to a well-characterized fluorescence standard with a known quantum yield (Φf_std).[9] The sample and standard should ideally absorb at the same excitation wavelength and have similar emission profiles.

Methodology:

  • Standard Selection: Choose a suitable standard dye with a known and stable quantum yield, whose absorption and emission spectra overlap with the sample. For NIR dyes, standards like Rhodamine 101 can be used, often requiring a chain of intermediate standards to bridge the spectral gap.

  • Absorbance Measurement: Prepare a series of dilute solutions of both the test sample and the standard in the same solvent. Measure the absorbance at the chosen excitation wavelength (λ_ex) using a UV-Vis spectrophotometer. To minimize re-absorption effects, absorbance values should be kept low, typically below 0.1.[2]

  • Fluorescence Measurement: Record the fluorescence emission spectra of the same solutions using a spectrofluorometer, exciting at λ_ex. The measurements for the sample and standard should be performed under identical instrument settings (e.g., excitation/emission slit widths).

  • Data Analysis: Integrate the area under the corrected emission spectrum for both the sample (A_sample) and the standard (A_std).

  • Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots (Grad) is used in the final calculation. The quantum yield of the sample (Φf_sample) is calculated using the following equation:[2]

    Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φf is the fluorescence quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent used for the sample and standard solutions.

Absolute Quantum Yield Measurement

The absolute method provides a direct measurement of the quantum yield without the need for a reference standard. This technique utilizes an integrating sphere to capture all photons emitted by the sample.[9]

Methodology:

  • Instrument Setup: A spectrofluorometer equipped with an integrating sphere is required. The sphere's inner surface is coated with a highly reflective material to ensure all emitted light is detected, regardless of direction.

  • Blank Measurement (Incident Light): Place a cuvette containing only the solvent (blank) in the sample holder within the integrating sphere. Measure the spectrum of the excitation light source scattering within the sphere. The integrated area of this peak (S₀) represents the total number of incident photons.[9]

  • Sample Measurement: Replace the blank with the sample cuvette. Measure the spectrum again. This measurement will show a peak for the scattered excitation light and the fluorescence emission from the sample.

  • Data Analysis:

    • Integrate the area of the scattered excitation light peak for the sample (S₁). This represents the photons that were not absorbed.

    • Integrate the area of the fluorescence emission spectrum (S₂). This represents the photons emitted by the sample.

  • Calculation: The absolute quantum yield (Φf) is calculated as the ratio of emitted photons to absorbed photons:[9]

    Φf = S₂ / (S₀ - S₁)

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining fluorescence quantum yield and a biological pathway where NIR dyes are frequently applied.

G Experimental Workflow for Quantum Yield Measurement cluster_0 Relative Method cluster_1 Absolute Method A1 Select Standard Dye A2 Prepare Dilute Solutions (Sample & Standard) A1->A2 A3 Measure Absorbance (UV-Vis) A2->A3 A4 Measure Fluorescence (Spectrofluorometer) A3->A4 A5 Plot Integrated Intensity vs. Absorbance A4->A5 A6 Calculate Quantum Yield (Φf_sample) A5->A6 B1 Setup Integrating Sphere B2 Measure Blank (Solvent Only) Get Incident Photons (S₀) B1->B2 B3 Measure Sample Get Non-Absorbed (S₁) & Emitted (S₂) Photons B2->B3 B4 Calculate Quantum Yield Φf = S₂ / (S₀ - S₁) B3->B4

Caption: Workflow for relative and absolute quantum yield determination.

G EGFR Signaling Pathway Visualization with NIR Dyes cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular EGF EGF Ligand (Labeled with NIR Dye) EGFR EGFR EGF->EGFR Binding Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Activation Pathway1 RAS-RAF-MEK-ERK Pathway Dimer->Pathway1 Pathway2 PI3K-AKT-mTOR Pathway Dimer->Pathway2 Response Cellular Responses (Proliferation, Survival) Pathway1->Response Pathway2->Response

Caption: EGFR signaling pathway, a target for NIR dye-conjugate imaging.

References

A Researcher's Guide to Validating Antibody Conjugation with IR 754 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into near-infrared (NIR) fluorescence applications, the conjugation of antibodies with dyes like IR 754 Carboxylic Acid is a critical first step. This guide provides a comprehensive comparison of this compound with other common NIR dyes and details the essential experimental protocols for validating the resulting antibody conjugates. By presenting clear, data-driven comparisons and step-by-step methodologies, this guide aims to equip researchers with the knowledge to ensure the quality and reliability of their NIR-labeled antibodies for various applications, including in vivo imaging and immunoassays.

Near-infrared dyes offer significant advantages for biological imaging, primarily due to deeper tissue penetration and reduced autofluorescence from endogenous molecules.[1][2] this compound is a cyanine (B1664457) dye that absorbs and emits in the NIR spectrum, making it a candidate for antibody conjugation. However, a thorough evaluation of its performance characteristics against established alternatives is crucial for experimental success.

Comparing this compound with Alternative NIR Dyes

FeatureThis compoundIRDye® 800CWAlexa Fluor™ 750DyLight™ 755
Reactive Group Carboxylic AcidNHS EsterNHS EsterNHS Ester
Activation Required Yes (e.g., EDC/NHS)NoNoNo
Excitation Max (nm) ~745-750~774~749~755
Emission Max (nm) Not specified~789~775~776
Molar Extinction Coefficient (cm⁻¹M⁻¹) Data not available~240,000~240,000Data not available
Quantum Yield Data not availableData not available0.12Data not available
Photostability Data not availableHighHighHigh

Note: The absence of publicly available, peer-reviewed data on the molar extinction coefficient and quantum yield of this compound makes a direct quantitative comparison of brightness challenging. Researchers using this dye will need to perform their own characterization. In contrast, dyes like IRDye® 800CW and Alexa Fluor™ 750 are well-documented, providing a higher degree of predictability in conjugation outcomes.

Experimental Validation of Antibody Conjugation

Successful antibody conjugation is not merely the attachment of a dye but ensuring the conjugate is well-characterized and retains its biological function. The following experimental workflow and protocols are essential for validating your this compound-antibody conjugate.

G cluster_0 Conjugation & Purification cluster_1 Biophysical Characterization cluster_2 Functional Validation Activation Activation of IR 754 Carboxylic Acid (EDC/NHS) Conjugation Conjugation to Antibody Activation->Conjugation Purification Purification (Size Exclusion Chromatography) Conjugation->Purification UV_Vis UV-Vis Spectroscopy (DOL Calculation) Purification->UV_Vis SDS_PAGE SDS-PAGE (Confirmation of Conjugation) Purification->SDS_PAGE ELISA ELISA (Antigen Binding) Purification->ELISA Flow_Cytometry Flow Cytometry (Cell Binding) Purification->Flow_Cytometry

Figure 1. Experimental workflow for antibody conjugation and validation.

Experimental Protocols

1. Antibody Conjugation with this compound

This protocol describes the conjugation of this compound to an antibody using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

  • Materials:

    • Antibody in amine-free buffer (e.g., PBS)

    • This compound

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • NHS (N-hydroxysuccinimide) or Sulfo-NHS

    • Anhydrous DMSO

    • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

    • Conjugation Buffer (e.g., PBS, pH 7.4)

    • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Procedure:

    • Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in Conjugation Buffer.

    • Dye Activation:

      • Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

      • In a separate tube, dissolve EDC and NHS in Activation Buffer to a final concentration of 0.1 M each.

      • Add a 5-10 fold molar excess of the EDC/NHS solution to the dissolved this compound.

      • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group.

    • Conjugation:

      • Add the activated this compound solution to the antibody solution. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 is recommended.

      • Incubate the reaction mixture for 2 hours at room temperature, protected from light.

    • Purification:

      • Separate the antibody-dye conjugate from unreacted dye and activation reagents using a size-exclusion chromatography column equilibrated with PBS.

      • Collect the fractions containing the conjugated antibody (typically the first colored peak to elute).

2. Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy

The DOL is the average number of dye molecules conjugated to a single antibody molecule.

  • Procedure:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and the absorbance maximum of this compound (~750 nm, A₇₅₀).

    • Calculate the concentration of the antibody and the dye using the Beer-Lambert law:

      • Concentration of Antibody (M) = [A₂₈₀ - (A₇₅₀ × CF)] / ε_antibody

      • Concentration of Dye (M) = A₇₅₀ / ε_dye

      • Where:

        • ε_antibody is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

        • ε_dye is the molar extinction coefficient of this compound at its absorbance maximum (this value needs to be determined experimentally or obtained from the manufacturer).

        • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the free dye / A₇₅₀ of the free dye).

    • Calculate the DOL:

      • DOL = Concentration of Dye / Concentration of Antibody

3. Confirmation of Conjugation by SDS-PAGE

SDS-PAGE is used to visually confirm the covalent attachment of the dye to the antibody.

  • Procedure:

    • Prepare samples of the unconjugated antibody and the purified conjugate.

    • Run the samples on a polyacrylamide gel under both non-reducing and reducing conditions.

    • Visualize the gel using a gel imager capable of detecting both Coomassie blue (for total protein) and the near-infrared fluorescence of IR 754.

    • A successful conjugation will show a band for the conjugate that has a higher molecular weight (slower migration) than the unconjugated antibody. The fluorescent signal should co-localize with the protein band of the conjugate.

G cluster_0 Non-Reducing SDS-PAGE cluster_1 Reducing SDS-PAGE start1 Unconjugated Antibody (150 kDa) end1 Conjugated Antibody (>150 kDa) start2 Unconjugated Antibody (Heavy Chain ~50 kDa, Light Chain ~25 kDa) end2 Conjugated Antibody (Shifted Heavy and/or Light Chains)

Figure 2. Expected SDS-PAGE results for a successful antibody conjugation.

4. Functional Validation by ELISA

An ELISA is performed to ensure that the conjugated antibody retains its ability to bind to its target antigen.

  • Procedure:

    • Coat a 96-well plate with the target antigen.

    • Block the plate to prevent non-specific binding.

    • Add serial dilutions of both the unconjugated and conjugated antibody to the wells.

    • For the unconjugated antibody, add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • For the IR 754-conjugated antibody, a secondary antibody is not needed if the plate reader can detect NIR fluorescence. Otherwise, an anti-dye antibody can be used.

    • Add the appropriate substrate and measure the signal.

    • Compare the binding curves of the conjugated and unconjugated antibodies. A significant shift in the EC₅₀ value for the conjugated antibody may indicate a loss of binding affinity.

5. Functional Validation by Flow Cytometry

Flow cytometry is used to assess the ability of the conjugated antibody to bind to its target on the cell surface.[3][4][5][6]

  • Procedure:

    • Prepare a single-cell suspension of cells that express the target antigen.

    • Incubate the cells with various concentrations of the IR 754-conjugated antibody.

    • Wash the cells to remove unbound antibody.

    • Analyze the cells using a flow cytometer with appropriate lasers and detectors for NIR fluorescence.

    • The mean fluorescence intensity of the cells should increase with increasing concentrations of the conjugated antibody, indicating specific binding.

G cluster_0 ELISA for Antigen Binding cluster_1 Flow Cytometry for Cell Binding Antigen_Coating Antigen Coated on Plate Blocking Blocking Antigen_Coating->Blocking Antibody_Binding Incubation with Conjugated Antibody Blocking->Antibody_Binding Detection Detection of Bound Antibody Antibody_Binding->Detection Cell_Suspension Single-Cell Suspension Antibody_Incubation Incubation with Conjugated Antibody Cell_Suspension->Antibody_Incubation Washing Washing Antibody_Incubation->Washing Analysis Flow Cytometric Analysis Washing->Analysis

Figure 3. Workflow for functional validation of conjugated antibodies.

Conclusion

The validation of antibody conjugates is a multi-faceted process that is essential for generating reliable and reproducible data. While this compound presents an option for NIR antibody labeling, the lack of comprehensive, publicly available performance data necessitates a thorough in-house characterization. By following the detailed protocols for determining the degree of labeling, confirming covalent conjugation, and assessing functional activity, researchers can confidently use their custom-conjugated antibodies. For applications where well-characterized and highly reproducible performance is paramount, established NIR dyes with extensive supporting data may be a more prudent choice. This guide serves as a foundational resource to aid in the critical process of validating antibody conjugation, ultimately leading to more robust and impactful research.

References

A Comparative Analysis of the Spectral Overlap of IR 754 Carboxylic Acid with Common Near-Infrared Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

In the burgeoning fields of in vivo imaging and multiplexed cellular analysis, the selection of appropriate fluorophores is paramount to generating high-quality, reproducible data. For researchers working in the near-infrared (NIR) spectrum, IR 754 Carboxylic Acid presents a valuable tool. However, understanding its spectral compatibility with other commonly used NIR fluorophores is crucial to prevent signal bleed-through and ensure accurate data interpretation. This guide provides a detailed comparison of the spectral properties of this compound with three other widely used NIR fluorophores: Alexa Fluor 750, Cy7, and Indocyanine Green (ICG), supported by experimental protocols for assessing spectral overlap.

Spectral Properties of Near-Infrared Fluorophores

The degree of spectral overlap between fluorophores is determined by the proximity of their excitation and emission spectra. Significant overlap can lead to unintended excitation of one fluorophore by the emission of another (Förster Resonance Energy Transfer, FRET) or simultaneous detection of multiple fluorophores in a single channel, a phenomenon known as spillover. The table below summarizes the key spectral characteristics of this compound and its counterparts.

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)
This compound 745 - 750~778*
Alexa Fluor 750 749 - 752[1][2]775 - 776[1][2]
Cy7 756[3]779[3]
Indocyanine Green (ICG) 787 - 789813 - 830[4][5]

*The emission maximum for this compound is estimated based on the spectral data for HiLyte Fluor 750, a dye with a nearly identical excitation maximum of ~754 nm and an emission maximum of 778 nm.[3][4][6]

From the data, it is evident that this compound exhibits considerable spectral overlap with Alexa Fluor 750 and Cy7, given their closely aligned excitation and emission maxima. This suggests a high potential for spillover in multiplexing applications involving these dyes. In contrast, ICG has a more red-shifted excitation and emission profile, reducing its direct spectral overlap with this compound.

Experimental Protocols for Assessing Spectral Overlap

To empirically determine the extent of spectral overlap in a specific experimental setup, the following protocol can be employed. This method is applicable to various fluorescence-based techniques, including spectrophotometry, microscopy, and flow cytometry.

Objective: To quantify the spectral spillover between this compound and other NIR fluorophores.

Materials:

  • Spectrophotometer or spectrofluorometer with NIR detection capabilities

  • Quartz cuvettes

  • This compound

  • Alexa Fluor 750

  • Cy7

  • Indocyanine Green (ICG)

  • Appropriate solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

Methodology:

  • Preparation of Single-Fluorophore Solutions:

    • Prepare stock solutions of each fluorophore in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • From the stock solutions, prepare a series of dilutions for each fluorophore to determine the optimal concentration that yields a strong signal without saturation.

    • For the final measurements, prepare individual solutions of each fluorophore at the determined optimal concentration. These will serve as the single-color controls.

  • Acquisition of Excitation and Emission Spectra:

    • For each single-fluorophore solution, measure the full excitation and emission spectrum using the spectrophotometer.

    • To measure the emission spectrum, set the excitation wavelength to the known excitation maximum of the fluorophore.

    • To measure the excitation spectrum, set the emission detection wavelength to the known emission maximum of the fluorophore.

    • Record the spectra across the relevant NIR range (e.g., 700-900 nm).

  • Analysis of Spectral Overlap:

    • Overlay the normalized emission spectrum of the potential "donor" fluorophore (e.g., this compound) with the normalized excitation spectrum of the potential "acceptor" fluorophore (e.g., Alexa Fluor 750).

    • The area of overlap between these two spectra represents the potential for FRET.

    • To quantify spillover, calculate the percentage of the emission signal from one fluorophore that is detected in the emission channel intended for another. This is often performed using the software associated with the instrument (e.g., flow cytometry software) by creating a compensation or spillover matrix from the single-color control data.[5][7]

Visualizing Spectral Overlap and Experimental Workflow

To better illustrate the concepts described, the following diagrams were generated using the Graphviz (DOT language).

Spectral Overlap of a Donor and Acceptor Fluorophore cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore (e.g., IR 754) Donor_Excitation Excitation Spectrum Donor_Emission Emission Spectrum Overlap Spectral Overlap (Potential for FRET and Spillover) Donor_Emission->Overlap Emission Acceptor_Excitation Excitation Spectrum Acceptor_Excitation->Overlap Excitation Acceptor_Emission Emission Spectrum

Principle of spectral overlap.

Experimental Workflow for Determining Spectral Overlap A Prepare Single-Fluorophore Reference Solutions B Measure Individual Excitation & Emission Spectra A->B C Analyze Spectral Data for Overlap B->C D Calculate Spillover/Compensation Matrix (for multiplexing) C->D E Correct Experimental Data D->E

Workflow for assessing spectral overlap.

References

A Comparative Guide to IR-783 for Tumor Targeting Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of IR-783 with other near-infrared (NIR) fluorescent dyes commonly used in preclinical tumor targeting studies. The information presented is supported by experimental data to assist researchers in selecting the most appropriate imaging agent for their specific needs.

Introduction to IR-783

IR-783 is a heptamethine cyanine (B1664457) dye that exhibits intrinsic tumor-targeting capabilities.[1][2] Unlike many other NIR dyes that require conjugation to a targeting ligand (e.g., an antibody or peptide), IR-783 preferentially accumulates in tumor cells.[3] This inherent tumor specificity is a significant advantage, simplifying probe development and potentially reducing off-target effects. The mechanism of uptake is not fully elucidated but is known to be an active, energy-dependent process involving organic anion-transporting polypeptides (OATPs), which are often overexpressed in cancer cells.[2][4]

Performance Comparison: IR-783 vs. Alternatives

This section compares the key performance characteristics of IR-783 with two widely used NIR dyes: Indocyanine Green (ICG) and IRDye 800CW.

Quantitative Data Summary

The following tables summarize the photophysical properties and in vivo performance metrics of IR-783, ICG, and IRDye 800CW based on available literature.

Table 1: Photophysical Properties

PropertyIR-783Indocyanine Green (ICG)IRDye 800CW
Excitation Max (nm) ~776-780[1][5]~780~774
Emission Max (nm) ~798-810[1][5]~820~789
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~261,000[6]~200,000~270,000
Quantum Yield ~0.084[6]~0.008[6]High
Water Solubility Good[7]ModerateHigh

Table 2: In Vivo Tumor Targeting Performance

ParameterIR-783Indocyanine Green (ICG)IRDye 800CW
Tumor Targeting Mechanism Intrinsic (OATP-mediated)[2]Enhanced Permeability and Retention (EPR) effectRequires conjugation to a targeting moiety
Peak Tumor Accumulation ~24 hours post-injection[2][8]Minutes to a few hours post-injection[9]Dependent on the conjugated ligand
Tumor-to-Background Ratio (TBR) High[5]Low (significant liver uptake)[7][9]High (when conjugated to a specific ligand)
Primary Route of Elimination Biliary and renal[2]Hepatic[10]Primarily renal[10]
Inherent Cytotoxicity Low[5][7]LowLow

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

In Vitro Cellular Uptake Assay

This protocol is adapted from studies evaluating the uptake of IR-783 in cancer cell lines.[1][2][5]

1. Cell Culture:

  • Culture cancer cells (e.g., HeLa, HT-29) and a normal cell line to 70-80% confluency in appropriate media.[1][5]

  • Seed 1 x 10⁴ cells per well in a chamber slide and incubate for 24 hours.[2]

2. Dye Incubation:

  • Prepare a working solution of IR-783 in cell culture medium at a final concentration of 1-20 µM.[1][2]

  • Remove the culture medium from the cells and wash gently with phosphate-buffered saline (PBS).

  • Add the IR-783 working solution to the cells and incubate at 37°C in the dark for 20-30 minutes.[1]

3. Washing and Fixation:

  • Remove the dye solution and wash the cells 2-3 times with PBS to remove unbound dye.[1]

  • Fix the cells with 4% paraformaldehyde for 10-15 minutes.

  • Wash the cells twice with PBS.

4. Imaging:

  • Mount the slides with an aqueous mounting medium.

  • Visualize and capture fluorescence images using a fluorescence microscope or confocal microscope with appropriate filter sets (Excitation: ~780 nm, Emission: ~810 nm).[1]

In Vivo Tumor Targeting and Biodistribution Study

This protocol outlines the general procedure for assessing the tumor-targeting ability of NIR dyes in a xenograft mouse model.[2][7]

1. Animal Model:

  • Establish tumor xenografts by subcutaneously injecting a suspension of cancer cells (e.g., 1 x 10⁶ U87MG cells) into the flank of athymic nude mice.[7]

  • Allow tumors to grow to a palpable size (e.g., 200-500 mm³).[7]

2. Dye Administration:

  • Prepare a sterile solution of the NIR dye (e.g., IR-783, ICG, or IRDye 800CW conjugate) in PBS.

  • Administer the dye solution to the mice via intravenous (tail vein) or intraperitoneal injection at a specified dose (e.g., 0.35 mg/kg for IR-783).[2]

3. In Vivo Imaging:

  • At various time points post-injection (e.g., 0.5, 1, 4, 6, 18, 24, 48, and 72 hours), anesthetize the mice.[2][7]

  • Acquire whole-body fluorescence images using an in vivo imaging system (e.g., IVIS) with the appropriate excitation and emission filters.

4. Ex Vivo Biodistribution:

  • At the final time point, euthanize the mice and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

  • Image the dissected organs using the in vivo imaging system to quantify the fluorescence signal in each tissue.

  • The tumor-to-background ratio can be calculated by dividing the fluorescence intensity of the tumor by that of the surrounding normal tissue.[5]

Visualizations

Mechanism of IR-783 Tumor Targeting

The following diagram illustrates the proposed mechanism of IR-783 uptake by cancer cells.

G IR-783 Tumor Cell Uptake Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell IR783_ext IR-783 OATP OATP Transporter IR783_ext->OATP Active Transport IR783_int IR-783 OATP->IR783_int Mitochondria Mitochondria IR783_int->Mitochondria Accumulation Lysosome Lysosome IR783_int->Lysosome Accumulation

Caption: Proposed mechanism of IR-783 uptake and accumulation in cancer cells.

Experimental Workflow for In Vivo Tumor Targeting Study

This diagram outlines the key steps in a typical in vivo tumor targeting experiment.

G In Vivo Tumor Targeting Experimental Workflow A Tumor Xenograft Establishment B NIR Dye Administration (IV/IP) A->B C In Vivo Fluorescence Imaging (Time-course) B->C D Ex Vivo Organ Biodistribution C->D E Data Analysis (TBR Quantification) D->E

Caption: Workflow for in vivo evaluation of NIR dye tumor targeting efficacy.

Conclusion

IR-783 presents a compelling option for researchers seeking an intrinsically tumor-targeting NIR dye. Its preferential accumulation in cancer cells, favorable photophysical properties, and good water solubility make it a valuable tool for preclinical imaging.[6][7] Compared to the non-specific ICG, IR-783 offers significantly improved tumor contrast with reduced liver accumulation.[7] While IRDye 800CW can achieve high tumor-to-background ratios, it requires conjugation to a targeting ligand, adding a layer of complexity to probe development. The choice between these agents will ultimately depend on the specific requirements of the research study, including the need for intrinsic targeting versus ligand-directed targeting and the desired pharmacokinetic profile.

References

Benchmarking IR 754 Carboxylic Acid: A Comparative Guide for Near-Infrared Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of biomedical research, the use of near-infrared (NIR) fluorescent dyes is pivotal for high-sensitivity in vivo and in vitro imaging. This guide provides a comparative performance analysis of IR 754 Carboxylic Acid, a heptamethine cyanine (B1664457) dye, against commonly used alternatives such as Indocyanine Green (ICG), IRDye 800CW, and Alexa Fluor 750. The focus is on providing researchers, scientists, and drug development professionals with the data and methodologies necessary to select the optimal NIR dye for their specific application.

Performance Comparison of NIR Dyes

PropertyThis compoundIndocyanine Green (ICG)IRDye 800CWAlexa Fluor 750
Chemical Formula C₃₀H₃₃IN₂O₂C₄₃H₄₇N₂NaO₆S₂C₅₀H₅₄N₃Na₃O₁₇S₄Not disclosed
Molecular Weight 580.51 g/mol 774.96 g/mol 1166.20 g/mol ~1300 g/mol
Excitation Max (nm) 745-750 (in Methanol)~780 (in blood plasma)~774~749
Emission Max (nm) Not specified~820 (in blood plasma)~790~775
Molar Extinction Coefficient (cm⁻¹M⁻¹) Data not available~150,000~240,000~270,000
Quantum Yield Data not available~0.01-0.03 (in water)~0.12~0.12
Key Features Carboxylic acid group for conjugation.FDA-approved for clinical use.High photostability and brightness.High photostability and brightness, pH insensitive.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of NIR dye performance. Below are methodologies for antibody conjugation and in vivo tumor imaging, which are common applications for these dyes.

Antibody Conjugation Protocol using NHS Ester Chemistry

This protocol outlines the conjugation of a carboxylic acid-containing NIR dye (like this compound, after activation to an NHS ester) to a monoclonal antibody.

Materials:

  • NIR dye with a carboxylic acid functional group

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • NHS Ester Activation of the Dye:

    • Dissolve the NIR dye-carboxylic acid, NHS, and DCC/EDC in anhydrous DMF or DMSO. The molar ratio should be approximately 1:1.2:1.2 (Dye:NHS:DCC/EDC).

    • Allow the reaction to proceed for at least 1 hour at room temperature in the dark, with gentle stirring. This reaction converts the carboxylic acid group on the dye to a more reactive NHS ester.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (like PBS) at a concentration of 1-5 mg/mL. Buffers containing Tris or glycine (B1666218) will interfere with the conjugation reaction.

  • Conjugation Reaction:

    • Add the activated dye-NHS ester solution to the antibody solution. The molar ratio of dye to antibody can be varied to achieve the desired degree of labeling (DOL), typically starting with a 5-10 fold molar excess of the dye.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.

  • Purification of the Conjugate:

    • Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.

    • The first colored fraction to elute will be the antibody-dye conjugate.

  • Characterization:

    • Determine the concentration of the antibody and the dye using a spectrophotometer by measuring the absorbance at 280 nm (for the antibody) and the absorbance maximum of the dye.

    • Calculate the Degree of Labeling (DOL) using the following formula: DOL = (A_dye / ε_dye) / ( (A_280 - (A_dye × CF)) / ε_protein ) where A_dye is the absorbance of the dye, ε_dye is the molar extinction coefficient of the dye, A_280 is the absorbance at 280 nm, CF is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the antibody.

In Vivo Tumor Imaging Protocol in a Mouse Model

This protocol describes the use of a NIR dye-conjugated antibody for targeted tumor imaging in a xenograft mouse model.

Materials:

  • NIR dye-conjugated antibody

  • Tumor-bearing mice (e.g., nude mice with subcutaneously implanted human cancer cells)

  • Sterile PBS

  • In vivo imaging system capable of NIR fluorescence detection

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane.

  • Injection of the Imaging Agent:

    • Administer the NIR dye-conjugated antibody via intravenous (tail vein) injection. The typical dose ranges from 1 to 10 nmol of the dye conjugate per mouse, diluted in sterile PBS to a final volume of 100-200 µL.

  • Fluorescence Imaging:

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) using an in vivo imaging system.

    • Use an appropriate excitation laser or filtered light source and an emission filter corresponding to the spectral properties of the NIR dye.

    • Acquire both a white-light image and a fluorescence image at each time point.

  • Image Analysis:

    • Co-register the fluorescence and white-light images.

    • Draw regions of interest (ROIs) over the tumor and a contralateral, non-tumor-bearing area (for background measurement).

    • Quantify the fluorescence signal intensity in the ROIs.

    • Calculate the tumor-to-background ratio (TBR) to assess the specific accumulation of the probe at the tumor site.

  • Ex Vivo Biodistribution (Optional):

    • At the final time point, euthanize the mouse and dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

    • Image the dissected organs using the in vivo imaging system to confirm the biodistribution of the fluorescent probe.

Visualizations

Visual representations of key processes and relationships are crucial for understanding the application of these NIR dyes.

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_invivo In Vivo Imaging Dye Activation Dye Activation Conjugation Reaction Conjugation Reaction Dye Activation->Conjugation Reaction Antibody Purification Antibody Purification Antibody Purification->Conjugation Reaction Purification Purification Conjugation Reaction->Purification Injection Injection Purification->Injection Imaging Imaging Injection->Imaging Analysis Analysis Imaging->Analysis

Caption: Experimental workflow for in vivo tumor imaging.

signaling_pathway NIR-mAb Conjugate NIR-mAb Conjugate Receptor Receptor NIR-mAb Conjugate->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Internalization Signal Detection Signal Detection Lysosome->Signal Detection Fluorescence

Caption: Targeted delivery and signal generation pathway.

logical_relationship High Molar\nExtinction Coefficient High Molar Extinction Coefficient High Brightness High Brightness High Molar\nExtinction Coefficient->High Brightness High Quantum\nYield High Quantum Yield High Quantum\nYield->High Brightness High Photostability High Photostability High Signal-to-Noise\nRatio High Signal-to-Noise Ratio High Photostability->High Signal-to-Noise\nRatio High Brightness->High Signal-to-Noise\nRatio

Heptamethine Cyanine Dyes: A Comparative Guide for Theranostic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptamethine cyanine (B1664457) dyes are emerging as a powerful class of theranostic agents, offering the dual benefit of near-infrared (NIR) fluorescence imaging and therapeutic intervention for cancer.[1][2][3] Their intrinsic ability to preferentially accumulate in tumor cells, coupled with their photophysical properties, makes them highly attractive for targeted diagnostics, photodynamic therapy (PDT), and photothermal therapy (PTT).[2][4] This guide provides a comparative overview of key heptamethine cyanine dyes, summarizing their performance with supporting data and experimental methodologies to aid in the selection and application of these versatile molecules.

Performance Comparison of Heptamethine Cyanine Dyes

The selection of a heptamethine cyanine dye for a specific theranostic application depends on its unique photophysical and biological properties. The following table summarizes key quantitative data for some of the most commonly studied dyes.

DyeAbsorption Max (λabs, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Key Features & Applications
Indocyanine Green (ICG) ~780~810~200,000~0.01-0.03FDA-approved for clinical use; primarily used in imaging and photothermal therapy. Lacks intrinsic tumor-targeting capability.[3][5]
IR-780 ~780~810>200,000~0.08Intrinsic tumor-targeting ability; used in NIR fluorescence imaging, PDT, and as a drug carrier.[3][6]
IR-783 ~783~805Not widely reportedNot widely reportedDemonstrates preferential uptake and retention in tumor cells.[7]
MHI-148 (IR-808) ~775-796~808-827Not widely reportedNot widely reportedTumor-specific accumulation; used for imaging and as a drug delivery vehicle.[6][8]
IR-820 ~820~840~200,000Not widely reportedUsed in PDT; its rigid structure contributes to stability.[9][10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols commonly employed in the evaluation of heptamethine cyanine dyes for theranostic applications.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the dye on cell viability, both in the dark and upon photo-irradiation.

  • Cell Culture: HeLa cells (or another suitable cancer cell line) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The heptamethine cyanine dye is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The old medium is replaced with the dye-containing medium. For dark cytotoxicity, the plates are incubated for a specified period (e.g., 24-48 hours) in the dark.

  • Photo-irradiation (for Phototoxicity): For phototoxicity assessment, after a predetermined incubation time with the dye, the cells are irradiated with a light source at a wavelength corresponding to the dye's absorption maximum (e.g., a 250 W quartz tungsten-halogen lamp or a laser).[10]

  • MTT Addition: After incubation (for both dark and light conditions), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control cells.

Cellular Uptake and Subcellular Localization

These experiments determine the efficiency of dye uptake by cancer cells and its localization within cellular compartments.

  • Cell Culture and Seeding: Cancer cells (e.g., HT-29 colon carcinoma cells) and a non-cancerous control cell line (e.g., NIH3T3 fibroblasts) are cultured and seeded on glass coverslips in petri dishes or in multi-well plates.[8]

  • Dye Incubation: The cells are incubated with the heptamethine cyanine dye at a specific concentration and for various time points.

  • Washing: After incubation, the cells are washed multiple times with phosphate-buffered saline (PBS) to remove any unbound dye.

  • Imaging: The cellular uptake of the dye is visualized using a fluorescence microscope or a confocal microscope. The fluorescence intensity can be quantified using image analysis software.

  • Subcellular Localization: To determine the subcellular localization, co-staining with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria or LysoTracker for lysosomes) is performed.[10] Cells are incubated with both the heptamethine cyanine dye and the organelle tracker, and co-localization is observed through merged fluorescence images.

In Vivo Tumor Imaging and Biodistribution

These studies evaluate the tumor-targeting ability and biodistribution of the dye in animal models.

  • Animal Model: An appropriate tumor model is established, typically by subcutaneously or orthotopically implanting cancer cells into immunodeficient mice (e.g., nude mice).

  • Dye Administration: The heptamethine cyanine dye, dissolved in a biocompatible vehicle, is administered to the tumor-bearing mice, usually via intravenous or intraperitoneal injection.

  • NIR Fluorescence Imaging: At various time points post-injection, the mice are anesthetized, and whole-body NIR fluorescence imaging is performed using an in vivo imaging system. The tumor-to-background signal ratio is calculated to assess the tumor-targeting efficacy.

  • Ex Vivo Biodistribution: After the final imaging session, the mice are euthanized, and major organs (tumor, liver, spleen, kidneys, heart, lungs, etc.) are harvested. The fluorescence intensity in each organ is measured using the imaging system to determine the biodistribution of the dye.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes is essential for a clear understanding of the theranostic applications of heptamethine cyanine dyes.

G Cellular Uptake Mechanism of Heptamethine Cyanine Dyes OATP Organic Anion-Transporting Polypeptides (OATPs) Cell_Membrane Cancer Cell Membrane HCD Heptamethine Cyanine Dye HCD->OATP Uptake via Mitochondria Mitochondria Cell_Membrane->Mitochondria Accumulation in Lysosomes Lysosomes Cell_Membrane->Lysosomes Accumulation in Increased_MMP Increased Mitochondrial Membrane Potential Increased_MMP->Mitochondria Contributes to accumulation Tumor_Hypoxia Tumor Hypoxia Tumor_Hypoxia->OATP Upregulates

Caption: Cellular uptake and accumulation of heptamethine cyanine dyes in cancer cells.

G Theranostic Workflow of Heptamethine Cyanine Dyes Dye_Admin Dye Administration (e.g., Intravenous) Tumor_Accumulation Preferential Tumor Accumulation Dye_Admin->Tumor_Accumulation NIR_Imaging NIR Fluorescence Imaging (Diagnostic) Tumor_Accumulation->NIR_Imaging Light_Irradiation Light Irradiation (Therapeutic) Tumor_Accumulation->Light_Irradiation PDT Photodynamic Therapy (ROS Generation) Light_Irradiation->PDT PTT Photothermal Therapy (Hyperthermia) Light_Irradiation->PTT Tumor_Ablation Tumor Ablation PDT->Tumor_Ablation PTT->Tumor_Ablation

Caption: General workflow for the theranostic application of heptamethine cyanine dyes.

References

Safety Operating Guide

Proper Disposal of IR 754 Carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of IR 754 Carboxylic Acid, a cyanine (B1664457) dye used in research, aligning with standard laboratory safety protocols.

This compound is classified as a chemical that causes skin irritation and serious eye irritation.[1][2] Adherence to proper handling and disposal procedures is critical to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this substance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[1][3] An emergency eye-wash station and safety shower should be readily accessible.

Quantitative Data Summary

For quick reference, the key identification and hazard information for this compound are summarized in the table below.

PropertyValueReference
CAS Number 2311980-68-2[1]
Molecular Formula C₃₀H₃₃IN₂O₂[1]
GHS Hazard Statements H315: Causes skin irritation[1][2]
H319: Causes serious eye irritation[1][2]
Storage Conditions 4°C, sealed storage, away from moisture and light[4]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the approved procedure for the disposal of small quantities of this compound typically used in a laboratory setting. The primary principle is to manage it as hazardous chemical waste and avoid any release into the sanitary sewer system or general trash.[2][3]

Experimental Protocol: Waste Segregation and Collection
  • Waste Identification and Classification :

    • This compound waste is classified as hazardous chemical waste due to its irritant properties. All materials contaminated with this chemical, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be treated as hazardous waste.

  • Use of a Designated Hazardous Waste Container :

    • Obtain a dedicated, chemically compatible, and leak-proof waste container. Plastic containers are often preferred for storing chemical waste.[1]

    • The container must have a secure screw-top cap to prevent spills and evaporation.[4]

  • Labeling the Waste Container :

    • Properly label the waste container with a "Hazardous Waste" tag before any waste is added.

    • The label must clearly state the full chemical name: "this compound".

    • Indicate the concentration and the solvent if it is in a solution.

    • Include the date when the first waste was added to the container.

  • Waste Accumulation :

    • Carefully transfer the waste this compound into the designated container.

    • For solid waste, such as contaminated gloves or weigh boats, place them in a sealed bag before adding to the final waste container to minimize dust.

    • For liquid waste, pour carefully to avoid splashing. A funnel may be used.

    • Keep the waste container securely closed at all times, except when adding waste.[1][4]

  • Storage of the Waste Container :

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][4]

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

    • Ensure that the container is stored away from incompatible materials, such as strong acids, alkalis, and oxidizing/reducing agents.[1]

  • Arranging for Disposal :

    • Once the container is full, or if the waste has been accumulated for a year, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]

    • Do not attempt to treat the chemical waste yourself unless you have specific training and it is part of an approved institutional protocol.

Accidental Spills

In the event of a spill, evacuate personnel from the immediate area if necessary.[1] For a small spill, absorb the material with a non-reactive absorbent material like diatomite or universal binders.[1] Decontaminate the surface by scrubbing with alcohol.[1] All cleanup materials must be collected and disposed of as hazardous waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify Waste as Hazardous (this compound) A->B C Use Designated, Labeled Hazardous Waste Container B->C D Collect Solid & Liquid Waste C->D E Store in Satellite Accumulation Area (SAA) D->E spill Accidental Spill? D->spill F Container Full or >1 Year E->F G Contact EHS for Pickup F->G H Licensed Chemical Waste Disposal G->H spill->E No absorb Absorb with Inert Material spill->absorb Yes decon Decontaminate Surface absorb->decon collect_spill Collect Cleanup Materials as Hazardous Waste decon->collect_spill collect_spill->C

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。